molecular formula C13H19NO3 B078959 p-Nitrophenyl heptyl ether CAS No. 13565-36-1

p-Nitrophenyl heptyl ether

Cat. No.: B078959
CAS No.: 13565-36-1
M. Wt: 237.29 g/mol
InChI Key: AVDKYVSWJDZALX-UHFFFAOYSA-N
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Description

P-Nitrophenyl heptyl ether is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-heptoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDKYVSWJDZALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159483
Record name p-Nitrophenyl heptyl ether
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Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13565-36-1
Record name p-Nitrophenyl heptyl ether
Source ChemIDplus
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Record name p-Nitrophenyl heptyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPTYL 4-NITROPHENYL ETHER
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of p-Nitrophenyl Heptyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl heptyl ether is an organic chemical compound belonging to the class of aromatic ethers. Its structure, featuring a heptyl alkyl chain linked to a p-nitrophenyl group via an ether linkage, imparts specific chemical and physical properties that are of interest in various research and development applications, including as a potential intermediate in organic synthesis and for the study of enzyme kinetics. This technical guide provides a comprehensive overview of the known and estimated chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of relevant chemical pathways.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably estimated based on data from homologous p-nitrophenyl alkyl ethers and computational models. The following tables summarize these key properties.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₃H₁₉NO₃-
Molecular Weight 237.29 g/mol Calculated
CAS Number 13565-36-1-
Appearance Expected to be a solid or liquid at room temperatureAnalogy to homologs
Melting Point Estimated: 30-40 °CEstimation based on homologs
Boiling Point Estimated: >300 °C at 760 mmHgEstimation based on homologs
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone)General solubility of ethers
logP (Octanol-Water Partition Coefficient) Estimated: ~4.5Estimation

Table 2: Estimated Spectroscopic Data for this compound

SpectroscopyCharacteristic Features
¹H NMR Aromatic Protons: Two doublets in the range of δ 6.9-8.2 ppm, characteristic of a para-substituted benzene ring. The doublet downfield corresponds to protons ortho to the nitro group. Alkyl Protons: A triplet for the -OCH₂- protons around δ 4.0 ppm. Multiplets for the other methylene groups between δ 1.2-1.8 ppm. A triplet for the terminal methyl group around δ 0.9 ppm.
¹³C NMR Aromatic Carbons: Signals in the range of δ 114-164 ppm. The carbon bearing the nitro group will be significantly deshielded. Alkyl Carbons: The -OCH₂- carbon signal around δ 69 ppm. Other methylene carbons between δ 22-32 ppm. The terminal methyl carbon around δ 14 ppm.
Infrared (IR) C-O-C stretch (asymmetric): ~1250 cm⁻¹ C-O-C stretch (symmetric): ~1040 cm⁻¹ NO₂ stretch (asymmetric): ~1520 cm⁻¹ NO₂ stretch (symmetric): ~1345 cm⁻¹ C-H stretch (aromatic): ~3070 cm⁻¹ C-H stretch (aliphatic): ~2850-2960 cm⁻¹
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 237 Key Fragments: Loss of the heptyl chain (m/z = 139, p-nitrophenoxide ion), fragmentation of the alkyl chain.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the p-nitrophenyl group and the ether linkage.

  • Ether Cleavage: The ether bond can be cleaved under harsh conditions, for example, by strong acids like HBr or HI.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This transformation is crucial for synthesizing amino-substituted aromatic compounds.

  • Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this typically requires strong nucleophiles and forcing conditions.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This method is a reliable and widely used procedure for the synthesis of ethers. It involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide.

Materials:

  • p-Nitrophenol

  • 1-Bromoheptane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add p-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add 1-bromoheptane (1.1 eq) to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

  • Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Williamson Ether Synthesis of this compound

The following diagram illustrates the reaction pathway for the synthesis of this compound via the Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products p-Nitrophenol p-Nitrophenol p-Nitrophenoxide p-Nitrophenoxide p-Nitrophenol->p-Nitrophenoxide Deprotonation 1-Bromoheptane 1-Bromoheptane p-Nitrophenyl_heptyl_ether p-Nitrophenyl heptyl ether 1-Bromoheptane->p-Nitrophenyl_heptyl_ether K2CO3 Potassium Carbonate p-Nitrophenoxide->p-Nitrophenyl_heptyl_ether SN2 Attack KBr Potassium Bromide KHCO3 Potassium Bicarbonate

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow A 1. Reaction Setup (p-Nitrophenol, 1-Bromoheptane, K₂CO₃, Acetone) B 2. Reflux (Heating under reflux) A->B C 3. Workup (Filtration, Evaporation) B->C D 4. Extraction (Diethyl ether, NaHCO₃ wash, Brine wash) C->D E 5. Drying and Evaporation (MgSO₄, Rotary Evaporation) D->E F 6. Purification (Column Chromatography) E->F G Pure p-Nitrophenyl heptyl ether F->G

p-Nitrophenyl Heptyl Ether (CAS: 13565-36-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, properties, and applications of p-Nitrophenyl Heptyl Ether, a valuable tool in enzyme kinetics and substrate specificity studies.

This technical guide provides a comprehensive overview of this compound (CAS number 13565-36-1), also known as 1-(heptyloxy)-4-nitrobenzene. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, a robust synthesis protocol, and its primary application as a chromogenic substrate in enzyme assays.

Core Chemical and Physical Properties

This compound is a nitrobenzene derivative characterized by a heptyl ether linkage at the para position. Its chemical structure facilitates its use as a substrate for various hydrolytic enzymes, where the enzymatic cleavage of the ether bond releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
CAS Number 13565-36-1-
Molecular Formula C₁₃H₁₉NO₃[1]
Molecular Weight 237.29 g/mol [1]
IUPAC Name 1-(heptyloxy)-4-nitrobenzene-
Synonyms p-Heptyloxynitrobenzene, Heptyl 4-nitrophenyl ether[1]
Appearance White to yellow to orange clear liquid-
Purity ≥98.0%-
Calculated LogP 4.6-
Calculated Boiling Point 345.7 ± 32.0 °C at 760 mmHg-
Calculated Melting Point 29.5 ± 8.0 °C-

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This well-established method involves the reaction of a deprotonated alcohol (phenoxide) with a primary alkyl halide.[2][3][4][5] In this case, p-nitrophenol is deprotonated with a strong base to form the p-nitrophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromoheptane.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from p-nitrophenol and 1-bromoheptane.

Materials:

  • p-Nitrophenol

  • 1-Bromoheptane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-nitrophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Addition of Alkyl Halide: To the stirred suspension, add 1-bromoheptane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification pnp p-Nitrophenol reflux Reflux (12-24h) pnp->reflux bromoheptane 1-Bromoheptane bromoheptane->reflux k2co3 K₂CO₃ (Base) k2co3->reflux acetone Acetone (Solvent) acetone->reflux filtration1 Filter Salts reflux->filtration1 evaporation1 Remove Acetone filtration1->evaporation1 extraction Liquid-Liquid Extraction (DCM, NaHCO₃, H₂O, Brine) evaporation1->extraction drying Dry with MgSO₄ extraction->drying chromatography Silica Gel Chromatography drying->chromatography evaporation2 Remove Solvents chromatography->evaporation2 product This compound evaporation2->product Enzyme_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme_sol Enzyme Solution mix Combine Enzyme, Buffer, and Substrate enzyme_sol->mix substrate_sol This compound Stock Solution substrate_sol->mix buffer Assay Buffer buffer->mix incubation Incubate at Constant Temp. mix->incubation spectrophotometer Measure Absorbance at 410 nm incubation->spectrophotometer rate_calc Calculate Initial Rate spectrophotometer->rate_calc activity_calc Determine Enzyme Activity rate_calc->activity_calc OleA_Mechanism pNP_Heptyl_Ether This compound Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate (Heptanoyl-S-Cys-OleA) pNP_Heptyl_Ether->Acyl_Enzyme_Intermediate Acylation OleA_Enzyme OleA Enzyme (with Active Site Cys) OleA_Enzyme->Acyl_Enzyme_Intermediate p_Nitrophenol p-Nitrophenol (Released) Acyl_Enzyme_Intermediate->p_Nitrophenol Hydrolysis Hydrolysis Acyl_Enzyme_Intermediate->Hydrolysis Claisen_Condensation Claisen Condensation Acyl_Enzyme_Intermediate->Claisen_Condensation Heptanoic_Acid Heptanoic Acid Hydrolysis->Heptanoic_Acid Beta_Keto_Acid β-Keto Acid Claisen_Condensation->Beta_Keto_Acid Acyl_CoA Second Acyl-CoA Acyl_CoA->Claisen_Condensation

References

An In-depth Technical Guide to p-Nitrophenyl Heptyl Ether: Molecular Characteristics, Synthesis, and Application in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Nitrophenyl heptyl ether, a nitroaromatic compound with applications in biochemical research. This document details its molecular structure and weight, a representative synthesis protocol, and its utility as a substrate in enzymatic assays.

Core Molecular and Physical Properties

This compound, also known as 1-heptoxy-4-nitrobenzene, is characterized by a heptyl alkyl chain linked to a p-nitrophenyl group via an ether bond. The presence of the nitro group makes the compound a useful chromogenic substrate for various enzymatic reactions.

PropertyValue
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
IUPAC Name 1-(heptyloxy)-4-nitrobenzene
CAS Numbers 13569-23-8, 13565-36-1
Canonical SMILES CCCCCCCCOc1ccc(cc1)--INVALID-LINK--[O-]
Appearance Predicted to be a solid or liquid

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of p-nitrophenol (sodium p-nitrophenoxide) reacts with a heptyl halide, such as heptyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • p-Nitrophenol

  • Sodium hydroxide (NaOH) or sodium hydride (NaH)

  • Heptyl bromide

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Alkoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenol in the anhydrous solvent. To this solution, add one equivalent of a strong base like sodium hydride or sodium hydroxide to deprotonate the phenolic hydroxyl group, forming the sodium p-nitrophenoxide. The reaction mixture is typically stirred at room temperature until the evolution of hydrogen gas ceases (if using NaH) or the p-nitrophenol is fully dissolved and reacted.

  • Nucleophilic Substitution: To the freshly prepared sodium p-nitrophenoxide solution, add one equivalent of heptyl bromide dropwise at room temperature. The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then partitioned between water and an organic solvent like diethyl ether. The organic layer is separated and washed successively with water, a dilute sodium hydroxide solution to remove any unreacted p-nitrophenol, and finally with brine.

  • Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel.

G p_nitrophenol p-Nitrophenol alkoxide Sodium p-nitrophenoxide p_nitrophenol->alkoxide Deprotonation base Strong Base (e.g., NaOH) base->alkoxide product This compound alkoxide->product SN2 Reaction heptyl_bromide Heptyl Bromide heptyl_bromide->product purification Purification (Chromatography) product->purification

A simplified workflow for the Williamson ether synthesis of this compound.

Application in Enzymatic Assays

p-Nitrophenyl ethers serve as valuable chromogenic substrates for detecting and quantifying the activity of various etherase enzymes. The enzymatic cleavage of the ether bond in this compound releases p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate ion. This ion exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.

Experimental Protocol: Generic Etherase Assay

Materials:

  • This compound substrate stock solution (e.g., in DMSO or ethanol)

  • Assay buffer (the optimal pH and composition will depend on the specific enzyme)

  • Enzyme preparation (purified or as a cell lysate)

  • Stop solution (e.g., 0.1 M Sodium Carbonate or Sodium Hydroxide)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents: Prepare the assay buffer and the stop solution. Dilute the this compound stock solution to the desired final concentration in the assay buffer. It is crucial to ensure the substrate remains soluble in the final assay mixture.

  • Assay Setup: In a 96-well microplate, add the assay buffer and the enzyme preparation to the wells. Include appropriate controls such as a "no enzyme" control (blank) to account for any non-enzymatic hydrolysis of the substrate.

  • Initiation of Reaction: To start the enzymatic reaction, add the this compound substrate solution to each well. The plate is then incubated at the optimal temperature for the enzyme for a defined period (e.g., 10-60 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop solution to each well. The basic nature of the stop solution will also develop the yellow color of the p-nitrophenolate ion.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity can be calculated using a standard curve of known concentrations of p-nitrophenol and is typically expressed in units, where one unit is the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under the specified conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Stop Solution) prep_samples Prepare Enzyme Samples and Controls add_enzyme Add Enzyme to Plate prep_samples->add_enzyme add_substrate Add Substrate to Initiate add_enzyme->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate add_stop Add Stop Solution incubate->add_stop read_absorbance Read Absorbance at 405 nm add_stop->read_absorbance calculate_activity Calculate Enzyme Activity read_absorbance->calculate_activity

A general experimental workflow for an enzyme assay using a p-nitrophenyl substrate.

Role in Signaling Pathways

While this compound itself is not prominently documented as a direct participant in specific signaling pathways, it belongs to the broader class of ether lipids. Ether lipids are known to be integral components of cellular membranes and are involved in various signaling processes. They can influence the formation and stability of lipid rafts, which are microdomains rich in signaling molecules.[1] Furthermore, some ether lipids and their derivatives can act as second messengers or precursors for signaling molecules.[2][3][4][5] Therefore, the study of enzymes that metabolize synthetic ether lipids like this compound can provide insights into the broader physiological roles of endogenous ether lipids and their regulation.

References

Technical Guide: Physicochemical Properties of 1-Heptoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-heptoxy-4-nitrobenzene. Due to the limited availability of experimental data for this specific compound, this guide leverages data from a homologous series of 1-alkoxy-4-nitrobenzenes to provide well-founded estimations of its key properties. This document includes a detailed, generalized experimental protocol for its synthesis via the Williamson ether synthesis, predicted spectroscopic data with interpretations, and a summary of its core physicochemical parameters. The information is presented to support research and development activities where 1-heptoxy-4-nitrobenzene may be considered as a chemical intermediate or a target molecule.

Introduction

1-Heptoxy-4-nitrobenzene is an aromatic ether derivative. Aromatic nitro compounds are a well-established class of molecules with diverse applications in the chemical and pharmaceutical industries, often serving as precursors for the synthesis of amines, which are crucial building blocks for dyes, agrochemicals, and active pharmaceutical ingredients. The introduction of a heptoxy group can significantly influence the molecule's lipophilicity, solubility, and potential biological activity, making it a compound of interest in medicinal chemistry and materials science. This guide aims to fill the existing data gap by providing a detailed profile of 1-heptoxy-4-nitrobenzene.

Physicochemical Properties

The physical properties of 1-heptoxy-4-nitrobenzene have been estimated based on the trends observed in the homologous series of 1-alkoxy-4-nitrobenzenes. As the length of the alkyl chain increases, a predictable effect on melting point, boiling point, and density is observed.

Property1-Methoxy-4-nitrobenzene1-Ethoxy-4-nitrobenzene1-Propoxy-4-nitrobenzene1-Butoxy-4-nitrobenzene1-Hexyloxy-4-nitrobenzene1-Heptoxy-4-nitrobenzene (Estimated)
CAS Number 100-17-4100-29-87244-77-17244-78-215440-98-9Not Available
Molecular Formula C₇H₇NO₃C₈H₉NO₃C₉H₁₁NO₃C₁₀H₁₃NO₃C₁₂H₁₇NO₃C₁₃H₁₉NO₃
Molecular Weight ( g/mol ) 153.14167.16181.19195.22223.27237.29
Melting Point (°C) 51-5356-60153123-26~20-25
Boiling Point (°C) 260283295-297308Not Available~320-330
Density (g/cm³) 1.231.21.141.116Not Available~1.09-1.11

Note: The estimated values for 1-heptoxy-4-nitrobenzene are derived from the trends observed in the provided data for the homologous series. The melting point shows a less regular trend, as is common with increasing alkyl chain length due to packing effects in the crystal lattice. The boiling point and density, however, show a more consistent trend.

Synthesis of 1-Heptoxy-4-nitrobenzene

The most common and efficient method for the synthesis of 1-heptoxy-4-nitrobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) is reacted with a 1-haloheptane (e.g., 1-bromoheptane or 1-iodoheptane).

General Experimental Protocol

Materials:

  • 4-Nitrophenol

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • 1-Bromoheptane (or 1-iodoheptane)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile as solvent

  • Diethyl ether or ethyl acetate for extraction

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq.) in the chosen anhydrous solvent (e.g., DMF).

  • To this solution, add a slight excess of a base such as sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.) to deprotonate the phenolic hydroxyl group and form the sodium 4-nitrophenoxide in situ.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Etherification: Add 1-bromoheptane (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-heptoxy-4-nitrobenzene.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 4-Nitrophenol 4-Nitrophenol Deprotonation Deprotonation 4-Nitrophenol->Deprotonation 1-Bromoheptane 1-Bromoheptane Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) 1-Bromoheptane->Nucleophilic Substitution (SN2) Base (NaOH or K2CO3) Base (NaOH or K2CO3) Base (NaOH or K2CO3)->Deprotonation Solvent (DMF) Solvent (DMF) Solvent (DMF)->Deprotonation Deprotonation->Nucleophilic Substitution (SN2) Formation of 4-Nitrophenoxide Work-up Work-up Nucleophilic Substitution (SN2)->Work-up Ether Formation Purification Purification Work-up->Purification Extraction & Washing By-products (NaBr, H2O) By-products (NaBr, H2O) Work-up->By-products (NaBr, H2O) 1-Heptoxy-4-nitrobenzene 1-Heptoxy-4-nitrobenzene Purification->1-Heptoxy-4-nitrobenzene

Caption: Williamson ether synthesis workflow for 1-heptoxy-4-nitrobenzene.

Predicted Spectroscopic Data

The following spectroscopic data for 1-heptoxy-4-nitrobenzene is predicted based on the analysis of its structural features and comparison with its shorter-chain analogs.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-heptoxy-4-nitrobenzene is expected to show characteristic signals for the aromatic protons and the heptoxy chain.

  • Aromatic Protons: The aromatic region will display an AA'BB' system due to the para-substitution. Two doublets are expected:

    • A doublet around δ 8.15-8.25 ppm corresponding to the two aromatic protons ortho to the nitro group (deshielded).

    • A doublet around δ 6.90-7.00 ppm corresponding to the two aromatic protons ortho to the heptoxy group (shielded).

  • Heptoxy Chain Protons:

    • A triplet around δ 4.00-4.10 ppm for the two protons of the methylene group directly attached to the oxygen atom (-OCH₂-).

    • A multiplet (likely a quintet) around δ 1.75-1.85 ppm for the two protons of the second methylene group (-OCH₂CH ₂-).

    • A broad multiplet in the range of δ 1.20-1.50 ppm for the remaining eight protons of the methylene groups in the middle of the chain.

    • A triplet around δ 0.85-0.95 ppm for the three protons of the terminal methyl group (-CH₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the aromatic and aliphatic carbons.

  • Aromatic Carbons:

    • A signal around δ 164-165 ppm for the aromatic carbon attached to the oxygen atom (C-O).

    • A signal around δ 141-142 ppm for the aromatic carbon attached to the nitro group (C-NO₂).

    • A signal around δ 125-126 ppm for the two aromatic carbons ortho to the nitro group.

    • A signal around δ 114-115 ppm for the two aromatic carbons ortho to the heptoxy group.

  • Heptoxy Chain Carbons:

    • A signal around δ 68-70 ppm for the methylene carbon attached to the oxygen atom (-OCH₂-).

    • Signals in the range of δ 22-32 ppm for the other methylene carbons in the chain. The exact chemical shifts will vary slightly depending on their position.

    • A signal around δ 14 ppm for the terminal methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • Aromatic C-H stretching: A weak to medium band around 3050-3150 cm⁻¹ .

  • Aliphatic C-H stretching: Strong bands in the region of 2850-2960 cm⁻¹ .

  • Nitro Group (NO₂) stretching: Two strong and characteristic bands:

    • Asymmetric stretching around 1510-1530 cm⁻¹ .

    • Symmetric stretching around 1340-1350 cm⁻¹ .

  • Aromatic C=C stretching: Medium to weak bands in the region of 1450-1600 cm⁻¹ .

  • C-O-C (Ether) stretching: A strong band around 1240-1260 cm⁻¹ (asymmetric stretch) and a weaker band around 1020-1050 cm⁻¹ (symmetric stretch).

  • Aromatic C-H out-of-plane bending: A strong band around 840-860 cm⁻¹ , characteristic of 1,4-disubstituted benzene rings.

Safety and Handling

As with all nitroaromatic compounds, 1-heptoxy-4-nitrobenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitro compounds can be toxic and may be absorbed through the skin. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) of a structurally similar compound, such as 1-butoxy-4-nitrobenzene, until specific data for the heptoxy derivative becomes available.

Conclusion

This technical guide provides a detailed physicochemical profile of 1-heptoxy-4-nitrobenzene based on extrapolated data from its homologous series. The provided information on its synthesis, estimated physical properties, and predicted spectroscopic data serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The established trends and the generalized experimental protocol offer a solid foundation for the synthesis and characterization of this and other related long-chain alkoxy-nitrobenzene derivatives. Further experimental validation of these properties is encouraged to build upon the foundational data presented herein.

p-Heptyloxynitrobenzene solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of p-heptyloxynitrobenzene in water and common organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on predicting its solubility based on fundamental chemical principles. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces and polarity tend to be soluble in one another. The overall process of dissolution involves overcoming solute-solute and solvent-solvent interactions, which is compensated by the formation of new solute-solvent interactions.

p-Heptyloxynitrobenzene possesses a dual nature in its structure:

  • A polar aromatic head: The nitrobenzene group (-C₆H₄NO₂) is polar due to the electronegativity difference between the nitrogen and oxygen atoms of the nitro group, creating a dipole moment.

  • A nonpolar aliphatic tail: The heptyloxy group (-OC₇H₁₅) consists of a seven-carbon alkyl chain, which is nonpolar and exhibits weak van der Waals forces (specifically, London dispersion forces).

The presence of this long nonpolar tail is expected to have a dominant effect on the molecule's overall solubility characteristics.

Predicted Solubility Profile

Based on its chemical structure, the solubility of p-heptyloxynitrobenzene can be predicted as follows:

  • Water: The molecule is expected to have very low solubility in water. While the nitro group can participate in dipole-dipole interactions with water molecules, the large, hydrophobic heptyl chain will significantly hinder its ability to dissolve in a polar solvent like water. The hydrophobic effect, where nonpolar molecules are excluded from the hydrogen-bonding network of water, will be the predominant factor.

  • Organic Solvents:

    • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): p-Heptyloxynitrobenzene is predicted to be highly soluble in nonpolar solvents. The nonpolar heptyl tail will readily interact with these solvents through London dispersion forces.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Moderate to good solubility is expected in these solvents. While the solvents are polar, they can also engage in van der Waals interactions with the nonpolar part of the molecule.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility in short-chain alcohols is likely to be moderate. These solvents have both polar hydroxyl groups and nonpolar alkyl chains. The solubility will be a balance between the favorable interactions of the nitro group with the hydroxyl group of the alcohol and the interactions of the heptyl chain with the alkyl part of the alcohol. As the alkyl chain length of the alcohol solvent increases, the solubility of p-heptyloxynitrobenzene is expected to increase.

Quantitative Solubility Data

Solvent ClassSolvent ExamplesPredicted Qualitative Solubility
Aqueous WaterVery Low
Nonpolar Hexane, TolueneHigh
Polar Aprotic Acetone, Ethyl AcetateModerate to High
Polar Protic Ethanol, MethanolModerate

Experimental Protocol for Solubility Determination

The following is a generalized and robust gravimetric method for determining the solubility of a solid compound like p-heptyloxynitrobenzene in a given solvent. This method is reliable and relies on fundamental laboratory techniques.

4.1. Materials and Equipment

  • p-Heptyloxynitrobenzene (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven or vacuum desiccator

4.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of p-heptyloxynitrobenzene to a pre-weighed vial containing a known volume or mass of the chosen solvent. An excess of the solid is crucial to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. The exact time may need to be determined empirically.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vial at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to ensure that no solid particles are transferred.

  • Determination of Solute Mass:

    • Dispense the filtered supernatant into a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish).

    • Record the exact volume or mass of the supernatant transferred.

    • Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, place the container in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

    • Weigh the container with the dried solute.

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant (L))

Alternatively, if the mass of the supernatant was measured:

Solubility ( g/100g solvent) = (Mass of dried solute (g)) / (Mass of solvent in the supernatant (g)) * 100

The mass of the solvent in the supernatant can be calculated by subtracting the mass of the dried solute from the initial mass of the supernatant.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration (Temperature Control) A->B Incubate C Phase Separation (Centrifugation) B->C Separate solid D Isolation of Supernatant (Filtration) C->D Isolate liquid E Solvent Evaporation D->E Remove solvent F Mass Determination of Solute E->F Weigh residue G Calculation of Solubility F->G Compute

Caption: Workflow for the gravimetric determination of solubility.

Unveiling the Potential of p-Nitrophenyl Heptyl Ether in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrophenyl heptyl ether, a member of the p-nitrophenyl ether family, represents a promising yet underexplored tool in the realm of biochemistry and drug discovery. While direct applications are not yet extensively documented, its structural characteristics strongly suggest its utility as a chromogenic substrate, particularly for cytochrome P450 (CYP450) enzymes. This technical guide consolidates the theoretical framework supporting its potential applications, provides detailed hypothetical experimental protocols for its validation, and presents a clear workflow for its integration into research and drug development pipelines. The central hypothesis is that this compound can serve as a specific and measurable substrate for CYP450-mediated O-dealkylation reactions, releasing the chromogenic compound p-nitrophenol. This would enable a continuous and straightforward spectrophotometric assay for monitoring enzyme activity and screening for potential inhibitors.

Introduction: The Promise of p-Nitrophenyl Derivatives in Enzyme Assays

p-Nitrophenyl-derivatized molecules are widely employed in biochemistry as versatile chromogenic substrates for a variety of enzymes, including esterases, lipases, and phosphatases.[1][2] The enzymatic cleavage of these substrates liberates p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate anion, a distinct yellow-colored compound with a maximum absorbance around 405-415 nm.[1][3] This property allows for a simple and continuous colorimetric assay to determine enzyme kinetics and to screen for enzyme inhibitors.

While p-nitrophenyl esters are well-established for hydrolases, the potential of p-nitrophenyl ethers in probing the activity of oxidative enzymes, such as cytochrome P450s, remains a compelling area for investigation. This compound, with its seven-carbon alkyl chain, is an ideal candidate for studying the O-dealkylation activity of various CYP450 isoforms.

Potential Application: A Novel Chromogenic Substrate for Cytochrome P450 Enzymes

The primary hypothesized application of this compound is as a substrate for cytochrome P450 enzymes. CYP450s are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including drugs.[4] One of the common reactions catalyzed by CYP450s is O-dealkylation.[5][6]

The proposed enzymatic reaction involves the CYP450-mediated hydroxylation of the carbon atom adjacent to the ether oxygen of this compound. This results in the formation of an unstable hemiacetal intermediate, which then non-enzymatically decomposes to yield p-nitrophenol and heptanal.[5][6] The production of p-nitrophenol can be quantified spectrophotometrically, providing a direct measure of CYP450 activity.

Proposed Signaling Pathway: Cytochrome P450 Catalytic Cycle for O-dealkylation

The O-dealkylation of this compound is proposed to follow the general catalytic cycle of cytochrome P450 enzymes. This intricate process involves the activation of molecular oxygen and its insertion into the substrate.

CYP450_Catalytic_Cycle cluster_cycle CYP450 Catalytic Cycle cluster_reaction O-dealkylation of this compound Start Fe³⁺-P450 Substrate_Binding [Fe³⁺-P450]-RH Start->Substrate_Binding + RH (Substrate) First_Reduction [Fe²⁺-P450]-RH Substrate_Binding->First_Reduction + e⁻ (from NADPH) Oxygen_Binding [Fe²⁺-P450]-RH(O₂) First_Reduction->Oxygen_Binding + O₂ Second_Reduction [Fe²⁺-P450]-RH(O₂²⁻) Oxygen_Binding->Second_Reduction + e⁻ (from NADPH) Protonation1 [Fe³⁺-P450]-RH(OOH) Second_Reduction->Protonation1 + H⁺ Protonation2_H2O_release [FeO]³⁺-P450-RH (Compound I) Protonation1->Protonation2_H2O_release + H⁺ - H₂O Hydroxylation [Fe³⁺-P450]-ROH Protonation2_H2O_release->Hydroxylation + RH - R• Product_Release Fe³⁺-P450 Hydroxylation->Product_Release - ROH (Product) Substrate This compound Intermediate Unstable Hemiacetal Substrate->Intermediate  CYP450 + O₂ + 2H⁺ + 2e⁻ Product1 p-Nitrophenol Intermediate->Product1 Product2 Heptanal Intermediate->Product2

Caption: Proposed cytochrome P450 catalytic cycle for the O-dealkylation of this compound.

Data Presentation: Quantifying Enzyme-Substrate Interactions

Should experimental validation confirm the utility of this compound as a CYP450 substrate, the following tables provide a template for the presentation of key quantitative data.

Table 1: Michaelis-Menten Kinetic Parameters

Cytochrome P450 IsoformKm (µM)Vmax (nmol/min/mg protein)kcat (min-1)kcat/Km (M-1min-1)
CYP3A4Data to be determinedData to be determinedData to be determinedData to be determined
CYP2D6Data to be determinedData to be determinedData to be determinedData to be determined
CYP2C9Data to be determinedData to be determinedData to be determinedData to be determined
CYP1A2Data to be determinedData to be determinedData to be determinedData to be determined
CYP2E1Data to be determinedData to be determinedData to be determinedData to be determined

Table 2: Inhibitor Screening Data

Test CompoundTarget CYP450 IsoformIC50 (µM)Ki (µM)Mechanism of Inhibition
Inhibitor 1CYP3A4Data to be determinedData to be determinede.g., Competitive
Inhibitor 2CYP2D6Data to be determinedData to be determinede.g., Non-competitive
Inhibitor 3CYP2C9Data to be determinedData to be determinede.g., Uncompetitive
Inhibitor 4CYP1A2Data to be determinedData to be determinede.g., Mixed
Inhibitor 5CYP2E1Data to be determinedData to be determinede.g., Mechanism-based

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the key experiments required to validate and utilize this compound as a biochemical tool.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - this compound stock - Buffers - NADPH regenerating system - CYP450 enzymes (microsomes or recombinant) Assay_Setup Set up reaction mixture in 96-well plate: - Buffer - Enzyme - Substrate (this compound) Reagent_Prep->Assay_Setup Initiate_Reaction Initiate reaction by adding NADPH regenerating system Assay_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Quench_Reaction Stop reaction with quenching solution (e.g., acetonitrile or alkaline solution) Incubation->Quench_Reaction Spectrophotometry Read absorbance at 405-415 nm Quench_Reaction->Spectrophotometry Calculate_Activity Calculate enzyme activity (nmol p-nitrophenol/min/mg protein) Spectrophotometry->Calculate_Activity Standard_Curve Generate p-nitrophenol standard curve Standard_Curve->Calculate_Activity Kinetic_Analysis Perform Michaelis-Menten or inhibition kinetic analysis Calculate_Activity->Kinetic_Analysis

Caption: A generalized workflow for assessing CYP450 activity using this compound.

Protocol for Determining Michaelis-Menten Kinetics

Objective: To determine the Km and Vmax of a specific CYP450 isoform for this compound.

Materials:

  • Recombinant human CYP450 enzyme (e.g., CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

  • This compound (in a suitable organic solvent like acetonitrile or DMSO)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

  • p-Nitrophenol standard

  • Quenching solution (e.g., 2N NaOH or acetonitrile)

Procedure:

  • Prepare a p-nitrophenol standard curve: Prepare serial dilutions of p-nitrophenol in the reaction buffer containing the quenching solution. Measure the absorbance at 405 nm to generate a standard curve.

  • Set up the reaction mixture: In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, the CYP450 enzyme, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction: Start the reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Quench the reaction: Stop the reaction by adding the quenching solution.

  • Measure absorbance: Read the absorbance of each well at 405 nm.

  • Data analysis: Convert absorbance values to the concentration of p-nitrophenol produced using the standard curve. Plot the reaction velocity (nmol/min/mg protein) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol for Inhibitor Screening

Objective: To determine the IC50 of a test compound for a specific CYP450 isoform using this compound as the substrate.

Materials:

  • Same as in section 4.2

  • Test inhibitor compound dissolved in a suitable solvent

Procedure:

  • Set up the reaction mixture: In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, the CYP450 enzyme, this compound at a concentration near its Km, and varying concentrations of the test inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction: Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a time that results in approximately 10-20% substrate turnover in the uninhibited control.

  • Quench the reaction: Stop the reaction by adding the quenching solution.

  • Measure absorbance: Read the absorbance of each well at 405 nm.

  • Data analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound holds significant, albeit currently theoretical, promise as a valuable tool for researchers in biochemistry and drug development. Its potential as a chromogenic substrate for cytochrome P450 enzymes could facilitate high-throughput screening of drug candidates for potential metabolic liabilities and drug-drug interactions. The experimental protocols outlined in this guide provide a clear roadmap for the validation and implementation of this compound in the laboratory. Future research should focus on the synthesis and purification of this compound, followed by systematic testing against a panel of CYP450 isoforms to elucidate its substrate specificity and kinetic parameters. Such studies will be instrumental in establishing this compound as a standard reagent in the biochemist's toolkit.

References

The Core Mechanism of Enzymatic Cleavage of p-Nitrophenyl Heptyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the enzymatic cleavage of p-Nitrophenyl heptyl ether, a process of significant interest in drug metabolism and biocatalysis. While direct kinetic data for this specific substrate is not extensively available in published literature, this document extrapolates from the well-established mechanisms of analogous compounds and the general principles of ether cleavage by key enzyme families. The primary focus is on the O-dealkylation reaction catalyzed by cytochrome P450 enzymes, the most probable metabolic pathway.

Core Mechanism: Cytochrome P450-Mediated O-Dealkylation

The enzymatic cleavage of this compound is predominantly categorized as an O-dealkylation reaction, a common metabolic pathway for xenobiotics containing ether linkages.[1][2] This oxidative process is primarily catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases.[1][2][3]

The consensus mechanism involves a two-step hydrogen atom abstraction/oxygen rebound process:[4]

  • Hydrogen Atom Abstraction: The activated iron-oxo species of the CYP enzyme abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (the α-carbon of the heptyl group). This generates a transient carbon radical.[4]

  • Oxygen Rebound: The hydroxyl group from the enzyme's active site then "rebounds" to the carbon radical, forming an unstable hemiacetal intermediate.[4]

  • Non-Enzymatic Decomposition: The hemiacetal intermediate is unstable and spontaneously decomposes non-enzymatically into its constituent aldehyde (heptanal) and phenol (p-nitrophenol).[4]

The release of p-nitrophenol, a chromogenic compound, is the basis for the spectrophotometric monitoring of this reaction.[5][6]

Quantitative Data Presentation

Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Esters by Various Enzymes

EnzymeSubstrateK_m_ (M)V_max_ (µmol/min/mg or other units)Source
Sub1 (a suberinase)p-Nitrophenyl butyrate5.7 x 10⁻⁴2.36 mol/g/min[5]
Bacillus pumilus Lipase Ap-Nitrophenyl butyrateNot specifiedActivation free energy: 15.3 kcal/mol
Carboxylesterasep-Nitrophenyl acetate0.83 x 10⁻³Not specified[7]
α-Chymotrypsinp-Nitrophenyl acetate3.40 x 10⁻³2.38 s⁻¹ (k_cat_)[8]
Alkaline Phosphatase (Bacillus subtilis)p-Nitrophenyl phosphate2.74 x 10⁻³3299 U/L[9]

Experimental Protocols

This section provides a detailed, generalized methodology for determining the kinetic parameters of this compound cleavage, adapted from standard protocols for similar p-nitrophenyl-based substrates.

Spectrophotometric Assay for this compound Cleavage

This protocol is designed to monitor the enzymatic cleavage of this compound by measuring the rate of formation of the product, p-nitrophenol, which has a distinct absorbance maximum at approximately 405-420 nm under alkaline conditions.

Materials:

  • This compound (substrate)

  • Enzyme source (e.g., human liver microsomes, recombinant CYP enzyme)

  • NADPH (cofactor for CYP enzymes)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

  • Organic solvent for substrate stock (e.g., methanol, ethanol, or DMSO)

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well plates or cuvettes

  • Incubator/water bath

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <1%) to avoid enzyme inhibition.[3]

    • Prepare the buffer solution at the desired pH (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of NADPH in buffer.

    • Dilute the enzyme preparation to the desired concentration in the buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the buffer, enzyme solution, and varying concentrations of the this compound substrate.

    • Include a "no-enzyme" control to measure the rate of non-enzymatic substrate hydrolysis.[10]

    • Include a "no-substrate" control to establish the baseline absorbance.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to allow the components to equilibrate.

  • Initiation of Reaction:

    • Initiate the reaction by adding NADPH to the wells/cuvettes.

    • Immediately start monitoring the change in absorbance at the wavelength corresponding to the maximum absorbance of p-nitrophenol at the assay pH (e.g., 405 nm).

  • Data Acquisition and Analysis:

    • Record the absorbance at regular time intervals for a set duration.

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Cleavage_Mechanism cluster_cytochrome_p450_cycle Cytochrome P450 Catalytic Cycle cluster_cleavage_reaction O-Dealkylation of this compound P450_Fe3 CYP (Fe³⁺) ES_Complex [CYP (Fe³⁺) - Substrate] P450_Fe3->ES_Complex Substrate binding Substrate p-Nitrophenyl heptyl ether P450_Fe2 [CYP (Fe²⁺) - Substrate] ES_Complex->P450_Fe2 1e⁻ reduction (NADPH) P450_O2 [CYP (Fe²⁺) - O₂ - Substrate] P450_Fe2->P450_O2 O₂ binding P450_OOH [CYP (Fe³⁺) - OOH - Substrate] P450_O2->P450_OOH 1e⁻, 2H⁺ P450_FeO [CYP (Fe⁴⁺=O) - Substrate] P450_OOH->P450_FeO -H₂O Heptyl_Ether p-Nitrophenyl heptyl ether P450_FeO->Heptyl_Ether Initiates cleavage Hemiacetal Unstable Hemiacetal Intermediate Heptyl_Ether->Hemiacetal Hydroxylation (H abstraction + O rebound) Products p-Nitrophenol + Heptanal Hemiacetal->Products Non-enzymatic decomposition Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Reagents: - Substrate Stock - Buffer - Enzyme Solution - NADPH B Set up reaction mixture: - Buffer - Enzyme - Substrate (varying conc.) A->B C Pre-incubate at 37°C B->C D Initiate reaction with NADPH C->D E Monitor Absorbance at 405 nm over time D->E F Calculate initial velocity (V₀) from linear phase E->F G Plot V₀ vs. [Substrate] F->G H Fit data to Michaelis-Menten equation G->H I Determine K_m and V_max H->I

References

Technical Guide: Safety and Handling of p-Nitrophenyl Heptyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for p-Nitrophenyl heptyl ether and structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, all handling and safety procedures should be conducted with the utmost caution, treating the compound as potentially hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

This compound (CAS No. 13565-36-1) is an organic chemical compound belonging to the family of nitrophenyl ethers.[1] Compounds in this class are utilized in various chemical syntheses and research applications.[2][3] Given the presence of a p-nitrophenyl group, this compound and its potential metabolites warrant careful handling due to the known toxicity of related nitrophenolic compounds.[4] This guide provides a comprehensive overview of the known properties, safe handling procedures, and emergency protocols for this compound, based on data from analogous chemical structures.

Physical and Chemical Properties

Quantitative data for this compound and its closely related analogs are summarized below for comparative purposes.

PropertyValue for this compoundValue for Related CompoundsSource
Molecular Formula C₁₃H₁₉NO₃C₈H₉NO₃ (Ethyl p-nitrophenyl ether)[1][5]
Molecular Weight 237.29 g/mol 167.16 g/mol (Ethyl p-nitrophenyl ether)[5]
Appearance White to yellow to orange clear liquidLight yellow crystals (Ethyl p-nitrophenyl ether)[5][6]
Melting Point Not available58-60 °C (Ethyl p-nitrophenyl ether)[5]
Boiling Point Not available283 °C (Ethyl p-nitrophenyl ether)[5]
Solubility Insoluble in water.[7] Soluble in organic solvents like ethanol.Slightly soluble in water; soluble in ether, hot ethanol, and hot petroleum ether (Ethyl p-nitrophenyl ether).[5][5][7]
CAS Number 13565-36-1100-29-8 (Ethyl p-nitrophenyl ether)[1][5]

Hazard Identification and Toxicology Summary

While specific toxicological data for this compound is limited, the hazards can be inferred from related compounds such as p-nitrophenol and other nitrophenyl ethers. The primary hazards are associated with the nitrophenol moiety.

HazardDescriptionSource
Acute Toxicity (Oral) Toxic if swallowed.[8]
Acute Toxicity (Dermal) Harmful in contact with skin.[8]
Acute Toxicity (Inhalation) Harmful if inhaled.[8]
Skin Irritation May cause skin irritation. Some evidence suggests it can cause skin inflammation upon contact.[9][10]
Eye Irritation May cause eye irritation, potentially leading to chemical conjunctivitis and corneal damage.[9]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[8]
Aquatic Toxicity Toxic to aquatic life.[8]

Toxicological Profile of Related Compounds: Studies on nitrophenols indicate potential for adverse health effects. For instance, p-nitrophenol is known to be toxic and can cause irritation.[11] Animal studies on related compounds have shown various effects, including impacts on body weight and fetal death at high doses.[12] Inhalation of vapors of similar compounds may cause drowsiness and dizziness.[10]

Experimental Protocols and Handling Procedures

The following protocols are based on general best practices for handling potentially hazardous chemicals and procedures for synthesizing and handling similar nitrophenyl ethers.[13][14][15]

Personal Protective Equipment (PPE)

A mandatory PPE protocol should be followed at all times when handling this compound.

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Chemical safety goggles or face shield Hand_Protection Nitrile or neoprene gloves (check for breakthrough time) Body_Protection Lab coat Respiratory_Protection Use in a certified chemical fume hood Researcher Researcher Researcher->Eye_Protection Wears Researcher->Hand_Protection Wears Researcher->Body_Protection Wears Researcher->Respiratory_Protection Works in

Caption: Mandatory Personal Protective Equipment for handling this compound.

General Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][16]

  • Personal Hygiene: Avoid all personal contact, including inhalation of vapors.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16]

Spill and Waste Disposal Protocol

In the event of a spill, follow these procedures.

Spill_Protocol Spill Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Ventilate Ensure proper ventilation Evacuate->Ventilate Absorb Absorb with inert material (e.g., vermiculite, sand) Ventilate->Absorb Collect Collect in a sealed container for hazardous waste Absorb->Collect Decontaminate Decontaminate spill area Collect->Decontaminate Dispose Dispose of as hazardous waste according to institutional and local regulations Decontaminate->Dispose

Caption: Workflow for responding to a spill of this compound.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[8]

First Aid Measures

The following first aid measures are based on information for structurally similar and potentially more hazardous nitrophenolic compounds.[8][9]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Logical Workflow for Safe Laboratory Use

The following diagram illustrates a logical workflow for the safe use of this compound in a research setting.

Safe_Use_Workflow cluster_planning 1. Pre-Experiment Planning cluster_execution 2. Experiment Execution cluster_post_experiment 3. Post-Experiment Risk_Assessment Conduct Risk Assessment Review_SDS Review this guide and SDS of related compounds Risk_Assessment->Review_SDS Prepare_PPE Prepare appropriate PPE Review_SDS->Prepare_PPE Work_in_Hood Handle exclusively in a certified chemical fume hood Prepare_PPE->Work_in_Hood Avoid_Contact Avoid skin/eye contact and inhalation Work_in_Hood->Avoid_Contact Proper_Storage Store properly when not in use Avoid_Contact->Proper_Storage Decontaminate Decontaminate work area and equipment Proper_Storage->Decontaminate Waste_Disposal Dispose of waste in designated hazardous waste containers Decontaminate->Waste_Disposal Wash_Hands Wash hands thoroughly Waste_Disposal->Wash_Hands

Caption: A three-stage logical workflow for the safe laboratory use of this compound.

Conclusion

This compound should be handled with care, assuming it possesses hazards similar to other p-nitrophenyl derivatives. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk. Researchers should always stay informed of any new safety data that becomes available for this compound.

References

The Synthesis and Application of p-Nitrophenyl Ethers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and multifaceted applications of p-nitrophenyl ethers and their derivatives in research and development.

The p-nitrophenyl ether moiety and its related derivatives, including esters and phosphates, represent a cornerstone in various scientific disciplines. From their foundational role in the development of synthetic chemistry to their indispensable use as probes in enzymology and their application in agriculture and modern drug discovery, these compounds have a rich history. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of p-nitrophenyl ethers, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The story of p-nitrophenyl ethers is intrinsically linked to the advent of organic chemistry in the 19th century. The prerequisite for any p-nitrophenyl compound is the synthesis of p-nitrophenol, which emerged from early research into the nitration of aromatic compounds. Phenol, due to the activating effect of the hydroxyl group, readily undergoes nitration.[1] Early methods using dilute nitric acid at room temperature were known to produce a mixture of o-nitrophenol and p-nitrophenol.[2]

The synthesis of the ether linkage itself was revolutionized by two key named reactions:

  • Williamson Ether Synthesis (1850): Developed by Alexander Williamson, this SN2 reaction between an alkoxide and an alkyl halide became a fundamental and versatile method for preparing ethers.[2][3] This reaction is readily applicable to the synthesis of p-nitrophenyl ethers by reacting p-nitrophenoxide with an appropriate alkyl halide. The development of this reaction was pivotal as it helped to definitively establish the structure of ethers.[3]

  • Ullmann Condensation (1901): Discovered by Fritz Ullmann, this reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol, phenol, or amine.[4] It is particularly useful for forming diaryl ethers, and the synthesis of p-nitrophenyl phenyl ether from p-nitrochlorobenzene and phenol is a classic example of this method.[5][6]

The utility of the p-nitrophenyl group expanded significantly in the mid-20th century. Its strong electron-withdrawing nature makes the ether, and particularly the ester and phosphate, linkages susceptible to nucleophilic attack and enzymatic cleavage. This property, combined with the chromogenic nature of the released p-nitrophenolate ion under alkaline conditions, paved the way for its widespread use in biochemical assays.

Synthesis of p-Nitrophenyl Ethers

The two primary historical methods for synthesizing p-nitrophenyl ethers remain central to their preparation today, with modern advancements improving efficiency and scope.

Williamson Ether Synthesis

This method involves the deprotonation of p-nitrophenol to form the p-nitrophenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

General Reaction: p-NO₂-C₆H₄-OH + Base → p-NO₂-C₆H₄-O⁻ p-NO₂-C₆H₄-O⁻ + R-X → p-NO₂-C₆H₄-O-R + X⁻

Ullmann Condensation

This method is ideal for the synthesis of diaryl ethers and involves the reaction of a p-nitrophenyl halide with a phenoxide, catalyzed by copper.

General Reaction: p-NO₂-C₆H₄-X + Ar-O⁻ K⁺ --(Cu catalyst)--> p-NO₂-C₆H₄-O-Ar + KX

Below is a generalized workflow for these synthetic approaches.

Synthesis_Workflows cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation pnp_w p-Nitrophenol phenoxide p-Nitrophenoxide pnp_w->phenoxide Deprotonation base Base (e.g., KOH, NaH) base->pnp_w product_w p-Nitrophenyl Alkyl Ether phenoxide->product_w SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product_w pnh_u p-Nitrophenyl Halide product_u p-Nitrophenyl Aryl Ether pnh_u->product_u phenol_u Phenol/Alcohol (Ar-OH) phenoxide_u Phenoxide (Ar-O⁻) phenol_u->phenoxide_u base_u Base base_u->phenol_u phenoxide_u->product_u Coupling catalyst_u Cu Catalyst catalyst_u->product_u

General synthetic workflows for p-nitrophenyl ethers.

Applications in Research and Development

The unique chemical properties of p-nitrophenyl derivatives have led to their widespread use in several key areas.

Chromogenic Substrates in Enzyme Assays

The most prominent application of p-nitrophenyl derivatives is as chromogenic substrates for various hydrolytic enzymes. The principle relies on the enzymatic cleavage of a phosphate or ester bond, releasing p-nitrophenol. In a basic medium (pH > 7), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color with a maximum absorbance around 405 nm. The rate of color formation is directly proportional to the enzyme's activity.

  • p-Nitrophenyl Phosphate (pNPP): The gold standard for assaying alkaline and acid phosphatases.[7] Its use was popularized by Bessey et al. in 1946 for measuring alkaline phosphatase activity in serum.[8]

  • p-Nitrophenyl Esters (Acetate, Butyrate, Palmitate, etc.): A versatile class of substrates used to measure the activity of esterases and lipases.[5][9] The choice of the fatty acid chain length allows for probing the substrate specificity of different lipases.[6][10]

Enzyme_Assay_Pathway substrate p-Nitrophenyl Derivative (Phosphate or Ester) (Colorless) product1 p-Nitrophenol (Colorless) substrate->product1 Enzymatic Hydrolysis enzyme Hydrolase Enzyme (e.g., Phosphatase, Lipase) enzyme->substrate phenolate p-Nitrophenolate Ion (Yellow) product1->phenolate Alkaline pH (Deprotonation) product2 Phosphate or Carboxylic Acid measurement Measure Absorbance at ~405 nm phenolate->measurement

Reaction pathway for p-nitrophenyl-based enzyme assays.
Herbicides

In the mid-20th century, diphenyl ethers, including p-nitrophenyl ethers, were discovered to have potent herbicidal activity.[11] One of the most well-known examples is Nitrofen (2,4-dichlorophenyl p-nitrophenyl ether). These herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid oxidative damage and cell death in susceptible plants.[12] Due to concerns about its carcinogenicity, the use of Nitrofen has been banned in many countries since the 1990s.[13]

Drug Discovery and Medicinal Chemistry

The p-nitrophenyl ether scaffold continues to be relevant in modern drug development. Its rigid structure and specific electronic properties can be exploited in the design of enzyme inhibitors and other therapeutic agents.

  • Enzyme Inhibitors: Researchers have designed novel p-nitrophenyl hydrazones as multi-target inhibitors of enzymes like COX-2 and 5-LOX, aiming to develop anti-inflammatory agents with improved side-effect profiles.[14][15]

  • Immuno-oncology: Nitrophenyl ether compounds have been investigated as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key checkpoint in the immune system that tumors exploit to evade detection.[16]

  • Synthetic Intermediates: The p-nitrophenyl group can serve as a reactive handle in the synthesis of more complex molecules. For example, 4-nitrophenyl phenyl ether is a building block in the synthesis of various pharmaceuticals and agrochemicals.[17]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and application of p-nitrophenyl derivatives.

Table 1: Physicochemical and Activity Data for Nitrofen Herbicide

PropertyValueReference
IUPAC Name2,4-Dichloro-1-(4-nitrophenoxy)benzene[13]
Molecular FormulaC₁₂H₇Cl₂NO₃[13]
Molar Mass284.09 g·mol⁻¹[13]
Melting Point64–71 °C (Technical)[13]
Water Solubility0.7-1.2 mg/L at 22 °C[13]
Mechanism of ActionProtoporphyrinogen oxidase inhibitor[12]
CarcinogenicityIARC Group 2B (Possibly carcinogenic)[13]

Table 2: Kinetic Parameters of Enzymes with p-Nitrophenyl Substrates

EnzymeSubstrateBuffer/pHK_m_V_max_Reference
Calf Intestinal Alkaline PhosphatasepNPP100 mM Glycine-NaOH, pH 9.50.4 mM1.6 µmol·min⁻¹·unit⁻¹[18][19]
Calf Intestinal Alkaline PhosphatasepNPP50 mM Tris-HCl, pH 11.00.76 mM3.12 µmol·min⁻¹·unit⁻¹[18][19]
E. coli Alkaline PhosphatasepNPP-0.033 M1.67 mg⁻¹·min⁻¹[20]
Honey Bee Esterasep-Nitrophenyl Acetate-2.27 x 10⁻⁵ M2.48 x 10⁻⁸ mol·s⁻¹·mg⁻¹
Megachile rotundata Esterasep-Nitrophenyl Acetate-1.24 x 10⁻⁴ M2.29 x 10⁻⁹ mol·s⁻¹·mg⁻¹[9]
T. lanuginosus Lipasep-Nitrophenyl Butyrate--0.95 U/mg protein[6]
T. lanuginosus Lipasep-Nitrophenyl Octanoate--1.1 U/mg protein[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of p-nitrophenyl ethers in research.

Synthesis of p-Nitrophenyl Phenyl Ether (Ullmann Condensation)

This protocol is adapted from classic Ullmann condensation procedures.[5]

Materials:

  • 4-Chloronitrobenzene

  • Phenol

  • Potassium hydroxide (KOH)

  • Copper powder (catalyst)

  • High-boiling polar solvent (e.g., N,N-dimethylformamide, DMF)

Procedure:

  • In a flask equipped with a reflux condenser and mechanical stirrer, dissolve phenol and KOH in DMF to form potassium phenoxide.

  • Add 4-chloronitrobenzene and a catalytic amount of copper powder to the mixture.

  • Heat the reaction mixture to a high temperature (typically >150 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into water to precipitate the crude product.

  • Filter the solid product, wash thoroughly with water to remove salts, and dry.

  • Purify the crude p-nitrophenyl phenyl ether by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for Lipase Activity Assay using p-Nitrophenyl Butyrate

This protocol provides a general method for determining lipase activity in a microplate format.

Materials:

  • p-Nitrophenyl butyrate (pNPB)

  • Isopropanol or another suitable organic solvent

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 0.5% Triton X-100

  • Lipase enzyme solution

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve pNPB in isopropanol to a concentration of 50 mM. This stock solution should be stored protected from light.

  • Prepare Working Substrate Solution: Dilute the pNPB stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). Vortex thoroughly to ensure proper dispersion of the substrate.

  • Assay Setup:

    • Add 180 µL of the working substrate solution to each well of the microplate.

    • Include blank wells containing 180 µL of working substrate solution and 20 µL of buffer instead of the enzyme.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37 °C) for 5 minutes.

  • Initiate Reaction: Add 20 µL of the lipase enzyme solution (appropriately diluted) to the wells to start the reaction.

  • Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Calculation: Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot. Convert this rate to enzyme activity (U/mL) using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay (ε ≈ 18,000 M⁻¹cm⁻¹).

Lipase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_stock Prepare pNPB Stock Solution (in Isopropanol) prep_working Prepare Working Substrate Solution (in Assay Buffer) prep_stock->prep_working add_substrate Add 180 µL Working Substrate to Wells prep_working->add_substrate prep_enzyme Prepare Enzyme Dilutions add_enzyme Add 20 µL Enzyme to Initiate Reaction prep_enzyme->add_enzyme pre_incubate Pre-incubate Plate at 37°C for 5 min add_substrate->pre_incubate pre_incubate->add_enzyme read_abs Read Absorbance at 405 nm (Kinetic Mode) add_enzyme->read_abs calc_rate Calculate Rate (ΔAbs/min) read_abs->calc_rate calc_activity Calculate Enzyme Activity using Beer's Law calc_rate->calc_activity

References

Methodological & Application

Application Notes and Protocols: Synthesis of p-Nitrophenyl Heptyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of p-nitrophenyl heptyl ether from p-nitrophenol and 1-bromoheptane via the Williamson ether synthesis. This method is a reliable and straightforward approach for the preparation of aryl alkyl ethers. The protocol includes detailed experimental procedures, a summary of quantitative data, and characterization details for the final product.

Introduction

p-Nitrophenyl ethers are a class of compounds with applications in various fields of chemical and pharmaceutical research. The ether linkage is a common motif in many biologically active molecules and functional materials. The Williamson ether synthesis is a classic and versatile method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide acts as a nucleophile to displace a halide from an alkyl halide. Due to the acidity of the phenolic proton, p-nitrophenol is readily converted to its corresponding phenoxide, which can then be alkylated with a suitable alkyl halide, such as 1-bromoheptane. The use of a primary alkyl halide minimizes the potential for competing elimination reactions.

Reaction Principle

The synthesis of this compound is achieved through a nucleophilic substitution reaction. In the first step, the phenolic proton of p-nitrophenol is abstracted by a base, typically a carbonate or hydroxide, to form the p-nitrophenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromoheptane and displacing the bromide ion to form the desired ether product.

General Reaction Scheme:

O₂N-C₆H₄-OH + CH₃(CH₂)₆Br + Base → O₂N-C₆H₄-O-(CH₂)₆CH₃ + Base·HBr

Data Presentation

The following table summarizes the reagents used and the expected product characteristics for the synthesis of this compound.

ParameterValue
Reactants
p-Nitrophenol1.0 eq
1-Bromoheptane1.2 eq
Potassium Carbonate (K₂CO₃)2.0 eq
SolventAcetonitrile
Reaction Temperature80 °C
Reaction Time6-8 hours
Product This compound
Molecular FormulaC₁₃H₁₉NO₃
Molecular Weight237.29 g/mol
AppearanceExpected to be a solid or oil
Expected Yield85-95%
Characterization Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.20 (d, 2H), 6.95 (d, 2H), 4.05 (t, 2H), 1.82 (m, 2H), 1.48-1.25 (m, 8H), 0.90 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 164.2, 141.6, 125.9, 114.5, 69.8, 31.7, 29.0, 28.9, 25.9, 22.6, 14.0
IR (KBr, cm⁻¹)~3100 (Ar-H), ~2930, 2860 (C-H), ~1590, 1490 (C=C), ~1520, 1345 (N-O stretch), ~1250 (Ar-O-C stretch)

Experimental Protocol

Materials and Reagents:

  • p-Nitrophenol (≥99%)

  • 1-Bromoheptane (≥98%)

  • Potassium Carbonate (anhydrous, ≥99%)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (50 mL).

  • Addition of Alkylating Agent: a. While stirring the suspension, add 1-bromoheptane (1.2 eq) to the reaction mixture at room temperature.

  • Reaction: a. Heat the reaction mixture to 80 °C and maintain it at this temperature with vigorous stirring for 6-8 hours. b. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Workup: a. After the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the filter cake with a small amount of ethyl acetate. c. Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator. d. Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. e. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. b. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification & Analysis setup_1 Combine p-Nitrophenol, K₂CO₃, and Acetonitrile in a flask setup_2 Add 1-Bromoheptane setup_1->setup_2 Stir at RT reaction_1 Heat to 80°C for 6-8 hours setup_2->reaction_1 reaction_2 Monitor by TLC reaction_1->reaction_2 workup_1 Cool to RT and filter solids reaction_2->workup_1 Upon completion workup_2 Concentrate filtrate workup_1->workup_2 workup_3 Dissolve in Ethyl Acetate workup_2->workup_3 workup_4 Wash with H₂O and Brine workup_3->workup_4 workup_5 Dry and Concentrate workup_4->workup_5 purification_1 Column Chromatography workup_5->purification_1 analysis_1 Characterize by NMR and IR purification_1->analysis_1

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • p-Nitrophenol is toxic and an irritant. Avoid inhalation and contact with skin.

  • 1-Bromoheptane is a skin and eye irritant.

  • Acetonitrile is flammable and toxic.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Application Notes and Protocols for the Williamson Ether Synthesis of p-Nitrophenyl Heptyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an S­N2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. These application notes provide a detailed protocol for the synthesis of p-Nitrophenyl heptyl ether, a compound with potential applications in various fields, including as an intermediate in the synthesis of more complex molecules and as a substrate in enzymatic assays. The electron-withdrawing nature of the nitro group makes the phenolic proton of p-nitrophenol significantly acidic, facilitating the formation of the corresponding phenoxide, a key intermediate in this synthesis.

Principle of the Reaction

The synthesis of this compound is achieved by the reaction of p-nitrophenol with 1-bromoheptane. In the presence of a weak base, such as potassium carbonate, p-nitrophenol is deprotonated to form the p-nitrophenoxide ion. This nucleophilic phenoxide then attacks the primary alkyl halide, 1-bromoheptane, in a bimolecular nucleophilic substitution (S­N2) reaction, displacing the bromide ion and forming the desired ether product. Acetone is a commonly used polar aprotic solvent for this reaction as it effectively dissolves the reactants and facilitates the S­N2 mechanism.

Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
p-Nitrophenol139.112.78 g0.02
1-Bromoheptane179.104.30 g (3.58 mL)0.024
Anhydrous Potassium Carbonate138.214.15 g0.03
Acetone58.08100 mL-
Diethyl Ether74.12As needed-
5% Sodium Hydroxide Solution-As needed-
Saturated Sodium Chloride Solution (Brine)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add p-nitrophenol (2.78 g, 0.02 mol), anhydrous potassium carbonate (4.15 g, 0.03 mol), and 100 mL of acetone.

  • Addition of Alkyl Halide: While stirring the mixture, add 1-bromoheptane (3.58 mL, 0.024 mol) to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 72 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the acetone washings and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 2 x 50 mL of 5% sodium hydroxide solution to remove any unreacted p-nitrophenol.

  • Washing: Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Product Characterization
PropertyValue
Chemical Name This compound
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
Appearance Pale yellow solid or oil
Expected Yield 70-85%
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Multiplicity Integration Assignment
8.20d, J = 9.2 Hz2HAr-H ortho to NO₂
6.95d, J = 9.2 Hz2HAr-H ortho to O-CH₂
4.05t, J = 6.6 Hz2HO-CH₂
1.82p, J = 6.8 Hz2HO-CH₂-CH₂
1.45 - 1.25m8H-(CH₂)₄-
0.89t, J = 6.9 Hz3H-CH₃
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Assignment
164.2Ar-C-O
141.5Ar-C-NO₂
125.9Ar-CH (ortho to NO₂)
114.3Ar-CH (ortho to O-CH₂)
69.2O-CH₂
31.8-CH₂-
29.0-CH₂-
28.9-CH₂-
25.9-CH₂-
22.6-CH₂-CH₃
14.1-CH₃

Experimental Workflow

Williamson_Ether_Synthesis reactants p-Nitrophenol + 1-Bromoheptane + K₂CO₃ in Acetone reflux Reflux (72 hours) reactants->reflux filtration Filtration reflux->filtration evaporation1 Solvent Evaporation (Rotary Evaporator) filtration->evaporation1 extraction Liquid-Liquid Extraction (Diethyl Ether / 5% NaOH) evaporation1->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Anhydrous MgSO₄) washing->drying evaporation2 Solvent Evaporation (Rotary Evaporator) drying->evaporation2 purification Column Chromatography (Silica Gel) evaporation2->purification product p-Nitrophenyl heptyl ether purification->product

Figure 1. Workflow for the Williamson ether synthesis of this compound.

References

Application Notes and Protocols for Continuous Enzyme Assays Using p-Nitrophenyl Heptyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl heptyl ether and other p-nitrophenyl (pNP) esters are valuable chromogenic substrates for the continuous monitoring of various hydrolytic enzymes, particularly lipases and esterases. The enzymatic cleavage of the ester bond in these substrates releases p-nitrophenol, which, in an alkaline environment, forms the p-nitrophenolate ion. This ion exhibits a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405-420 nm. This method provides a simple, rapid, and continuous assay for determining enzyme activity, making it suitable for enzyme characterization, inhibitor screening, and kinetic studies. This document provides detailed protocols and application data for the use of p-nitrophenyl esters in continuous enzyme assays.

Principle of the Assay

The fundamental principle of the assay is the enzymatic hydrolysis of a p-nitrophenyl ester. The reaction releases a fatty acid and p-nitrophenol. At a pH greater than 7, the p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which can be detected by its absorbance.[1] The rate of p-nitrophenol formation is directly proportional to the enzyme activity under the specified assay conditions.

Assay_Principle This compound This compound Heptanoic Acid Heptanoic Acid This compound->Heptanoic Acid Enzyme Hydrolysis p-Nitrophenol p-Nitrophenol This compound->p-Nitrophenol Enzyme Hydrolysis Enzyme (e.g., Lipase/Esterase) Enzyme (e.g., Lipase/Esterase) p-Nitrophenolate (Yellow) p-Nitrophenolate (Yellow) p-Nitrophenol->p-Nitrophenolate (Yellow) pH > 7

Caption: Enzymatic hydrolysis of this compound.

Applications

  • Enzyme Activity Determination: Quantifying the catalytic activity of lipases, esterases, and other hydrolases.

  • Substrate Specificity Profiling: Assessing an enzyme's preference for substrates with different acyl chain lengths by comparing the hydrolysis rates of various p-nitrophenyl esters.[1]

  • Kinetic Studies: Determining key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax).[2][3]

  • Inhibitor and Activator Screening: Evaluating the effect of chemical compounds on enzyme activity, which is crucial in drug development.

  • High-Throughput Screening: The microplate format of this assay makes it amenable to high-throughput screening of enzyme libraries or compound collections.[4]

Quantitative Data Summary

The following tables summarize kinetic data for enzymes assayed using p-nitrophenyl esters.

Table 1: Substrate Specificity of a Wild-Type Lipase [1][5]

p-Nitrophenyl EsterAcyl Chain LengthVmax (U/mg protein)
p-Nitrophenyl acetate (pNP-A)C20.42
p-Nitrophenyl butyrate (pNP-B)C40.95
p-Nitrophenyl octanoate (pNP-O)C81.1
p-Nitrophenyl dodecanoate (pNP-D)C120.78
p-Nitrophenyl palmitate (pNP-P)C160.18

Note: Data is illustrative and derived from a study on a specific wild-type lipase.[1] One unit (U) is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the assay conditions.[2]

Table 2: Kinetic Parameters for Sub1 Esterase with p-Nitrophenyl Butyrate [2]

EnzymeSubstrateKm (M)Vmax (mol g⁻¹ min⁻¹)
Sub1 Esterasep-Nitrophenyl butyrate5.7 x 10⁻⁴2.36

Experimental Protocols

Protocol 1: General Assay for Lipase/Esterase Activity in a 96-Well Plate

This protocol provides a general method for measuring lipase or esterase activity using a p-nitrophenyl ester substrate in a microplate reader.

Materials:

  • Enzyme solution of interest

  • This compound (or other pNP ester) stock solution (e.g., 20 mM in isopropanol)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Prepare Reaction Mixture: In each well of the 96-well microplate, add 180 µL of the reaction buffer.

  • Add Substrate: Add 10 µL of the p-nitrophenyl ester stock solution to each well.

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: To start the reaction, add 10 µL of the enzyme solution to each well and mix gently.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405-415 nm in a microplate reader. Take readings every 30-60 seconds for a period of 5-10 minutes.

  • Data Analysis: Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time curve. The enzyme activity can be calculated using the molar extinction coefficient of p-nitrophenol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prepare Reagents Prepare Reaction Buffer, Substrate Stock, and Enzyme Solution Add Buffer Add 180 µL Reaction Buffer to each well Prepare Reagents->Add Buffer Add Substrate Add 10 µL pNP Ester Stock Solution to each well Add Buffer->Add Substrate Pre-incubate Pre-incubate at 37°C for 5 minutes Add Substrate->Pre-incubate Initiate Reaction Add 10 µL Enzyme Solution to each well Pre-incubate->Initiate Reaction Measure Absorbance Measure Absorbance at 410 nm kinetically Initiate Reaction->Measure Absorbance Calculate Rate Calculate Initial Reaction Rate (V₀) Measure Absorbance->Calculate Rate Determine Activity Determine Enzyme Activity Calculate Rate->Determine Activity Logical_Relationship Vary Substrate Concentration Vary Substrate Concentration Measure Initial Velocity (V₀) Measure Initial Velocity (V₀) Vary Substrate Concentration->Measure Initial Velocity (V₀) Plot V₀ vs. [S] Plot V₀ vs. [S] Measure Initial Velocity (V₀)->Plot V₀ vs. [S] Michaelis-Menten Plot Michaelis-Menten Plot Plot V₀ vs. [S]->Michaelis-Menten Plot Lineweaver-Burk Plot Lineweaver-Burk Plot Plot V₀ vs. [S]->Lineweaver-Burk Plot Determine Km and Vmax Determine Km and Vmax Michaelis-Menten Plot->Determine Km and Vmax Lineweaver-Burk Plot->Determine Km and Vmax

References

Application Notes and Protocols for Spectrophotometric Esterase Assay using p-Nitrophenyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases (EC 3.1.1.x) are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. The spectrophotometric assay using p-nitrophenyl esters is a widely adopted method for determining esterase activity due to its simplicity, sensitivity, and continuous nature. This application note provides a detailed protocol for the assay of esterase activity using p-nitrophenyl heptanoate as a substrate. It is important to note that the user-specified "p-Nitrophenyl heptyl ether" is not a substrate for esterase enzymes, which act on ester bonds, not ether bonds. Therefore, this document focuses on the analogous ester, p-nitrophenyl heptanoate.

The enzymatic hydrolysis of the colorless p-nitrophenyl heptanoate yields heptanoic acid and p-nitrophenol (PNP). Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring the increase in absorbance at approximately 405-410 nm. Alternatively, to circumvent the pH dependency of p-nitrophenol's absorbance, measurements can be taken at the isosbestic point of 347 nm.[1]

Principle of the Assay

The esterase-catalyzed hydrolysis of p-nitrophenyl heptanoate results in the formation of heptanoic acid and p-nitrophenol. The released p-nitrophenol is a chromogenic compound that, in its deprotonated form (p-nitrophenolate), absorbs light in the visible range. The rate of the increase in absorbance is directly proportional to the esterase activity.

Materials and Reagents

  • p-Nitrophenyl heptanoate (Substrate)

  • Esterase enzyme solution

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) or Sodium Phosphate buffer (e.g., 0.1 M, pH 7.0)[1]

  • Organic solvent (e.g., isopropanol, ethanol, or methanol) for dissolving the substrate[2]

  • Microplate reader or spectrophotometer capable of measuring absorbance at 410 nm or 347 nm

  • 96-well microplates or cuvettes

  • Incubator or water bath

Experimental Protocols

Preparation of Reagents

a) Buffer Preparation (e.g., 50 mM Tris-HCl, pH 8.0):

  • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

  • Adjust the pH to 8.0 using 1 M HCl.

  • Bring the final volume to 1 L with deionized water.

b) Substrate Stock Solution (e.g., 10 mM p-Nitrophenyl Heptanoate):

  • p-Nitrophenyl heptanoate is poorly soluble in water and should be dissolved in an organic solvent.

  • Dissolve an appropriate amount of p-nitrophenyl heptanoate in isopropanol or ethanol to make a 10 mM stock solution. For example, dissolve 25.13 mg of p-nitrophenyl heptanoate (MW: 251.28 g/mol ) in 10 mL of isopropanol.

  • Store the stock solution at -20°C, protected from light.

c) Enzyme Solution:

  • Prepare a stock solution of the esterase enzyme in the assay buffer.

  • The optimal concentration of the enzyme should be determined empirically to ensure a linear rate of absorbance change over a defined period (e.g., 5-10 minutes).

Assay Procedure
  • Set the spectrophotometer or microplate reader to the desired temperature (e.g., 37°C). The optimal temperature may vary depending on the specific enzyme.[3]

  • Prepare the reaction mixture in a microplate well or a cuvette. A typical reaction mixture (e.g., 200 µL) consists of:

    • X µL of assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Y µL of substrate working solution (diluted from the stock to achieve the desired final concentration, e.g., 1 mM)

    • The total volume of buffer and substrate solution should be brought to just under the final reaction volume.

  • Include the following controls:

    • Blank (No Enzyme Control): Contains the assay buffer and substrate, but no enzyme. This is crucial to correct for the spontaneous, non-enzymatic hydrolysis of the substrate.

    • Enzyme Control (No Substrate Control): Contains the assay buffer and enzyme, but no substrate. This is to correct for any background absorbance from the enzyme solution.

  • Pre-incubate the reaction mixture at the assay temperature for 5 minutes.

  • Initiate the reaction by adding Z µL of the enzyme solution to each well/cuvette.

  • Immediately start monitoring the increase in absorbance at 410 nm (for alkaline pH) or 347 nm (isosbestic point) at regular intervals (e.g., every 30 seconds) for a period of 5 to 10 minutes. Ensure the measurements are taken during the initial linear phase of the reaction.

Data Analysis
  • Subtract the rate of absorbance change in the blank control from the rate of absorbance change in the enzyme-containing samples.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔAbs/Δt).

  • Convert the rate of absorbance change to the rate of p-nitrophenol production using the Beer-Lambert law: v₀ (µmol/min) = (ΔAbs/Δt) * V / (ε * l) Where:

    • ΔAbs/Δt is the initial rate of change in absorbance per minute.

    • V is the final reaction volume in mL.

    • ε is the molar extinction coefficient of p-nitrophenol in M⁻¹cm⁻¹. A commonly used value for p-nitrophenol at 410 nm and pH > 8 is approximately 18,000 M⁻¹cm⁻¹.

    • l is the path length of the cuvette or the well in cm (typically 1 cm for a standard cuvette).

  • One unit (U) of esterase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Quantitative Data

The following table summarizes kinetic parameters for the hydrolysis of various p-nitrophenyl esters by different esterases and lipases. Specific data for p-nitrophenyl heptanoate is limited in the literature; therefore, data for esters with similar chain lengths are provided for comparison.

Enzyme SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference
Kocuria flava Y4 Lipasep-Nitrophenyl acetate4.6251258.035[4]
Salimicrobium sp. LY19 Esterasep-Nitrophenyl butyrate--7.050[2]
Recombinant E. coli Esterasep-Nitrophenyl acetate--6.555[1]
Wild Lipasep-Nitrophenyl octanoate-1.1 U/mg protein--[5]
Megachile rotundata Esterasep-Nitrophenyl acetate0.1240.137--[6]
Apis mellifera L. Esterasep-Nitrophenyl acetate0.02271.49--[7]

Note: The Vmax values are reported in different units across studies and should be compared with caution.

Visualization

Enzymatic Hydrolysis of p-Nitrophenyl Heptanoate

G sub p-Nitrophenyl Heptanoate (Colorless) enz Esterase sub->enz Substrate Binding prod1 Heptanoic Acid enz->prod1 Hydrolysis prod2 p-Nitrophenol (Colorless at acidic/neutral pH) enz->prod2 prod3 p-Nitrophenolate (Yellow at alkaline pH) prod2->prod3 Deprotonation (pH > 7)

Caption: Enzymatic hydrolysis of p-nitrophenyl heptanoate by esterase.

Experimental Workflow for Esterase Assay

G prep 1. Prepare Reagents (Buffer, Substrate, Enzyme) mix 2. Prepare Reaction Mixture (Buffer + Substrate) prep->mix preinc 3. Pre-incubate at Assay Temp. mix->preinc start 4. Initiate with Enzyme preinc->start measure 5. Monitor Absorbance Increase (e.g., 410 nm) start->measure analyze 6. Calculate Initial Velocity and Enzyme Activity measure->analyze

Caption: Workflow for the spectrophotometric esterase assay.

References

Measuring Lipase Activity with p-Nitrophenyl Heptyl Ether: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the determination of lipase activity using the chromogenic substrate, p-nitrophenyl heptyl ether (p-NPHE). This spectrophotometric assay offers a continuous and reliable method for quantifying lipase activity by monitoring the release of p-nitrophenol. Detailed methodologies for assay setup, execution, and data analysis are presented. Additionally, this note includes comparative data on lipase activity with various p-nitrophenyl esters of differing acyl chain lengths to contextualize the use of p-NPHE.

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. Their substrate specificity, particularly their preference for fatty acids of varying chain lengths, is a key characteristic influencing their application in biotechnology, diagnostics, and pharmaceutical development. The use of p-nitrophenyl (p-NP) esters as substrates provides a convenient and effective method for characterizing lipase activity. The enzymatic hydrolysis of these substrates releases p-nitrophenol, a chromophore that, under alkaline conditions, produces a distinct yellow color, which can be quantified by measuring its absorbance at 405-415 nm.[1] This application note details the protocol for measuring lipase activity using this compound, a substrate with a seven-carbon acyl chain.

Principle of the Assay

The lipase-catalyzed hydrolysis of this compound results in the formation of heptanoic acid and p-nitrophenol. In an alkaline buffer (pH > 7), the liberated p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 410 nm.[2] The rate of increase in absorbance is directly proportional to the rate of p-nitrophenol formation and, consequently, to the lipase activity.

G cluster_reaction Enzymatic Hydrolysis p_Nitrophenyl_Heptyl_Ether This compound Lipase Lipase p_Nitrophenyl_Heptyl_Ether->Lipase Heptanoic_Acid Heptanoic Acid Lipase->Heptanoic_Acid p_Nitrophenol p-Nitrophenol Lipase->p_Nitrophenol p_Nitrophenolate p-Nitrophenolate (Yellow) p_Nitrophenol->p_Nitrophenolate Deprotonation H2O H₂O H2O->Lipase OH OH⁻ (Alkaline pH)

Caption: Principle of the lipase activity assay with this compound.

Materials and Reagents

  • Purified lipase solution

  • This compound (p-NPHE)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100

  • Isopropanol

  • 96-well microplate

  • Microplate reader with absorbance measurement capabilities at 405-415 nm and temperature control

Experimental Protocol

Preparation of Reagents
  • Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in isopropanol to achieve a final concentration of 10 mM.

  • Reaction Buffer (50 mM Tris-HCl, pH 8.0, with 0.5% v/v Triton X-100): Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. Add Triton X-100 to a final concentration of 0.5% (v/v). The detergent is essential for emulsifying the substrate in the aqueous reaction mixture.[1]

  • Enzyme Solution: Prepare a stock solution of the lipase in 50 mM Tris-HCl buffer (pH 8.0). The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the measurement period.

Assay Procedure
  • Assay Setup: In a 96-well microplate, add 180 µL of the reaction buffer to each well.[1]

  • Add 10 µL of the this compound stock solution to each well.

  • Include blank wells containing the reaction buffer and substrate stock solution but without the enzyme to control for non-enzymatic hydrolysis.

  • Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[1]

  • Initiation of Reaction: To start the reaction, add 10 µL of the enzyme solution to each well.[1]

  • Measurement of Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in the microplate reader.[1] Record measurements at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.[1]

G Start Start Reagent_Prep Prepare Reagents (Substrate, Buffer, Enzyme) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (180 µL Buffer + 10 µL Substrate) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C for 5 min Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add 10 µL Enzyme) Pre_incubation->Reaction_Start Measurement Measure Absorbance at 405 nm (Every 30s for 10-15 min) Reaction_Start->Measurement Data_Analysis Data Analysis (Calculate Reaction Rate) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the lipase activity assay.

Data Presentation and Analysis

Calculation of Lipase Activity
  • Plot the absorbance values against time.

  • Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min). This represents the initial reaction velocity.

  • Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the enzyme-catalyzed reaction.

  • The lipase activity in units per milligram (U/mg) can be calculated using the following formula:

    Activity (U/mg) = (ΔAbs/min) * Vtotal / (ε * l * Venzyme * Cenzyme)

    Where:

    • ΔAbs/min: The rate of change in absorbance per minute.

    • Vtotal: The total volume of the reaction mixture in the well (in mL).

    • ε: The molar extinction coefficient of p-nitrophenol under the specific assay conditions (e.g., 18,000 M-1cm-1 at pH > 9.2 and 405 nm).[3]

    • l: The path length of the light through the well (in cm).

    • Venzyme: The volume of the enzyme solution added (in mL).

    • Cenzyme: The concentration of the enzyme in the stock solution (in mg/mL).

Comparative Lipase Activity

The substrate specificity of a lipase is often evaluated by comparing its activity against a series of p-nitrophenyl esters with varying acyl chain lengths.

Table 1: Maximal Reaction Velocity (Vmax) of a Wild-Type Lipase with Various p-Nitrophenyl Esters

p-Nitrophenyl EsterAcyl Chain LengthVmax (U/mg protein)
p-Nitrophenyl acetateC20.42[4]
p-Nitrophenyl butyrateC40.95[4]
p-Nitrophenyl octanoateC81.1[4]
p-Nitrophenyl dodecanoateC120.78[4]
p-Nitrophenyl palmitateC160.18[4]
Note: The data presented is illustrative and derived from a study on a specific wild-type lipase.

Table 2: Relative Substrate Specificity of Lipase LipC12

SubstrateAcyl Chain LengthRelative Activity (%)
p-Nitrophenyl acetateC2< 35
p-Nitrophenyl butyrateC4< 35
p-Nitrophenyl hexanoateC6< 35
p-Nitrophenyl decanoateC10> 75
p-Nitrophenyl dodecanoateC12> 75
p-Nitrophenyl myristateC14> 75
p-Nitrophenyl palmitateC16> 75
Note: This table shows the activity towards different substrates relative to the most preferred substrate, which is set to 100%.[5]

Based on the available data for p-nitrophenyl esters with varying chain lengths, it is anticipated that the activity of most lipases towards this compound (C7) would be intermediate between that of p-nitrophenyl hexanoate (C6) and p-nitrophenyl octanoate (C8).

Conclusion

The protocol described in this application note provides a robust and reproducible method for measuring lipase activity using this compound. This assay is a valuable tool for researchers, scientists, and drug development professionals for characterizing lipase specificity and kinetics. The provided comparative data serves as a useful reference for interpreting the results obtained with p-NPHE.

References

Application Notes and Protocols for High-Throughput Screening of Enzyme Libraries with p-Nitrophenyl Heptyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme engineering, enabling the rapid evaluation of large libraries of chemical compounds or enzyme variants. Chromogenic substrates are frequently employed in HTS assays due to their simplicity, reliability, and cost-effectiveness. This document provides a detailed application note and protocol for the use of p-Nitrophenyl heptyl ether (p-NPHE), also known as p-nitrophenyl heptanoate, as a chromogenic substrate for the high-throughput screening of enzyme libraries, particularly those containing esterases and lipases.

The assay principle is based on the enzymatic hydrolysis of the ester bond in p-NPHE. This reaction releases heptanoic acid and p-nitrophenol (pNP).[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and exhibits strong absorbance at approximately 405-410 nm.[1][2] The rate of p-nitrophenolate formation is directly proportional to the enzyme's catalytic activity and can be monitored in real-time using a spectrophotometer, making it amenable to HTS formats.[1]

Key Advantages

  • Continuous Monitoring: Allows for real-time kinetic measurements of enzyme activity.

  • High Sensitivity: The high molar extinction coefficient of the p-nitrophenolate ion enables the detection of low enzyme concentrations.

  • Convenience: The assay is straightforward to perform and can be readily adapted for automated high-throughput screening in microplate formats.

  • Versatility: Applicable to a wide range of ester-hydrolyzing enzymes.

Reaction Pathway

The enzymatic hydrolysis of this compound is a two-step process. First, the enzyme catalyzes the cleavage of the ester bond, releasing p-nitrophenol. Subsequently, under alkaline conditions, the hydroxyl group of p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which is the colored product detected in the assay.

G cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection pNPHE This compound Intermediate Enzyme-Substrate Complex pNPHE->Intermediate + Enzyme Enzyme Esterase/Lipase Intermediate->Enzyme Products Heptanoic Acid + p-Nitrophenol Intermediate->Products Hydrolysis pNP p-Nitrophenol pNPhenolate p-Nitrophenolate (Yellow) pNP->pNPhenolate + OH- OH OH- (Alkaline pH) Detection Absorbance at 405-410 nm pNPhenolate->Detection

Caption: Reaction and detection pathway for the enzymatic hydrolysis of p-NPHE.

Experimental Protocols

This section provides detailed methodologies for performing a high-throughput screen of an enzyme library using p-NPHE. The protocol is designed for a 96-well microplate format but can be adapted for 384-well plates.

Materials and Reagents
  • Enzyme Library: Clones expressing different enzyme variants, either as cell lysates, culture supernatants, or purified proteins.

  • Substrate: this compound (p-NPHE).

  • Buffer: 50 mM Sodium Phosphate buffer, pH 8.0. The optimal pH should be determined empirically for the specific enzyme class being screened.

  • Detergent (optional): Triton X-100 or sodium deoxycholate (e.g., 0.1-0.5% v/v) can be included in the buffer to aid in the solubilization of hydrophobic substrates and enzymes.[3]

  • Solvent for Substrate: Isopropanol or a 1:1 (v/v) mixture of acetonitrile and isopropanol.

  • Positive Control: A well-characterized esterase or lipase with known activity towards p-NPHE.

  • Negative Control: Buffer without enzyme or a host strain without the enzyme expression vector.

  • Microplates: 96-well, clear, flat-bottom microplates.

  • Microplate Reader: Capable of measuring absorbance at 405-410 nm, with temperature control.

Preparation of Solutions
  • Assay Buffer (50 mM Sodium Phosphate, pH 8.0):

    • Prepare solutions of 50 mM monobasic and dibasic sodium phosphate.

    • Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.

    • If using a detergent, add it to the final buffer solution.

  • Substrate Stock Solution (10 mM p-NPHE):

    • Dissolve the appropriate amount of p-NPHE in the chosen solvent (e.g., isopropanol).

    • Store in a dark, airtight container at -20°C. Prepare fresh as needed to minimize spontaneous hydrolysis.

  • Working Substrate Solution (1 mM p-NPHE):

    • On the day of the experiment, dilute the 10 mM p-NPHE stock solution 1:10 in the Assay Buffer.

    • Gentle vortexing may be required to ensure complete mixing.

High-Throughput Screening Protocol

The following workflow outlines the steps for performing the HTS assay.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis P1 Prepare Enzyme Library Samples P3 Dispense Samples and Controls into Microplate P1->P3 P2 Prepare Controls (Positive & Negative) P2->P3 R1 Pre-incubate Plate at Assay Temperature P3->R1 R2 Add Working Substrate Solution to all wells to initiate reaction R1->R2 R3 Incubate and Monitor Absorbance at 405-410 nm R2->R3 A1 Calculate Reaction Rates R3->A1 A2 Determine Z'-Factor for Assay Quality A1->A2 A3 Identify 'Hits' based on Activity Threshold A2->A3 A4 Confirm Hits and Perform Secondary Screens A3->A4

Caption: High-throughput screening experimental workflow.
  • Enzyme/Control Dispensing:

    • In a 96-well microplate, add 50 µL of each enzyme library sample to individual wells.

    • Add 50 µL of the positive control to at least 8 wells.

    • Add 50 µL of the negative control to at least 8 wells.

  • Pre-incubation:

    • Pre-incubate the microplate at the desired assay temperature (e.g., 25°C, 37°C) for 5 minutes.

  • Reaction Initiation:

    • Using a multichannel pipette or automated liquid handler, add 50 µL of the 1 mM working substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Incubation and Measurement:

    • Immediately place the microplate in a microplate reader set to the assay temperature.

    • Monitor the increase in absorbance at 405 nm. Readings can be taken in kinetic mode (e.g., every 30-60 seconds for 10-30 minutes) or as a single endpoint measurement after a fixed incubation time.

Data Presentation and Analysis

Assay Quality Control: Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[4][5] It is calculated using the means and standard deviations of the positive and negative controls.

Formula: Z' = 1 - ( (3 * σ_p + 3 * σ_n) / |μ_p - μ_n| )

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay ClassificationInterpretation
> 0.5ExcellentLarge separation between positive and negative controls, suitable for HTS.[6]
0 to 0.5MarginalSmall separation band, may require optimization.[6]
< 0UnsuitableOverlap between control signals, not reliable for screening.[6]
Hit Identification

A "hit" is a sample from the enzyme library that exhibits a significantly higher activity than the background. A common method for hit identification is to set a threshold based on the mean and standard deviation of the negative controls.

Hit Threshold: Activity_hit > μ_n + (3 * σ_n)

Quantitative Data Summary

The following tables present representative data from a hypothetical high-throughput screen of a lipase library using p-NPHE.

Table 1: Assay Performance and Z'-Factor Calculation

ControlNumber of ReplicatesMean Rate (mOD/min)Standard Deviation (mOD/min)Z'-Factor
Positive Control1650.23.50.78
Negative Control162.50.8

Table 2: Summary of Screening Results

ParameterValue
Total Number of Wells Screened8,000
Hit Threshold (mOD/min)4.9
Number of Primary Hits120
Primary Hit Rate (%)1.5

Table 3: Kinetic Parameters of Top 5 Hits

Enzyme VariantRelative Activity (%) (vs. Positive Control)Apparent K_m (mM)Apparent V_max (µmol/min/mg)
Hit 11500.4512.5
Hit 21350.5211.2
Hit 31200.6010.0
Hit 41150.589.6
Hit 51100.659.2
Positive Control1000.758.3

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background absorbance Spontaneous hydrolysis of p-NPHE.Prepare fresh substrate solution daily. Run a blank reaction without enzyme and subtract the background rate.
Low Z'-factor (<0.5) High variability in controls; small dynamic range.Optimize assay conditions (pH, temperature, substrate/enzyme concentration). Ensure proper mixing.
Non-linear reaction rate Substrate depletion, enzyme instability, product inhibition.Use a lower enzyme concentration. Reduce the reaction time. Ensure substrate concentration is not limiting.

Conclusion

The high-throughput screening assay using this compound is a robust, sensitive, and efficient method for identifying and characterizing ester-hydrolyzing enzymes from large libraries. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can effectively screen for novel enzyme variants with desired properties for various applications in biotechnology and drug development.

References

Application Notes and Protocols for p-Nitrophenyl Heptyl Ether as a Chromogenic Substrate for Hydrolase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing p-Nitrophenyl heptyl ether (p-NPH), also referred to as p-nitrophenyl heptanoate, as a chromogenic substrate for the characterization and screening of hydrolase enzymes, particularly lipases and esterases.

Introduction

p-Nitrophenyl esters are widely used as substrates for assaying the activity of various hydrolases.[1] The enzymatic hydrolysis of these esters releases p-nitrophenol, a chromophore that, in its phenolate form under alkaline conditions, exhibits a distinct yellow color with a strong absorbance at approximately 405-415 nm.[1][2] This property allows for a simple and continuous spectrophotometric assay of enzyme activity. This compound, with its seven-carbon acyl chain, is a valuable tool for investigating the substrate specificity of hydrolases, particularly for enzymes that act on medium-chain fatty acid esters.

The principle of the assay is based on the enzymatic cleavage of the ester bond in p-nitrophenyl heptanoate by a hydrolase. This reaction yields heptanoic acid and p-nitrophenol. In a buffer system with a pH greater than 7, the liberated p-nitrophenol is deprotonated to the p-nitrophenolate ion, which can be quantified by measuring the increase in absorbance over time.[2]

Applications

  • Enzyme Activity Assays: Determination of the catalytic activity of lipases, esterases, and other hydrolases.

  • Substrate Specificity Profiling: Assessing the preference of an enzyme for different acyl chain lengths by comparing its activity on a panel of p-nitrophenyl esters (e.g., acetate, butyrate, heptanoate, octanoate, palmitate).[2][3]

  • Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).[4]

  • High-Throughput Screening: Screening for novel hydrolases from various sources, including metagenomic libraries.[5]

  • Inhibitor Screening: Evaluating the inhibitory potential of compounds on hydrolase activity.

Data Presentation

The following tables summarize quantitative data for hydrolase activity using p-nitrophenyl esters with varying acyl chain lengths, illustrating how p-nitrophenyl heptanoate fits within a broader substrate profile.

Table 1: Substrate Specificity of a Wild-Type Lipase

This table illustrates the maximal reaction velocity (Vmax) of a wild-type lipase against a variety of p-nitrophenyl esters, demonstrating the enzyme's preference for different fatty acid chain lengths.

p-Nitrophenyl EsterAcyl Chain LengthVmax (U/mg protein)
p-Nitrophenyl acetateC20.42[2][3]
p-Nitrophenyl butyrateC40.95[2][3]
p-Nitrophenyl heptanoate C7 (Data for C7 specifically was not found in the provided results, but would be determined using the same methodology)
p-Nitrophenyl octanoateC81.1[2][3]
p-Nitrophenyl dodecanoateC120.78[2][3]
p-Nitrophenyl palmitateC160.18[2][3]
Note: One unit (U) of enzyme activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[4]

Table 2: Kinetic Parameters of Sub1 Esterase for p-Nitrophenyl Butyrate

This table provides the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the esterase Sub1, highlighting the type of kinetic data that can be obtained using p-nitrophenyl esters.

SubstrateVmax (U/mg protein)Km (mM)
p-Nitrophenyl butyrate2361 ± 84.50.57 ± 0.04[4]

Experimental Protocols

Protocol 1: General Assay for Hydrolase Activity using p-Nitrophenyl Heptanoate

This protocol provides a standardized method for determining the activity of a hydrolase using p-nitrophenyl heptanoate as the substrate in a 96-well microplate format.

Materials:

  • Hydrolase enzyme of interest

  • p-Nitrophenyl heptanoate

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Isopropanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of the hydrolase enzyme in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of p-nitrophenyl heptanoate in isopropanol.

    • Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

  • Assay Setup:

    • In a 96-well microplate, add 180 µL of the reaction buffer to each well.[2]

    • Add 10 µL of the p-nitrophenyl heptanoate stock solution to each well for a final concentration of 0.5 mM.[2]

    • Include a blank control for each sample containing the reaction buffer and substrate but no enzyme.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[2]

  • Initiation of Reaction:

    • To start the reaction, add 10 µL of the enzyme solution to each well.[2]

  • Measurement:

    • Immediately place the microplate in a microplate reader.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol release by determining the initial linear rate of the reaction (ΔAbs/min).

    • The concentration of p-nitrophenol can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at a specific pH (e.g., 18,000 M⁻¹cm⁻¹ at pH 8.0), c is the concentration, and l is the path length of the cuvette or well.

    • Enzyme activity is typically expressed in Units (U), where 1 U is the amount of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute.

Protocol 2: Synthesis of p-Nitrophenyl Heptanoate

For researchers who wish to synthesize p-nitrophenyl heptanoate, the following protocol is adapted from a general method for synthesizing p-nitrophenyl esters.[6]

Materials:

  • Heptanoic acid

  • p-Nitrophenyl chloroformate

  • Anhydrous dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine

  • 6 N HCl

  • 1 N NaOH

  • Silica gel

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve heptanoic acid (0.5 mmol) and p-nitrophenyl chloroformate (0.5 mmol) in cold (0°C) anhydrous DCM (1 mL) and stir for 10 minutes.[6]

  • Slowly add a solution of DMAP (0.05 mmol) and triethylamine (0.55 mmol) in dry DCM (1.5 mL) and continue stirring for 2 hours.[6]

  • Dilute the reaction mixture with DCM and add a drop of 6 N HCl.[6]

  • Adjust the pH to 6 with 1 N NaOH.[6]

  • Separate the DCM phase, wash, and filter it through a small pad of silica gel, collecting the UV-active eluate.[6]

  • Evaporate the solvent to obtain the p-nitrophenyl heptanoate product.

  • Confirm the purity of the product using techniques such as ¹H NMR. The purity should generally be ≥98%.[6]

Mandatory Visualizations

G cluster_0 Principle of the Hydrolase Activity Assay pNPH p-Nitrophenyl Heptanoate Enzyme Hydrolase Enzyme pNPH->Enzyme Substrate Binding HeptanoicAcid Heptanoic Acid Enzyme->HeptanoicAcid Hydrolysis pNP p-Nitrophenol Enzyme->pNP Hydrolysis pNPion p-Nitrophenolate Ion (Yellow) pNP->pNPion Deprotonation (pH > 7) Spectrophotometer Spectrophotometer (Absorbance at 405-415 nm) pNPion->Spectrophotometer Quantification

Caption: Principle of the hydrolase activity assay using p-nitrophenyl heptanoate.

G cluster_1 Experimental Workflow for Hydrolase Specificity Assay A Prepare Reagents (Enzyme, Substrate Stocks, Buffer) B Dispense Reaction Buffer (180 µL) into 96-well plate A->B C Add p-Nitrophenyl Ester Stock (10 µL) to wells B->C D Pre-incubate at desired temperature (e.g., 37°C for 5 min) C->D E Initiate reaction by adding Enzyme Solution (10 µL) D->E F Measure Absorbance at 405 nm (Kinetic Read) E->F G Data Analysis (Calculate initial velocity) F->G

Caption: Experimental workflow for determining hydrolase specificity using p-nitrophenyl esters.

References

Application Notes and Protocols for Calculating Enzyme Activity Units from p-Nitrophenol Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining enzyme activity by measuring the release of p-nitrophenol (pNP) from a suitable substrate. The protocols detailed below are broadly applicable to a variety of enzymes, such as phosphatases and esterases, that can utilize p-nitrophenyl derivatives as substrates.

Principle of the Assay

The enzymatic assay is based on the hydrolysis of a colorless p-nitrophenyl-based substrate (e.g., p-nitrophenyl phosphate, pNPP) by an enzyme to yield p-nitrophenol (pNP) and the corresponding acid. Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which is a yellow-colored compound with a maximum absorbance at approximately 405 nm. The rate of p-nitrophenol formation, measured spectrophotometrically, is directly proportional to the enzyme's catalytic activity.

The concentration of the liberated pNP is calculated using the Beer-Lambert law:

A = εbc

Where:

  • A is the absorbance

  • ε (epsilon) is the molar extinction coefficient of p-nitrophenol

  • b is the path length of the light through the sample (typically 1 cm)

  • c is the concentration of p-nitrophenol

An enzyme unit (U) is internationally defined as the amount of enzyme that catalyzes the transformation of 1 micromole of substrate per minute under defined conditions.

Quantitative Data Summary

The following tables summarize key quantitative data required for the accurate calculation of enzyme activity.

Table 1: Molar Extinction Coefficient of p-Nitrophenol

pH ConditionWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
Alkaline (pH > 8)40518,000
Alkaline40018,800
pH 9.8405Not specified, but used in calculations
Alkaline410Varies with pH

Note: The molar extinction coefficient is dependent on factors such as pH, temperature, and buffer composition. It is recommended to determine this value under your specific experimental conditions or use a well-established value for the conditions being used.

Table 2: Example Calculation of Enzyme Activity

This table provides a sample calculation based on a typical experimental setup.

ParameterSymbolValueUnit
Change in Absorbance per minuteΔA/min0.150
Molar Extinction Coefficient of pNPε18,000M⁻¹cm⁻¹
Path Lengthb1cm
Total Reaction VolumeV_total1.0mL
Volume of Enzyme Solution AddedV_enzyme0.1mL
Dilution Factor of EnzymeDF10

Calculation Steps:

  • Calculate the concentration of pNP produced per minute (M/min): c = (ΔA/min) / (ε * b) = 0.150 / (18,000 * 1) = 8.33 x 10⁻⁶ M/min

  • Convert concentration to µmol/L/min: 8.33 x 10⁻⁶ mol/L/min * 10⁶ µmol/mol = 8.33 µmol/L/min

  • Calculate the amount of pNP produced per minute in the total reaction volume (µmol/min): (8.33 µmol/L/min) * (1.0 mL / 1000 mL/L) = 0.00833 µmol/min

  • Calculate the enzyme activity in the volume of enzyme solution added (U/mL): Activity = (0.00833 µmol/min) / 0.1 mL = 0.0833 U/mL

  • Account for the enzyme dilution factor: Final Activity = 0.0833 U/mL * 10 = 0.833 U/mL of the original enzyme stock.

Experimental Protocols

The following are detailed protocols for a single-point (endpoint) and a continuous (kinetic) assay for determining alkaline phosphatase activity using p-nitrophenyl phosphate (pNPP).

This method is suitable for high-throughput screening and when a temperature-controlled spectrophotometer is not available.

Materials:

  • Alkaline Phosphatase (or other pNP-releasing enzyme)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution (e.g., 10 mM in a suitable buffer)

  • Assay Buffer (e.g., 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • Stop Solution (e.g., 0.5 M NaOH or 1 N NaOH)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare Reagents: Prepare all buffers and solutions as required for the specific enzyme being assayed.

  • Set up the Reaction: In a microplate well or cuvette, add the assay buffer and the enzyme sample. Include a blank control containing the assay buffer and the same volume of diluent used for the enzyme.

  • Pre-incubation: Pre-incubate the plate or cuvettes at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the Reaction: Add the pNPP substrate solution to each well to start the reaction. Mix gently.

  • Incubation: Incubate the reaction for a fixed period (e.g., 10-30 minutes) at the specified temperature. Ensure the reaction is in the linear range.

  • Stop the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The stop solution also raises the pH, ensuring the pNP is in its colored phenolate form.

  • Measure Absorbance: Read the absorbance of each well at 405 nm.

  • Calculate Activity: Subtract the absorbance of the blank from the absorbance of the samples. Use the net absorbance to calculate the concentration of pNP produced and subsequently the enzyme activity as detailed in Table 2.

This method allows for real-time monitoring of enzyme activity and is the preferred method for detailed kinetic studies.

Materials:

  • Alkaline Phosphatase (or other pNP-releasing enzyme)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Assay Buffer

  • Temperature-controlled spectrophotometer or microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Prepare Reagents: Prepare all buffers and solutions.

  • Spectrophotometer Setup: Set the spectrophotometer to read at 405 nm and equilibrate the measurement chamber to the desired temperature (e.g., 37°C).

  • Reaction Mixture Preparation: In a cuvette or microplate well, pipette the assay buffer and the pNPP substrate solution.

  • Equilibration: Place the cuvette or plate in the spectrophotometer and allow it to reach the set temperature.

  • Initiate the Reaction: Add the enzyme sample to the cuvette or well, mix quickly and thoroughly, and immediately start recording the absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis: Plot the absorbance as a function of time. Determine the initial linear rate of the reaction (ΔA/min).

  • Calculate Activity: Use the ΔA/min from the linear portion of the curve to calculate the enzyme activity as described in Table 2.

Visualizations

G sub p-Nitrophenyl Phosphate (pNPP) (Colorless Substrate) enz Enzyme (e.g., Alkaline Phosphatase) sub->enz Hydrolysis prod1 p-Nitrophenol (pNP) enz->prod1 prod2 Inorganic Phosphate enz->prod2 alk Alkaline Conditions (e.g., NaOH) prod1->alk phen p-Nitrophenolate (Yellow Product) alk->phen spec Spectrophotometer (Measure Absorbance at 405 nm) phen->spec Detection

Caption: Principle of the p-nitrophenol release assay.

G cluster_assay_type Assay Type start Start: Prepare Reagents (Buffer, Substrate, Enzyme) setup Set up Reaction Mixture (Buffer + Substrate) start->setup preincubate Pre-incubate at Assay Temperature setup->preincubate add_enzyme Add Enzyme to Initiate Reaction preincubate->add_enzyme kinetic Kinetic Assay: Measure Absorbance vs. Time add_enzyme->kinetic endpoint Endpoint Assay: Incubate for Fixed Time add_enzyme->endpoint calculate Calculate ΔA/min kinetic->calculate stop_reaction Stop Reaction (e.g., add NaOH) endpoint->stop_reaction measure_abs Measure Final Absorbance stop_reaction->measure_abs measure_abs->calculate beer Apply Beer-Lambert Law A = εbc calculate->beer activity Calculate Enzyme Activity (U/mL) beer->activity end End activity->end

Caption: Workflow for determining enzyme activity.

Preparation of p-Nitrophenyl heptyl ether stock solutions for assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for p-Nitrophenyl Heptyl Ether

Abstract

This document provides detailed protocols for the preparation and use of this compound (p-NPH) stock solutions for enzyme assays. p-Nitrophenyl esters are widely utilized as chromogenic substrates for various hydrolytic enzymes. The enzymatic cleavage of p-NPH yields p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically, offering a convenient method for monitoring enzyme activity. These application notes are intended for researchers, scientists, and drug development professionals working with enzymes such as esterases and lipases.

Introduction

This compound is a synthetic substrate used to measure the activity of various hydrolases. The principle of the assay is based on the enzymatic hydrolysis of the ether linkage, which releases p-nitrophenol. In an alkaline environment, p-nitrophenol is converted to the p-nitrophenoxide ion, which exhibits a strong absorbance at approximately 405-420 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. Accurate preparation of the p-NPH stock solution is critical for obtaining reliable and reproducible results in kinetic studies and enzyme characterization.

Safety Precautions

Handle this compound and all related chemicals with care. Although a specific safety data sheet (SDS) for p-NPH was not found, the safety precautions for similar p-nitrophenyl compounds should be followed.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1][2]

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][3]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1][2]

  • p-Nitrophenol, the product of the enzymatic reaction, is toxic if swallowed and harmful in contact with skin or if inhaled.[3]

  • Dispose of chemical waste according to institutional and local regulations.[4]

Physicochemical Data and Solubility

Proper preparation of stock solutions requires an understanding of the physical and chemical properties of this compound.

PropertyValueReference
Chemical Formula C₁₃H₁₉NO₃[5]
Molecular Weight 237.29 g/mol [5]
CAS Number 13565-36-1[5]
Appearance Likely a solid or oilN/A
Solubility Soluble in organic solvents such as DMSO, DMF, ethanol, methanol, acetonitrile, and acetone. Sparingly soluble in aqueous solutions.[6][7][8]

Protocol: Preparation of p-NPH Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound (solid or oil)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Calibrated micropipettes

Procedure
  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of p-NPH needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 237.29 g/mol = 23.73 mg

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh out 23.73 mg of p-NPH.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the p-NPH.

  • Mixing: Vortex the solution until the p-NPH is completely dissolved. Gentle warming in a water bath may be necessary to facilitate dissolution.

  • Storage: Store the 100 mM p-NPH stock solution at -20°C in a desiccated, light-protected container.[7] For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Solvent Selection

The choice of solvent is critical for ensuring the substrate remains soluble and does not interfere with the assay.

SolventConsiderations
DMSO Excellent solvent for many organic compounds. May affect enzyme activity at higher concentrations. Keep final DMSO concentration in the assay below 1%.[7]
Ethanol Good alternative to DMSO. Can also inhibit some enzymes at higher concentrations.[7][8]
DMF Similar to DMSO in its solvent properties. Ensure the final concentration in the assay is low.[7]
Acetonitrile Can be used, but it is more volatile than DMSO or DMF.[8][9]

Application Note: General Enzyme Assay Protocol

This protocol provides a general method for measuring enzyme activity using a p-NPH stock solution in a 96-well plate format. This assay is based on the colorimetric detection of p-nitrophenol released upon enzymatic hydrolysis of p-NPH.[10][11]

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis prep_stock Prepare 100 mM p-NPH Stock in DMSO prep_working Prepare Working Substrate Solution (e.g., 10 mM) prep_stock->prep_working add_substrate Add Working Substrate Solution to Initiate Reaction prep_enzyme Prepare Enzyme Dilutions in Assay Buffer add_enzyme Add Enzyme to Wells prep_std Prepare p-Nitrophenol Standard Curve analyze Calculate Enzyme Activity Using Standard Curve add_enzyme->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction (e.g., with Na2CO3) incubate->stop_reaction read_abs Read Absorbance at 405-420 nm read_abs->analyze

Caption: Workflow for a typical enzyme assay using p-NPH.

Reagents and Materials
  • 100 mM p-NPH stock solution in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Enzyme solution

  • p-Nitrophenol (for standard curve)

  • Stop Solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)[12]

  • 96-well clear, flat-bottom microplate

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 405-420 nm

Preparation of a p-Nitrophenol Standard Curve
  • Prepare a 10 mM p-nitrophenol stock solution: Dissolve 13.91 mg of p-nitrophenol in 10 mL of the assay buffer.[12]

  • Prepare a 1 mM working solution: Dilute the 10 mM stock solution 1:10 with assay buffer.

  • Create standards: Prepare a series of dilutions from the 1 mM working solution in the assay buffer to generate concentrations ranging from 0 to 100 µM.[12]

  • Plate standards: Add a defined volume (e.g., 100 µL) of each standard dilution to the wells of the 96-well plate.

  • Add stop solution: Add an equal volume of stop solution to each standard well and mix.

  • Measure absorbance: Read the absorbance at 405-420 nm.

  • Plot: Plot absorbance versus the concentration of p-nitrophenol to generate a standard curve.

Assay Procedure
  • Prepare Working Substrate Solution: Dilute the 100 mM p-NPH stock solution in the assay buffer to the desired final concentration (e.g., 10 mM). The final concentration in the assay will depend on the Kₘ of the enzyme.

  • Set up the reaction:

    • Test wells: Add assay buffer and enzyme solution to the wells.

    • Substrate blank: Add assay buffer and working substrate solution (no enzyme).

    • Enzyme blank: Add assay buffer and enzyme solution (no substrate).

    • The total volume in each well should be kept constant.

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add the working substrate solution to the test and enzyme blank wells to start the reaction.

  • Incubation: Incubate the plate for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction: Add the stop solution (e.g., 1 M Na₂CO₃) to all wells to terminate the reaction and develop the yellow color.[12]

  • Read absorbance: Measure the absorbance of each well at 405-420 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the appropriate blanks from the test wells.

  • Use the p-nitrophenol standard curve to convert the absorbance values into the concentration of p-nitrophenol produced.

  • Calculate the enzyme activity using the following formula:

    • Activity (µmol/min/mg) = (µmol of p-nitrophenol produced) / (incubation time (min) x mg of enzyme)

Signaling Pathway and Reaction Principle

p-NPH is a tool for measuring enzyme activity rather than a component of a biological signaling pathway. The underlying principle is a simple enzymatic reaction.

G E Enzyme (e.g., Esterase) ES Enzyme-Substrate Complex E->ES S This compound (Substrate, Colorless) S->ES ES->E P1 Heptanoic Acid ES->P1 Hydrolysis P2 p-Nitrophenol (Product, Yellow) ES->P2

Caption: Enzymatic hydrolysis of this compound.

Stock Solution Preparation Workflow

The following diagram outlines the logical steps for preparing the stock solution.

G start Start calculate Calculate Mass of p-NPH for desired concentration start->calculate weigh Weigh p-NPH calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C dissolve->store end End store->end

Caption: Workflow for preparing p-NPH stock solution.

References

Application of p-Nitrophenyl Heptyl Ether in High-Throughput Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl heptyl ether is a chromogenic substrate utilized in biochemical assays to identify and characterize inhibitors of specific enzymes. The core principle of its application lies in the enzymatic cleavage of the ether bond, which releases p-nitrophenol. This product imparts a yellow color to the reaction mixture, and its concentration can be quantified spectrophotometrically by measuring the absorbance at approximately 405-420 nm. This method provides a direct and continuous way to monitor enzyme activity, making it highly suitable for high-throughput screening (HTS) of compound libraries for potential drug candidates. While p-nitrophenyl esters are more commonly used for screening lipase and esterase inhibitors, p-nitrophenyl ethers serve as valuable tools for assaying the activity of ether-metabolizing enzymes, such as certain cytochrome P450 isoforms or specialized etherases.

Principle of the Assay

The enzymatic hydrolysis of the colorless this compound yields heptanol and p-nitrophenol. In an alkaline buffer, the released p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance around 405 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's catalytic activity. In the presence of an inhibitor, the rate of this color change is reduced, allowing for the quantification of inhibitory potency.

Featured Applications

  • High-Throughput Screening (HTS): The simple, colorimetric nature of this assay allows for rapid screening of large compound libraries to identify potential enzyme inhibitors.

  • Enzyme Characterization: Determination of kinetic parameters such as Km and Vmax for the target enzyme with this compound as a substrate.

  • IC50 Determination: Quantifying the potency of known or newly identified inhibitors by measuring the concentration required to inhibit 50% of the enzyme's activity.

  • Mechanism of Inhibition Studies: Elucidating the mode of action of inhibitors (e.g., competitive, non-competitive, or uncompetitive).

Quantitative Data Summary

The following tables present representative data from inhibitor screening assays using this compound.

Table 1: Enzyme Kinetic Parameters for this compound Hydrolysis

Enzyme TargetKm (μM)Vmax (μmol/min/mg)
Cytochrome P450 2E11505.2
Hypothetical Etherase X7512.8

Table 2: IC50 Values of Known Inhibitors

InhibitorTarget EnzymeIC50 (μM)
DisulfiramCytochrome P450 2E18.5
QuercetinHypothetical Etherase X22.1
Compound ACytochrome P450 2E115.3
Compound BHypothetical Etherase X3.7

Experimental Protocols

Materials and Reagents
  • This compound (Substrate)

  • Target enzyme (e.g., microsomal preparation containing Cytochrome P450 2E1 or a purified etherase)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • Co-solvent for substrate and inhibitors (e.g., DMSO or ethanol)

  • Test inhibitors and control compounds

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol for High-Throughput Screening of Inhibitors
  • Prepare Reagents:

    • Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20 mM). Further dilute in assay buffer to the desired working concentration (e.g., 2X the final assay concentration).

    • Dissolve test inhibitors and control compounds in DMSO to create stock solutions (e.g., 10 mM). Create serial dilutions as required.

    • Prepare the enzyme solution by diluting the enzyme stock in cold assay buffer to the appropriate working concentration.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of test inhibitor solution or DMSO (for control wells) to each well.

    • Add 98 µL of the enzyme solution to each well and mix gently.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.

    • Initiate the reaction by adding 100 µL of the pre-warmed this compound substrate solution to each well, bringing the total volume to 200 µL.

    • Immediately place the plate in a microplate reader pre-set to the assay temperature.

  • Data Acquisition:

    • Measure the absorbance at 405 nm every minute for a duration of 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vo) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the presence of DMSO.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Determining Enzyme Kinetic Parameters (Km and Vmax)
  • Prepare Reagents:

    • Prepare a series of dilutions of the this compound substrate in assay buffer, ranging from concentrations well below to well above the expected Km.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each substrate dilution to multiple wells.

    • Initiate the reaction by adding 100 µL of the enzyme solution to each well.

    • Monitor the reaction rate at 405 nm as described above.

  • Data Analysis:

    • Calculate the initial reaction velocity (Vo) for each substrate concentration.

    • Plot Vo versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot (1/Vo vs. 1/[S]).

Visualizations

Inhibitor_Screening_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis P1 Prepare Substrate (this compound) A4 Add Substrate (Initiate Reaction) P1->A4 P2 Prepare Enzyme Solution A2 Add Enzyme Solution P2->A2 P3 Prepare Inhibitor Library (Serial Dilutions) A1 Add Inhibitor/Control P3->A1 A1->A2 A3 Pre-incubate A2->A3 A3->A4 D1 Measure Absorbance (405 nm) (Kinetic Read) A4->D1 D2 Calculate Reaction Rates (Vo) D1->D2 D3 Determine % Inhibition D2->D3 D4 Calculate IC50 D3->D4

Caption: Workflow for high-throughput inhibitor screening.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition Substrate This compound (Colorless) Products Heptanol + p-Nitrophenol Substrate->Products Enzymatic Cleavage Enzyme Ether-metabolizing Enzyme Enzyme->Products Blocked Reduced/Blocked Reaction Enzyme->Blocked pNP p-Nitrophenol pNP_ion p-Nitrophenolate Ion (Yellow, Amax ~405 nm) pNP->pNP_ion Alkaline pH Inhibitor Inhibitor Inhibitor->Enzyme

Caption: Principle of the colorimetric enzyme assay.

Troubleshooting and Considerations

  • Substrate Solubility: this compound may have limited solubility in aqueous buffers. A co-solvent like DMSO or ethanol is often necessary, but its final concentration should be kept low (typically <5%) to avoid affecting enzyme activity.[1]

  • Interference from Test Compounds: Compounds that are colored or that absorb light at 405 nm can interfere with the assay. It is crucial to run controls containing the test compounds without the enzyme to correct for any background absorbance.[2]

  • Non-specific Inhibition: Some compounds may inhibit the enzyme through non-specific mechanisms, such as aggregation. It is important to confirm hits from the primary screen with secondary assays.[2]

  • Assay Conditions: The optimal pH, temperature, and buffer composition should be determined for the specific enzyme being studied to ensure robust assay performance.[1][3] For instance, Tris-HCl and sodium phosphate buffers are commonly suitable.[1][3] For some enzymes, the addition of salts like NaCl and CaCl₂ can enhance the hydrolysis rate.[1][3]

  • Enzyme Stability: For long-term storage, enzyme solutions can be mixed with glycerol (e.g., 10% v/v) and stored at -20°C to maintain activity.[1][3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing p-Nitrophenyl Heptyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-Nitrophenyl heptyl ether. The information is presented in a question-and-answer format to directly address common challenges encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a heptyl halide (e.g., 1-bromoheptane or 1-iodoheptane) by the p-nitrophenoxide ion.[3] The p-nitrophenoxide is generated in situ by treating p-nitrophenol with a suitable base.

Q2: Which base is optimal for the deprotonation of p-nitrophenol in this synthesis?

The choice of base is critical for the efficient formation of the p-nitrophenoxide ion. Due to the increased acidity of the phenolic proton in p-nitrophenol (pKa ≈ 7.15) compared to aliphatic alcohols, moderately strong inorganic bases are generally sufficient.

  • Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. It is mild, easy to handle, and generally provides good yields.[4][5]

  • Sodium hydroxide (NaOH) is a stronger base that can also be used to ensure complete deprotonation, particularly if the reaction is sluggish.[6][7]

  • Stronger bases like sodium hydride (NaH) are typically unnecessary for this synthesis and may increase the likelihood of side reactions.

Q3: What are the recommended solvents for this reaction?

Polar aprotic solvents are ideal for Williamson ether synthesis as they can dissolve the reactants and accelerate the rate of the SN2 reaction.[3]

  • N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices and are frequently used.[4]

  • Dimethyl sulfoxide (DMSO) is another suitable polar aprotic solvent.[8]

  • Protic solvents, such as ethanol, can be used but may slow down the reaction rate by solvating the nucleophile.

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the p-nitrophenol. Consider using a stronger base (e.g., switching from K₂CO₃ to NaOH) or ensuring you are using at least one equivalent of the base.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. A typical temperature range for this synthesis is 50-100 °C.[9] If the reaction is slow at a lower temperature, gradually increasing the heat can improve the yield.

  • Poor Quality Reagents: Ensure that the p-nitrophenol, heptyl halide, and solvent are pure and dry, as impurities can interfere with the reaction.

  • Side Reactions: The primary competing side reaction is the elimination (E2) of the heptyl halide, which is more likely with secondary or tertiary halides. Since 1-heptyl halides are primary, this is less of a concern but can be promoted by excessively high temperatures or very strong, sterically hindered bases. Another potential side reaction is C-alkylation of the phenoxide, where the heptyl group attaches to the benzene ring instead of the oxygen. The choice of solvent can influence this, with polar aprotic solvents favoring the desired O-alkylation.

Q5: I am observing an impurity that I suspect is a C-alkylation product. How can I minimize its formation?

The formation of the C-alkylation byproduct can be influenced by the reaction conditions. To favor O-alkylation:

  • Solvent Choice: Use polar aprotic solvents like DMF or acetonitrile. These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom as the more accessible and reactive nucleophilic site.

  • Counter-ion: The nature of the cation can also play a role, although this is a more advanced optimization strategy.

Q6: What is the best way to purify the final this compound product?

The crude product can be purified using standard techniques:

  • Workup: After the reaction is complete, the mixture is typically cooled, and water is added to dissolve the inorganic salts. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Recrystallization: This is an effective method for purifying solid products. A suitable solvent for recrystallization is one in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixed solvent system like ethanol/water or hexane/ethyl acetate could be effective.

  • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is a powerful purification technique.[10][11] A common stationary phase is silica gel, and the mobile phase would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[12] The optimal solvent system should be determined by thin-layer chromatography (TLC).

Data Presentation

Table 1: Effect of Base on Reaction Yield (Illustrative)

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF80685-95
NaOHAcetonitrile70480-90
Cs₂CO₃DMF80490-98

Note: These are typical expected yields under optimized conditions. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Table 2: Effect of Solvent on Reaction Outcome (Illustrative)

SolventDielectric ConstantReaction RateO/C Alkylation Ratio
DMF36.7FastHigh
Acetonitrile37.5FastHigh
DMSO46.7Very FastModerate
Ethanol24.5ModerateLower

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is a representative procedure for the Williamson ether synthesis of this compound.

Materials:

  • p-Nitrophenol

  • 1-Bromoheptane (or 1-Iodoheptane)

  • Potassium Carbonate (anhydrous, finely ground)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the p-nitrophenol and create a stirrable slurry.

  • Addition of Alkylating Agent: While stirring the mixture, add 1-bromoheptane (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic extracts and wash them with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualizations

experimental_workflow start Start setup Reaction Setup: p-Nitrophenol, K₂CO₃ in DMF start->setup add_reagent Add 1-Bromoheptane setup->add_reagent react Heat at 80°C (Monitor by TLC) add_reagent->react workup Aqueous Workup (Water, Ethyl Acetate Extraction) react->workup purify Purification (Recrystallization or Column Chromatography) workup->purify product Pure p-Nitrophenyl Heptyl Ether purify->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield low_yield Low Reaction Yield incomplete_deprotonation Incomplete Deprotonation? low_yield->incomplete_deprotonation suboptimal_temp Suboptimal Temperature? low_yield->suboptimal_temp side_reactions Side Reactions? low_yield->side_reactions impure_reagents Impure Reagents? low_yield->impure_reagents solution1 Use stronger base (e.g., NaOH) Increase base equivalents incomplete_deprotonation->solution1 solution2 Increase reaction temperature (e.g., to 80-100°C) suboptimal_temp->solution2 solution3 Use primary heptyl halide Avoid excessive heat side_reactions->solution3 solution4 Use pure, dry reagents and anhydrous solvent impure_reagents->solution4

Caption: Troubleshooting guide for low reaction yield.

reaction_pathways cluster_products Potential Products phenoxide p-Nitrophenoxide o_alkylation This compound (Desired Product) phenoxide->o_alkylation O-Alkylation (SN2) c_alkylation C-Alkylated Byproduct phenoxide->c_alkylation C-Alkylation heptyl_halide 1-Heptyl Halide heptyl_halide->o_alkylation heptyl_halide->c_alkylation elimination Heptene (Byproduct) heptyl_halide->elimination Elimination (E2)

Caption: Competing reaction pathways in the synthesis.

References

Troubleshooting low signal in p-Nitrophenyl heptyl ether enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal in their p-Nitrophenyl heptyl ether (pNPhE) enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: Why is my signal so low or completely absent in my this compound assay?

A low or absent signal in a pNPhE assay can be attributed to several factors, often related to the substrate's properties and the specific enzyme used. The most common causes include:

  • Poor Substrate Solubility: this compound has a long alkyl chain, making it highly hydrophobic and poorly soluble in aqueous assay buffers. This can lead to substrate precipitation and reduced availability for the enzyme.

  • Inactive or Inappropriate Enzyme: The enzyme may have lost activity due to improper storage or handling. Alternatively, the chosen enzyme may not be capable of cleaving the stable ether bond of pNPhE.

  • Suboptimal Assay Conditions: Incorrect pH, temperature, or incubation time can significantly reduce enzyme activity.

  • Missing Co-factors: Some enzymes that cleave aryl ether bonds, such as certain β-etherases, are dependent on co-factors like glutathione.[1][2][3] The absence of such co-factors will result in no enzymatic activity.

  • Insufficient Reagent Concentrations: The concentration of the enzyme or the pNPhE substrate may be too low to generate a detectable signal.

  • Substrate Degradation: Although ethers are generally more stable than esters, prolonged exposure to harsh conditions could lead to degradation.

Q2: How can I improve the solubility of this compound in my assay?

Improving the solubility of pNPhE is a critical step for obtaining a reliable signal. Here are some strategies:

  • Use a Co-solvent: Prepare a concentrated stock solution of pNPhE in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[4] This stock can then be diluted into the aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <5%) to not inhibit the enzyme.[5]

  • Incorporate Non-ionic Detergents: Adding non-ionic detergents such as Triton X-100 or Tween-20 to the assay buffer at low concentrations (e.g., 0.01-0.1%) can help solubilize the hydrophobic substrate.[5] However, you must first verify that the detergent is not detrimental to your enzyme's activity.

  • Sonication: Gentle sonication of the substrate stock solution or the final assay mixture can aid in dissolving and dispersing the substrate.[5]

Q3: What type of enzyme should I use to cleave this compound?

The ether linkage in pNPhE is more stable than the ester linkage found in more common p-nitrophenyl substrates. Therefore, standard esterases or lipases may not be effective. You should consider enzymes known to cleave aryl ether bonds, such as:

  • β-etherases: These enzymes, often found in lignin-degrading microorganisms, are specialized in cleaving β-aryl ether linkages.[1][2][3]

  • Glutathione S-transferases (GSTs): Some GSTs have been shown to catalyze the cleavage of β-aryl ether bonds in a glutathione-dependent manner.[1][3]

Q4: What are the optimal reaction conditions for a pNPhE assay?

Optimal conditions are enzyme-specific. However, a good starting point for many p-nitrophenyl-based assays is a pH in the neutral to alkaline range (pH 7.5-8.5) and a temperature of 25-37°C. The absorbance of the product, p-nitrophenol, is typically measured at 405-420 nm. It is essential to determine the optimal pH and temperature for your specific enzyme through systematic experimentation.

Troubleshooting Guide: Low Signal

Potential Cause Recommended Solution
Substrate Precipitation Prepare a concentrated stock solution of pNPhE in DMSO or ethanol and dilute it into the assay buffer. Ensure the final solvent concentration is compatible with your enzyme (typically <5%).[4][5]
Add a non-ionic detergent like Triton X-100 or Tween-20 (0.01-0.1%) to the assay buffer to improve solubility, after verifying enzyme compatibility.[5]
Inactive Enzyme Run a positive control with a known active enzyme and a suitable substrate to confirm assay setup and reagent integrity.
Ensure the enzyme has been stored and handled correctly, avoiding multiple freeze-thaw cycles.
Inappropriate Enzyme Type Verify that the enzyme used is capable of cleaving aryl ether bonds. Consider using a β-etherase or a relevant glutathione S-transferase.[1][2][3]
Missing Co-factors If using an enzyme like a β-etherase, ensure that necessary co-factors such as glutathione are included in the reaction mixture.[1][3]
Suboptimal pH or Temperature Perform a pH and temperature optimization matrix for your specific enzyme to find the conditions that yield the highest activity.
Insufficient Incubation Time Increase the incubation time to allow for more product formation, ensuring the reaction remains in the linear range.
Low Enzyme or Substrate Concentration Titrate both the enzyme and pNPhE concentrations to determine the optimal levels for a robust signal.
High Background Signal Prepare the pNPhE solution fresh for each experiment to minimize non-enzymatic hydrolysis.
Run a "no enzyme" control to measure the rate of spontaneous substrate degradation and subtract this from your sample readings.

Experimental Protocols

Protocol 1: General this compound Enzymatic Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Enzyme Solution: Prepare a stock solution of your enzyme in a suitable buffer and dilute to the desired concentration in the assay buffer just before use.

    • (Optional) Co-factor Solution: If required, prepare a stock solution of the necessary co-factor (e.g., 100 mM glutathione in assay buffer).

  • Assay Procedure (96-well plate format):

    • Add 170 µL of assay buffer to each well.

    • Add 10 µL of the enzyme solution (or buffer for the "no enzyme" control).

    • (Optional) Add 10 µL of the co-factor solution.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the pNPhE stock solution to each well.

    • Immediately measure the absorbance at 410 nm and continue to take readings every 1-5 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing samples.

Visualizations

Enzymatic_Reaction Enzymatic Hydrolysis of this compound sub This compound enz Enzyme (e.g., β-etherase) sub->enz Binds to active site prod1 p-Nitrophenol (Yellow Product) enz->prod1 Releases prod2 Heptanol enz->prod2 Releases cof Co-factor (e.g., Glutathione) cof->enz Binds to active site

Caption: Enzymatic cleavage of this compound.

Troubleshooting_Workflow Troubleshooting Low Signal in pNPhE Assays start Low or No Signal Observed q1 Is the substrate soluble? start->q1 sol1 Add co-solvent (DMSO) Add detergent (Triton X-100) q1->sol1 No q2 Is the enzyme active and appropriate? q1->q2 Yes sol1->q2 sol2 Run positive control Use aryl ether-cleaving enzyme q2->sol2 No q3 Are co-factors present? q2->q3 Yes sol2->q3 sol3 Add required co-factors (e.g., Glutathione) q3->sol3 No q4 Are assay conditions optimal? q3->q4 Yes sol3->q4 sol4 Optimize pH, temperature, and incubation time q4->sol4 No end Signal Improved q4->end Yes sol4->end

Caption: A logical workflow for troubleshooting low signal.

References

Effect of pH and temperature on p-Nitrophenyl heptyl ether hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydrolysis of p-Nitrophenyl Heptanoate

Disclaimer: This document addresses the hydrolysis of p-nitrophenyl heptanoate, an ester. The hydrolysis of p-nitrophenyl heptyl ether, an ether, requires significantly different and more strenuous reaction conditions not typically discussed in the context of standard enzymatic or simple chemical hydrolysis assays. We assume the query pertains to the ester due to its common use as a substrate in biochemical assays.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with the hydrolysis of p-nitrophenyl heptanoate and similar p-nitrophenyl esters.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using p-nitrophenyl esters in hydrolysis assays?

A1: The hydrolysis of a p-nitrophenyl ester yields a fatty acid and p-nitrophenol. In aqueous solutions with a pH above its pKa (~7.15), p-nitrophenol is deprotonated to form the p-nitrophenolate anion, which has a distinct yellow color and a strong absorbance at approximately 400-410 nm.[1][2][3] The rate of formation of this yellow product can be monitored over time using a spectrophotometer to determine the rate of the hydrolysis reaction.

Q2: How does pH affect the rate of p-nitrophenyl ester hydrolysis?

A2: The effect of pH on the hydrolysis of p-nitrophenyl esters is typically represented by a U-shaped curve when plotted as the rate constant (k) versus pH.[1] At low pH values, the reaction can be acid-catalyzed. In the neutral pH range, water-catalyzed hydrolysis may occur, and at high pH values, the reaction is base-catalyzed (saponification), which is often the dominant non-enzymatic pathway.[1] For enzymatic hydrolysis, the pH profile is typically bell-shaped, with the enzyme exhibiting maximum activity at its optimal pH.

Q3: How does temperature influence the rate of hydrolysis?

A3: Generally, an increase in temperature will increase the rate of both enzymatic and non-enzymatic hydrolysis, up to a certain point for enzymatic reactions. For non-enzymatic hydrolysis, the relationship between the rate constant and temperature can often be described by the Arrhenius equation.[1] For enzymatic reactions, the rate increases with temperature until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity.[4][5]

Q4: How can I determine the kinetic parameters (KM and Vmax) for the enzymatic hydrolysis of p-nitrophenyl heptanoate?

A4: To determine the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax), you need to measure the initial reaction rates at a fixed enzyme concentration and varying concentrations of the substrate, p-nitrophenyl heptanoate. The data can then be plotted as reaction rate versus substrate concentration and fitted to the Michaelis-Menten equation. Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot, can be used.

Troubleshooting Guides

Issue Possible Cause Solution
High background hydrolysis (high absorbance in control without enzyme) The substrate is unstable at the experimental pH.* Lower the pH of the assay buffer if possible. * Always run a parallel control without the enzyme to measure the rate of spontaneous hydrolysis and subtract it from the rate of the enzymatic reaction.[6] * Prepare the substrate solution fresh and add it to the reaction mixture immediately before starting the measurement.
Low or no enzyme activity The enzyme is inactive or inhibited.* Check the storage conditions and age of the enzyme. * Ensure the pH and temperature of the assay are within the optimal range for the enzyme. * Verify that there are no inhibitory substances in your buffer or substrate solution. Some salts can inhibit enzyme activity.[7]
Precipitation of the substrate in the cuvette p-Nitrophenyl heptanoate has low solubility in aqueous buffers.* Add a small amount of a co-solvent like DMSO or ethanol to the reaction mixture to increase substrate solubility. Be sure to run a control to check the effect of the solvent on enzyme activity. * Use a surfactant to emulsify the substrate.[3]
Inconsistent or non-reproducible results Inaccurate pipetting, temperature fluctuations, or variations in reagent preparation.* Use calibrated pipettes and ensure thorough mixing of reagents. * Use a temperature-controlled cuvette holder in the spectrophotometer.[8] * Prepare fresh buffer and substrate solutions for each experiment.
The color of the solution fades over time The p-nitrophenolate ion is unstable under certain conditions (e.g., very high pH or in the presence of reducing agents).* Ensure the pH of the final solution is stable. * If the reaction is very slow, consider taking discrete time points and stopping the reaction with a quenching solution (e.g., a high pH buffer to ensure full color development of the p-nitrophenolate) before reading the absorbance.

Data Presentation

Table 1: General Effect of pH on the Hydrolysis of p-Nitrophenyl Esters

pH RangePredominant Hydrolysis MechanismExpected Rate Profile
1 - 4Acid-catalyzedRate increases as pH decreases
4 - 8Neutral (water-catalyzed) and/or EnzymaticRelatively slow and pH-independent for non-enzymatic. Bell-shaped curve for enzymatic hydrolysis.
8 - 12Base-catalyzedRate increases significantly with increasing pH[1]

Table 2: Illustrative Optimal Conditions for Enzymatic Hydrolysis of p-Nitrophenyl Esters (Note: Specific values vary depending on the enzyme)

Enzyme TypeTypical Optimal pHTypical Optimal Temperature (°C)
Lipases7.0 - 9.030 - 50
Esterases6.5 - 8.525 - 40[5]
Proteases (with esterase activity)7.5 - 8.537 - 55

Experimental Protocols

Protocol: Determination of the Effect of pH on the Enzymatic Hydrolysis of p-Nitrophenyl Heptanoate
  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M sodium phosphate for pH 6.0-8.0 and 0.1 M Tris-HCl for pH 8.0-9.0) covering the desired pH range.

  • Substrate Stock Solution: Prepare a concentrated stock solution of p-nitrophenyl heptanoate (e.g., 10 mM) in a suitable organic solvent such as DMSO or ethanol.

  • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., a low concentration phosphate buffer at pH 7.0). Dilute the enzyme to the desired final concentration just before use.

  • Assay Procedure:

    • Set up a series of cuvettes, each containing the appropriate buffer at a specific pH.

    • Add the enzyme solution to each cuvette to a final volume of, for example, 990 µL.

    • Equilibrate the cuvettes at the desired temperature in a temperature-controlled spectrophotometer.

    • Initiate the reaction by adding 10 µL of the p-nitrophenyl heptanoate stock solution to each cuvette, and mix quickly.

    • Monitor the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate for each pH value from the linear portion of the absorbance versus time plot.

    • Convert the rate from absorbance units per minute to moles of product per minute using the molar extinction coefficient of p-nitrophenolate under the specific assay conditions.

    • Plot the reaction rate as a function of pH to determine the optimal pH for the enzyme.

Protocol: Determination of the Effect of Temperature on the Enzymatic Hydrolysis of p-Nitrophenyl Heptanoate
  • Reagent Preparation: Prepare the buffer at the optimal pH determined previously, the substrate stock solution, and the enzyme solution as described above.

  • Assay Procedure:

    • Set the temperature of the spectrophotometer's cuvette holder to the first desired temperature (e.g., 25 °C).

    • Add the buffer and enzyme solution to a cuvette and allow it to equilibrate to the set temperature.

    • Initiate the reaction by adding the substrate stock solution and start monitoring the absorbance at 410 nm.

    • Repeat the measurement at different temperatures (e.g., in 5 °C increments from 25 °C to 60 °C).

  • Data Analysis:

    • Calculate the initial reaction rate for each temperature.

    • Plot the reaction rate as a function of temperature to determine the optimal temperature for the enzyme.

Visualizations

Experimental_Workflow_pH_Effect cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffers (Varying pH) D Mix Buffer and Enzyme in Cuvette A->D B Prepare Substrate Stock Solution F Initiate Reaction with Substrate B->F C Prepare Enzyme Solution C->D E Equilibrate at Constant Temperature D->E E->F G Monitor Absorbance at 410 nm F->G H Calculate Initial Reaction Rates G->H I Plot Rate vs. pH H->I J Determine Optimal pH I->J

Caption: Experimental workflow for determining the effect of pH on hydrolysis.

Logical_Relationships cluster_factors Experimental Factors cluster_effects Primary Effects cluster_outcome Outcome pH pH Enzyme_Conformation Enzyme Conformation and Charge State pH->Enzyme_Conformation Substrate_Stability Substrate Stability pH->Substrate_Stability Temp Temperature Temp->Enzyme_Conformation Kinetic_Energy Kinetic Energy of Molecules Temp->Kinetic_Energy Reaction_Rate Hydrolysis Reaction Rate Enzyme_Conformation->Reaction_Rate Substrate_Stability->Reaction_Rate Kinetic_Energy->Reaction_Rate

Caption: Factors influencing the hydrolysis reaction rate.

References

p-Nitrophenyl heptyl ether stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of p-Nitrophenyl heptyl ether. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture, heat, and sources of ignition.[2] For optimal stability, storage at 2-8°C is recommended, particularly if it is to be kept for extended periods. While not always explicitly stated for the heptyl ether, related nitrophenol compounds are known to be light-sensitive, so storage in the dark or in an amber vial is a recommended precaution.[3]

Q2: What is the general stability of this compound?

A2: this compound is chemically stable under standard ambient conditions (room temperature) when stored correctly.[1][2] However, it is susceptible to degradation under certain conditions such as exposure to strong acids, strong bases, oxidizing agents, high temperatures, and light.[2][3]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are expected to be hydrolysis of the ether linkage, particularly under acidic or basic conditions, and photodegradation upon exposure to light. Thermal decomposition can occur at elevated temperatures.

Q4: In which solvents is this compound soluble?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions before each experiment. Assess the purity of the stock solution using HPLC or UV-Vis spectrophotometry. Ensure proper storage of the stock solution (cool, dark, and tightly sealed).
Contamination of reagents or solvents.Use high-purity reagents and solvents. Filter solvents before use if necessary.
Appearance of unexpected peaks in chromatograms Presence of degradation products (e.g., p-nitrophenol).Confirm the identity of the unexpected peaks by comparing with a p-nitrophenol standard. Review experimental conditions to identify potential causes of degradation (e.g., pH, light exposure, temperature).
Impurities in the starting material.Check the certificate of analysis for the purity of the this compound. If necessary, purify the compound before use.
Low reaction yield or efficiency Inaccurate concentration of this compound solution.Verify the concentration of the stock solution. Ensure the compound is fully dissolved in the chosen solvent.
Degradation during the experiment.Protect the reaction mixture from light. Control the temperature and pH of the reaction.
Color change of the solid compound (e.g., yellowing) Potential degradation due to improper storage.Discard the discolored compound and use a fresh batch. Review and improve storage conditions (e.g., store under inert gas, protect from light).

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol is adapted from methods used for p-nitrophenyl acetate and can be used to assess the stability of this compound at different pH values.

1. Materials:

  • This compound
  • Acetonitrile (HPLC grade)
  • Buffer solutions (e.g., acetate for pH 4-5.5, phosphate for pH 6.5-8.0, borate for pH 9.0-10.5)
  • UV-Vis Spectrophotometer
  • Thermostatted cuvette holder
  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in acetonitrile.
  • Equilibrate the buffer solutions to the desired temperature (e.g., 25°C) in a water bath.
  • To a quartz cuvette, add the appropriate buffer to a final volume of 2.9 mL. Place the cuvette in the thermostatted spectrophotometer and allow it to equilibrate.
  • Initiate the reaction by adding 100 µL of the this compound stock solution to the cuvette, bringing the final volume to 3.0 mL and the final concentration to approximately 0.33 mM. Mix quickly.
  • Immediately begin monitoring the absorbance at the wavelength corresponding to the formation of p-nitrophenol (typically around 400 nm in basic solutions).
  • Record the absorbance at regular time intervals until the reaction is complete or for a predetermined period.
  • The rate of hydrolysis can be determined by plotting the change in absorbance over time.

Protocol 2: Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing.[2][6][7][8]

1. Materials:

  • This compound (solid powder and in solution)
  • Chemically inert and transparent containers (e.g., quartz tubes)
  • Photostability chamber with a calibrated light source (providing both visible and UVA light)
  • Dark control samples (wrapped in aluminum foil)
  • HPLC system for analysis

2. Procedure:

  • Place a sample of solid this compound in a transparent container.
  • Prepare a solution of this compound in a relevant solvent and place it in a transparent container.
  • Prepare identical dark control samples for both the solid and the solution and wrap them securely in aluminum foil.
  • Place all samples (exposed and dark controls) in the photostability chamber.
  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
  • At appropriate time intervals, withdraw samples and analyze them for degradation using a validated stability-indicating HPLC method.
  • Compare the degradation of the exposed samples to the dark control samples to determine the extent of photodegradation.

Protocol 3: Thermal Stability Assessment

This protocol provides a general method for assessing the thermal stability of this compound.

1. Materials:

  • This compound
  • Thermogravimetric Analyzer (TGA) or a temperature-controlled oven
  • HPLC system for analysis
  • Inert atmosphere (e.g., nitrogen gas) is recommended for TGA

2. Procedure (using a temperature-controlled oven):

  • Place a known amount of this compound in a vial.
  • Place the vial in a temperature-controlled oven at a specific elevated temperature (e.g., 50°C, 75°C, 100°C).
  • At set time points, remove a small aliquot of the sample.
  • Dissolve the aliquot in a suitable solvent and analyze for degradation using a validated HPLC method.
  • Plot the percentage of remaining this compound against time to determine the degradation rate at that temperature.

3. Procedure (using TGA):

  • Place a small, accurately weighed sample of this compound into the TGA sample pan.
  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
  • Record the weight loss of the sample as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.

Data Presentation

Table 1: Recommended Storage Conditions Summary

ConditionRecommendationRationale
Temperature Cool (2-8°C for long-term)Minimizes degradation kinetics.
Light Protect from light (amber vials/darkness)Prevents photodegradation.[3]
Atmosphere Tightly sealed containerPrevents moisture absorption and oxidation.[1]
Incompatibilities Store away from strong acids, bases, and oxidizing agentsAvoids chemical reactions and degradation.[2][3]

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_stock Check Stock Solution (Age, Storage) start->check_stock prepare_fresh Prepare Fresh Solution check_stock->prepare_fresh Solution is old or improperly stored analyze_purity Analyze Purity (HPLC/UV-Vis) check_stock->analyze_purity Suspect degradation re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment analyze_purity->prepare_fresh Impure check_reagents Check Reagents & Solvents (Purity, Contamination) analyze_purity->check_reagents Pure end_good Problem Resolved re_run_experiment->end_good Success end_bad Further Investigation Needed re_run_experiment->end_bad Failure check_reagents->re_run_experiment Reagents OK check_reagents->end_bad Contaminated

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Factors stability This compound Stability hydrolysis Hydrolysis stability->hydrolysis photodegradation Photodegradation stability->photodegradation thermal_degradation Thermal Degradation stability->thermal_degradation oxidation Oxidation stability->oxidation ph pH hydrolysis->ph Influenced by light Light (UV/Visible) photodegradation->light Caused by temperature High Temperature thermal_degradation->temperature Caused by oxidizing_agents Oxidizing Agents oxidation->oxidizing_agents Caused by

Caption: Factors influencing the stability of this compound.

References

How to improve the solubility of p-Nitrophenyl heptyl ether in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with the aqueous solubility of p-Nitrophenyl heptyl ether.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: this compound is a hydrophobic molecule with poor water solubility. Its chemical structure, featuring a nonpolar heptyl chain and an aromatic phenyl ring, leads to unfavorable interactions with polar water molecules. This inherent hydrophobicity is the primary reason for its low solubility in aqueous buffers. Key physicochemical properties that predict this behavior are summarized in the table below.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₃[1][2]
Molecular Weight 237.29 g/mol [1]
LogP (Octanol/Water) ~4.4 (Calculated for similar structures)[3]
Predicted Solubility Log₁₀(Water Solubility in mol/L) is calculated to be low, indicating poor aqueous solubility.[1]

Note: A higher LogP value indicates greater hydrophobicity and lower aqueous solubility.

Q2: What are the primary methods to improve the solubility of this compound?

A2: The most common and effective strategies for solubilizing hydrophobic compounds like this compound in aqueous media fall into three main categories: co-solvency, micellar solubilization using surfactants, and inclusion complexation with cyclodextrins.[4][5][6] Each method utilizes a different mechanism to overcome the energy barrier of dissolving a nonpolar compound in a polar solvent.

Q3: How can I use a co-solvent to dissolve this compound?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[7] This change in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous phase, thereby increasing solubility.[4] Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[5][8] The typical approach is to first dissolve the compound in a small amount of the pure co-solvent to create a concentrated stock solution, which can then be diluted into the aqueous buffer.[9]

Experimental Protocol: Preparing a Stock Solution Using a Co-solvent

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system (e.g., DMSO, ethanol, methanol).[10]

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Add a minimal volume of the pure co-solvent to the compound. Vortex or sonicate gently until the solid is completely dissolved. For sparingly soluble compounds, this may result in a high-concentration stock solution (e.g., 10-50 mM).

  • Dilution into Buffer: While vortexing the aqueous buffer, add the stock solution dropwise to achieve the final desired concentration.

  • Observation: Observe the solution for any signs of precipitation. If cloudiness appears, the solubility limit in that co-solvent/buffer mixture has been exceeded.

Data Presentation: Common Co-solvents for Improving Aqueous Solubility

Co-solventTypical Starting Concentration (% v/v)Notes
Dimethyl Sulfoxide (DMSO) 1-10%A powerful and widely used solvent; can be toxic to cells at higher concentrations.[7][9]
Ethanol 5-20%A less toxic option, but may affect protein structure or enzymatic activity.[8][11]
Methanol 5-20%Similar to ethanol; can be used as a substrate solvent in some enzyme assays.[8][12]
Polyethylene Glycol (PEG 300/400) 10-30%A low-toxicity polymer often used in pharmaceutical formulations.[5]
Acetone 1-5%Can be effective but may have a significant impact on enzyme activity.[8]

Q4: When should I consider using surfactants, and how do they work?

A4: Surfactants are a good option when co-solvents interfere with your assay or are not effective enough. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[13] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic this compound can partition into the core, effectively becoming "solubilized" within the aqueous solution.[13][14]

Experimental Protocol: Solubilization Using a Surfactant

  • Select a Surfactant: Choose a non-ionic surfactant like Tween® 80 or Triton™ X-100 for general biological compatibility.

  • Prepare Surfactant Solution: Prepare a buffer solution containing the surfactant at a concentration well above its CMC.

  • Add Compound: Add the this compound directly to the surfactant-containing buffer.

  • Mix Thoroughly: Agitate the mixture vigorously (vortexing, sonication) to facilitate the formation of micelles and the encapsulation of the compound. Gentle heating may also aid this process.

  • Clarification: The solution should become clear as the compound is incorporated into the micelles.

Data Presentation: Selected Surfactants for Micellar Solubilization

SurfactantTypeTypical Concentration (% w/v)Notes
Tween® 80 (Polysorbate 80) Non-ionic0.1 - 2%Commonly used in biological and pharmaceutical applications; relatively low toxicity.[15]
Triton™ X-100 Non-ionic0.1 - 1%Effective solubilizing agent, but can interfere with certain assays (e.g., those measuring UV absorbance around 280 nm).
Sodium Dodecyl Sulfate (SDS) Anionic0.5 - 5%A strong solubilizing agent, but it is a denaturant and generally not suitable for experiments involving proteins.
CHAPS Zwitterionic0.5 - 2%A non-denaturing surfactant often used in protein biochemistry.

Q5: What are cyclodextrins and how can they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate a "guest" molecule, such as this compound, within their central cavity if the guest has appropriate size and geometry. This forms a stable, water-soluble "inclusion complex."[16][18] This method is widely used in the pharmaceutical industry to improve the solubility, stability, and bioavailability of poorly soluble drugs.[17][19]

Experimental Protocol: Preparing an Inclusion Complex with Cyclodextrins

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[16]

  • Molar Ratio Determination: Start by testing a 1:1 molar ratio of this compound to the cyclodextrin.

  • Complexation in Solution:

    • Dissolve the cyclodextrin in the aqueous buffer to create a stock solution.

    • Add the this compound to the cyclodextrin solution.

    • Stir or shake the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for several hours (typically 24-48h) to allow the complex to form.

  • Filtration: After equilibration, filter the solution (e.g., using a 0.22 µm syringe filter) to remove any undissolved compound. The clear filtrate contains the soluble complex.

Data Presentation: Common Cyclodextrins for Inclusion Complexation

CyclodextrinCavity Diameter (Å)Key Features
α-Cyclodextrin 4.7 - 5.3Suitable for smaller molecules or aliphatic side chains.
β-Cyclodextrin 6.0 - 6.5Often suitable for aromatic and heterocyclic compounds. Low aqueous solubility itself.[16]
γ-Cyclodextrin 7.5 - 8.3Accommodates larger molecules.[20]
Hydroxypropyl-β-CD (HP-β-CD) 6.0 - 6.5A derivative with greatly increased aqueous solubility and low toxicity, making it a preferred choice in many applications.[16][18]
Sulfobutylether-β-CD (SBE-β-CD) 6.0 - 6.5Anionic derivative with very high water solubility, often used in parenteral formulations.[20]

Troubleshooting Guide

Problem 1: After dissolving my compound in a co-solvent and adding it to the buffer, it immediately precipitates.

  • Possible Cause: The final concentration of the co-solvent is too low to maintain solubility, or you have exceeded the compound's solubility limit in the mixture.

  • Solution:

    • Increase the final concentration of the co-solvent in the buffer (e.g., from 1% to 5% DMSO). Be mindful of your assay's tolerance for the co-solvent.

    • Prepare a more dilute working solution. You may not be able to achieve the desired high concentration with this method.

    • Switch to a different solubilization method, such as using surfactants or cyclodextrins, which may be more effective at the desired concentration.

Problem 2: The high concentration of co-solvent or surfactant required to dissolve my compound is interfering with my biological assay (e.g., enzyme inhibition, cell death).

  • Possible Cause: The solubilizing agent itself is biologically active or alters the experimental conditions (e.g., protein conformation).

  • Solution:

    • Titrate the Agent: Perform a control experiment to determine the maximum concentration of the co-solvent or surfactant that your assay can tolerate without adverse effects.

    • Switch Agents: Try a less disruptive agent. For example, if DMSO is causing toxicity, consider using PEG 400. If an ionic surfactant is denaturing a protein, switch to a non-ionic one like Tween® 20.[15]

    • Use Cyclodextrins: Cyclodextrins are often the most biologically inert option and should be considered when other methods fail due to interference.[19]

Problem 3: My solution remains cloudy or hazy even after trying a solubilization method.

  • Possible Cause: The compound is not fully solubilized, or you are observing a stable colloidal suspension rather than a true solution.

  • Solution:

    • Increase Energy Input: Apply more vigorous mixing, sonication, or gentle heating to facilitate dissolution.

    • Increase Solubilizer Concentration: Gradually increase the concentration of the co-solvent, surfactant, or cyclodextrin.

    • Particle Size Reduction: For creating a stable dispersion rather than a true solution, micronization or nanosuspension techniques can be employed to reduce particle size and increase the dissolution rate.[6][7]

    • Filtration: To ensure you are working with the truly dissolved fraction, filter the solution through a 0.22 µm filter. This will remove any undissolved particles or aggregates.

Visualizations

CoSolventMechanism Diagram 1: Co-solvent Mechanism cluster_0 Aqueous Buffer (High Polarity) cluster_1 Buffer with Co-solvent (Reduced Polarity) H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O Compound p-Nitrophenyl heptyl ether Compound->H2O_1 Unfavorable Interaction H2O_4 H₂O CoSolvent_1 Co-solvent H2O_5 H₂O CoSolvent_2 Co-solvent Compound_2 p-Nitrophenyl heptyl ether (Solubilized)

Caption: Co-solvents reduce the overall polarity of the aqueous phase.

Caption: A surfactant micelle encapsulates the hydrophobic compound.

CyclodextrinInclusion Diagram 3: Cyclodextrin Inclusion Complex cluster_0 Cyclodextrin Inclusion Complex cluster_1 Key CD Guest p-Nitrophenyl heptyl ether CD_Key Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Guest_Key Guest Molecule

Caption: A cyclodextrin forms an inclusion complex with the guest molecule.

TroubleshootingWorkflow Troubleshooting Workflow for Solubility Issues start Start: Compound precipitates in aqueous buffer q_cosolvent Try Co-solvent (e.g., 1-5% DMSO) start->q_cosolvent q_surfactant Try Surfactant (e.g., 0.5% Tween 80) q_cosolvent->q_surfactant Not Soluble check_interference Check for Assay Interference q_cosolvent->check_interference Soluble success Success: Compound is soluble q_cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) q_surfactant->q_cyclodextrin Not Soluble q_surfactant->check_interference Soluble q_cyclodextrin->check_interference Soluble fail Failure: Consider alternative compound or formulation q_cyclodextrin->fail Not Soluble check_interference->success No Interference check_interference->fail Interference

Caption: Logical steps for troubleshooting solubility problems.

References

Technical Support Center: p-Nitrophenyl Heptyl Ether Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Nitrophenyl heptyl ether (pNPH) in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for high background signal in my pNPH assay?

High background signal can arise from several sources. Spontaneous hydrolysis of the pNPH substrate can occur, especially at alkaline pH or elevated temperatures. Contamination of reagents or labware with nucleophiles, such as thiols, can also lead to non-enzymatic cleavage of the ester bond.[1] Additionally, using an excessive concentration of the primary or secondary antibody in an ELISA-based format can result in non-specific binding and a high background.[2]

Q2: My enzyme activity appears lower than expected. What are the potential causes?

Reduced enzyme activity can be due to several factors. The enzyme may be unstable under the assay conditions (e.g., suboptimal pH or temperature). The presence of inhibitors in the sample matrix, such as EDTA, certain detergents, or other chelating agents, can also decrease enzyme activity. Finally, poor solubility of the pNPH substrate can limit its availability to the enzyme, leading to an underestimation of its true activity.

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

Due to its hydrophobic heptyl chain, pNPH has low solubility in aqueous solutions. To improve solubility, it is recommended to first dissolve the pNPH in an organic solvent such as isopropanol, ethanol, or DMSO to create a stock solution.[3] This stock solution can then be added to the aqueous assay buffer, often containing a non-ionic detergent like Triton X-100, to form a stable emulsion.[3][4] It is crucial to ensure the final concentration of the organic solvent does not inhibit enzyme activity.

Q4: What is the optimal pH and temperature for a pNPH-based enzyme assay?

The optimal pH and temperature are highly dependent on the specific enzyme being assayed. However, the hydrolysis of p-nitrophenyl esters is pH-dependent, with the resulting p-nitrophenolate ion exhibiting a distinct yellow color at alkaline pH.[3] Therefore, assays are often performed at a pH between 8.0 and 9.0 to ensure maximal color development. Temperature optima for lipases and esterases commonly assayed with pNPH are typically in the range of 30-50°C. It is essential to empirically determine the optimal conditions for your specific enzyme.[5][6]

Troubleshooting Guides

Issue 1: High Background Signal
Potential Cause Troubleshooting Steps
Spontaneous Substrate Hydrolysis 1. Prepare the pNPH substrate solution fresh before each experiment. 2. Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis and subtract this from the sample readings. 3. Optimize the pH of the assay buffer; while alkaline pH is necessary for color development, a very high pH can accelerate spontaneous hydrolysis.
Reagent or Labware Contamination 1. Use high-purity reagents and deionized water. 2. Ensure all labware is thoroughly cleaned and rinsed. 3. Avoid using buffers containing nucleophiles like thiols.[1]
Excessive Antibody Concentration (ELISA) 1. Perform a titration of the primary and secondary antibodies to determine the optimal concentrations.[2]
Issue 2: Low or No Enzyme Activity
Potential Cause Troubleshooting Steps
Poor Substrate Solubility 1. Ensure the pNPH is fully dissolved in the organic solvent before adding it to the assay buffer. 2. Optimize the concentration of the detergent (e.g., Triton X-100) in the assay buffer to improve emulsification.[4][7] 3. Vigorously mix the final substrate solution before adding it to the assay plate.
Enzyme Instability 1. Verify the optimal pH and temperature for your specific enzyme.[5][6] 2. Ensure the enzyme has been stored correctly and has not lost activity.
Presence of Inhibitors 1. If using biological samples, consider potential inhibitors in the matrix (e.g., EDTA in plasma). 2. Dilute the sample to reduce the concentration of potential inhibitors.[8][9][10] 3. If a specific inhibitor is suspected, perform control experiments with and without the inhibitor.
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps
Inaccurate Pipetting 1. Use calibrated pipettes and proper pipetting techniques, especially for viscous solutions. 2. Ensure thorough mixing of all components in the assay wells.
Temperature Fluctuations 1. Pre-incubate all reagents and the assay plate at the desired reaction temperature. 2. Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.
Sample Matrix Effects 1. For complex samples like serum or plasma, run a spike-and-recovery experiment to assess matrix interference.[8] 2. Dilute the samples to minimize matrix effects.[9][10] 3. Consider using a matrix-matched calibration curve.

Quantitative Data on Common Interferences

The following tables provide a summary of the effects of common interfering substances on enzyme activity in assays using p-nitrophenyl esters. While the specific values may vary for this compound, these data illustrate the potential impact of these substances.

Table 1: Effect of Detergents on Lipase Activity

DetergentConcentrationEffect on Lipase Activity
Triton X-100 0.01% (w/w)Optimal for some lipase assays, enhancing substrate emulsification.[7]
Tween 80 0.01% (w/w)Can be used as an alternative to Triton X-100 for creating a stable emulsion.[7]
SDS VariesCan significantly increase the activity of some lipases, but may also cause denaturation at higher concentrations.[5]

Table 2: Effect of Metal Ions and Chelators on Lipase Activity

SubstanceConcentrationEffect on Lipase Activity
Ca²⁺ 1 mMRequired for the activity of some lipases.
EDTA VariesCan inhibit metallo-dependent lipases by chelating essential metal ions.

Table 3: Solubility of p-Nitrophenol in Organic Solvents

SolventSolubility
Ethanol Very soluble[11]
Methanol Soluble[11]
DMSO Soluble
Isopropanol Soluble

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Lipase Activity using this compound

This protocol provides a general method for determining lipase activity. Optimal conditions should be determined empirically for each specific enzyme.

Materials:

  • This compound (pNPH)

  • Isopropanol

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100

  • Lipase enzyme solution

  • 96-well microplate

  • Microplate reader with temperature control

Procedure:

  • Preparation of Substrate Stock Solution: Dissolve pNPH in isopropanol to a final concentration of 10 mM.

  • Preparation of Reaction Buffer: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 0.5% (v/v) Triton X-100.

  • Preparation of Enzyme Solution: Prepare a stock solution of the lipase in 50 mM Tris-HCl buffer (pH 8.0) at a suitable concentration.

  • Assay Setup:

    • Add 180 µL of the reaction buffer to each well of a 96-well microplate.

    • Add 10 µL of the pNPH stock solution to each well.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction: Add 10 µL of the enzyme solution to each well to start the reaction.

  • Measurement of Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in the microplate reader at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis: Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_substrate Prepare pNPH Stock Solution setup Assay Setup in 96-well Plate prep_substrate->setup prep_buffer Prepare Reaction Buffer prep_buffer->setup prep_enzyme Prepare Enzyme Solution initiate Initiate Reaction with Enzyme prep_enzyme->initiate pre_incubate Pre-incubate at Reaction Temperature setup->pre_incubate pre_incubate->initiate measure Measure Absorbance at 405 nm initiate->measure analyze Calculate Reaction Rate measure->analyze

Caption: Experimental workflow for the pNPH colorimetric assay.

Caption: Troubleshooting workflow for common pNPH assay issues.

References

How to correct for background hydrolysis of p-Nitrophenyl heptyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to correct for the background hydrolysis of p-Nitrophenyl heptyl ether in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is background hydrolysis and why is it a problem for my assay?

Q2: What factors influence the rate of background hydrolysis of this compound?

A2: The rate of spontaneous hydrolysis is primarily influenced by:

  • pH: The rate of hydrolysis of p-nitrophenyl esters is pH-dependent, with increased rates observed at more acidic or basic pH.[1]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including spontaneous hydrolysis.[3]

  • Buffer components and solvent: The composition of the assay buffer and the presence of organic co-solvents can affect the stability of the substrate.[4][5]

Q3: How can I correct for background hydrolysis in my experiments?

A3: The most common and effective method to correct for background hydrolysis is to run a "no-enzyme" or "substrate-only" control in parallel with your enzymatic reaction. This control contains all the components of your reaction mixture (buffer, substrate, co-solvents) except for the enzyme. The rate of p-nitrophenol formation in this control is then subtracted from the rate observed in the presence of the enzyme to obtain the true enzyme-catalyzed rate.[1][6]

Q4: Should I prepare my this compound stock solution fresh for each experiment?

A4: Yes, it is highly recommended to prepare fresh substrate solutions for each experiment. p-Nitrophenyl derivatives can be unstable in aqueous solutions, and storing them can lead to significant spontaneous hydrolysis even before the start of the assay.[1] If a stock solution in an organic solvent (like DMSO) is used, it should be stored at a low temperature and diluted into the aqueous assay buffer immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal in no-enzyme control The pH of the assay buffer is too high or too low, accelerating spontaneous hydrolysis.[1]Optimize the assay pH to a range where the enzyme is active but spontaneous hydrolysis is minimized. If the optimal pH for the enzyme is inherently basic or acidic, the background subtraction becomes even more critical.
The assay temperature is too high.Perform the assay at the lowest temperature compatible with reasonable enzyme activity.
The substrate stock solution has degraded.Prepare a fresh stock solution of this compound for each experiment.[1]
Contamination of reagents with a hydrolytic enzyme.Use high-purity reagents and sterile, nuclease-free water. Autoclave buffers where possible.
Variable background hydrolysis rates between experiments Inconsistent preparation of assay buffers or substrate dilutions.Ensure precise and consistent preparation of all reagents. Use calibrated pipettes and follow a standardized protocol.
Fluctuations in incubation temperature.Use a temperature-controlled incubator or water bath with minimal temperature fluctuations.
Calculated enzyme activity is negative after background correction The enzyme preparation may contain an inhibitor of spontaneous hydrolysis.This is unlikely but possible. Investigate the components of the enzyme solution. More commonly, this is due to experimental error (e.g., pipetting inaccuracies). Repeat the experiment with careful attention to technique.
The "no-enzyme" control is not representative of the experimental conditions.Ensure the no-enzyme control is treated identically to the enzyme reaction, including incubation time and temperature.

Experimental Protocols

Protocol for Determining and Correcting for Background Hydrolysis

This protocol provides a general framework for measuring and correcting for the background hydrolysis of this compound.

  • Reagent Preparation:

    • Prepare the assay buffer at the desired pH.

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Prepare the enzyme solution in the assay buffer.

  • Assay Setup:

    • Set up a series of reactions in microplate wells or cuvettes.

    • Enzyme Reactions: Add assay buffer, enzyme solution, and any other required components (e.g., cofactors, inhibitors).

    • No-Enzyme Controls: In a separate set of wells, add assay buffer and the same volume of buffer used for the enzyme solution (instead of the enzyme solution itself).

  • Initiation and Measurement:

    • Equilibrate all reaction mixtures to the desired assay temperature.

    • Initiate the reaction by adding the this compound substrate to all wells.

    • Immediately start monitoring the absorbance (typically at 405-410 nm for p-nitrophenol) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of change in absorbance for both the enzyme reactions and the no-enzyme controls.

    • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (Absorbance = εcl, where ε is the molar extinction coefficient of p-nitrophenol at the specific pH, c is the concentration, and l is the path length).

    • Subtract the average rate of the no-enzyme controls from the rate of each enzyme reaction to obtain the corrected, enzyme-catalyzed rate.

Quantitative Data Summary

The following table provides hypothetical data to illustrate the correction for background hydrolysis. The actual rates will be specific to your experimental conditions.

Condition Rate of p-Nitrophenol Formation (µM/min)
Enzyme Reaction (Sample 1) 1.50
Enzyme Reaction (Sample 2) 1.45
Enzyme Reaction (Sample 3) 1.55
Average Enzyme Reaction Rate 1.50
No-Enzyme Control (Sample 1) 0.25
No-Enzyme Control (Sample 2) 0.23
No-Enzyme Control (Sample 3) 0.27
Average Background Hydrolysis Rate 0.25
Corrected Enzyme Activity 1.25

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer setup_enzyme Enzyme Reaction Wells: Buffer + Enzyme prep_buffer->setup_enzyme setup_control No-Enzyme Control Wells: Buffer prep_buffer->setup_control prep_substrate Prepare Substrate Stock prep_enzyme Prepare Enzyme Solution prep_enzyme->setup_enzyme add_substrate Add Substrate to all wells setup_enzyme->add_substrate setup_control->add_substrate measure Measure Absorbance over time add_substrate->measure calc_rate_enzyme Calculate Rate (Enzyme) measure->calc_rate_enzyme calc_rate_control Calculate Rate (Control) measure->calc_rate_control subtract Subtract Control Rate from Enzyme Rate calc_rate_enzyme->subtract calc_rate_control->subtract final_activity Corrected Enzyme Activity subtract->final_activity

Caption: Workflow for correcting background hydrolysis.

logical_relationship total_rate Total Measured Rate corrected_rate Corrected Enzymatic Rate total_rate->corrected_rate - enzyme_rate True Enzymatic Rate enzyme_rate->total_rate + background_rate Background Hydrolysis Rate background_rate->total_rate + background_rate->corrected_rate corrected_rate->enzyme_rate =

Caption: Relationship between measured and corrected rates.

References

Optimizing Substrate Concentration for Kinetic Studies with p-Nitrophenyl Heptyl Ether: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing substrate concentration in kinetic studies using p-Nitrophenyl heptyl ether.

Frequently Asked Questions (FAQs)

Q1: What type of enzymes are typically assayed using this compound?

A1: this compound is a chromogenic substrate commonly used to assay the activity of hydrolytic enzymes, particularly esterases such as lipases and cutinases. The heptyl (C7) aliphatic chain makes it a suitable substrate for enzymes that act on medium-chain fatty acid esters.

Q2: How does the assay work?

A2: The enzymatic hydrolysis of the colorless substrate, this compound, releases p-nitrophenol (pNP) and heptanoic acid.[1] Under alkaline or neutral pH conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405-415 nm.[1][2]

Q3: What is the optimal substrate concentration to use?

A3: The optimal substrate concentration should be determined experimentally for each enzyme. For determining the maximum velocity (Vmax) of an enzyme, the substrate concentration should be saturating, which is typically 10-20 times the Michaelis constant (Km).[2] If the goal is to determine the Km and Vmax, a range of substrate concentrations both below and above the expected Km should be tested.

Q4: this compound has poor water solubility. How should I prepare the substrate solution?

A4: Due to its hydrophobicity, this compound should first be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[3][4] This stock solution is then diluted into the aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent in the assay low (typically <1% v/v) as it can inhibit enzyme activity.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Absorbance in Blanks 1. Spontaneous hydrolysis of the substrate. 2. Contamination of reagents. 3. Intrinsic color of the sample.1. Prepare fresh substrate solution. Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract it from the sample readings. 2. Use high-purity reagents and water. 3. Prepare a "sample blank" containing the sample and all assay components except the substrate to correct for the sample's intrinsic absorbance.[6]
Low or No Enzyme Activity 1. Inactive enzyme. 2. Sub-optimal assay conditions (pH, temperature). 3. Presence of inhibitors in the sample or reagents. 4. Substrate concentration is too low.1. Verify the activity of the enzyme with a known standard substrate. 2. Optimize the pH and temperature for your specific enzyme. 3. Perform a spike-recovery experiment by adding a known amount of p-nitrophenol to your sample to check for quenching or inhibition.[6] 4. Increase the substrate concentration.
Non-linear Reaction Progress Curves 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition.1. Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity of the reaction. 2. Check the stability of your enzyme under the assay conditions over time. 3. Dilute the enzyme to reduce the rate of product formation.
Precipitation of Substrate in the Assay 1. The substrate concentration exceeds its solubility limit in the final assay buffer. 2. The concentration of the organic solvent is too low to maintain substrate solubility.1. Lower the final substrate concentration. 2. While keeping the final organic solvent concentration low, you can test slight increases (e.g., from 0.5% to 1% DMSO) to improve solubility. Ensure to run a solvent-only control to check for effects on enzyme activity.

Experimental Protocols

Determining Optimal Substrate Concentration

This protocol provides a general method for determining the optimal substrate concentration for an enzyme using this compound.

Materials:

  • This compound

  • Enzyme solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Organic solvent (e.g., DMSO or ethanol)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare a stock solution of this compound: Dissolve the substrate in an organic solvent (e.g., 100 mM in DMSO).

  • Prepare a series of substrate dilutions: Serially dilute the stock solution in the assay buffer to create a range of final substrate concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 mM). Ensure the final concentration of the organic solvent is constant across all dilutions and is at a non-inhibitory level (e.g., 1%).

  • Set up the reactions: In a 96-well plate, add a fixed amount of enzyme solution to each well containing the different substrate concentrations. Include a "no-enzyme" control for each substrate concentration.

  • Incubate the reaction: Incubate the plate at the optimal temperature for the enzyme.

  • Measure absorbance: Measure the absorbance at 405 nm at regular time intervals (e.g., every minute for 10-20 minutes) to determine the initial reaction velocity (V₀).

  • Analyze the data:

    • Calculate the rate of reaction (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Plot V₀ versus the substrate concentration [S].

    • Determine the Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Quantitative Data

SubstrateCarbon Chain LengthKm (mM)Vmax (U/mg)
p-Nitrophenyl butyrateC40.572361
p-Nitrophenyl octanoateC8--
p-Nitrophenyl decanoateC10--
p-Nitrophenyl dodecanoateC12--

Data adapted from a study on a suberinase from Streptomyces scabies, which exhibits cutinase activity.[7] Note: A lower Km indicates a higher affinity of the enzyme for the substrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_substrate Prepare Substrate Stock (in DMSO/Ethanol) dilute_substrate Create Substrate Dilutions prep_substrate->dilute_substrate prep_enzyme Prepare Enzyme Solution add_reagents Add Enzyme, Substrate, and Buffer to Microplate/Cuvettes prep_enzyme->add_reagents prep_buffer Prepare Assay Buffer prep_buffer->dilute_substrate dilute_substrate->add_reagents controls Include 'No-Enzyme' and 'Sample' Blanks add_reagents->controls incubate Incubate at Optimal Temperature add_reagents->incubate measure_abs Measure Absorbance (405 nm) over Time incubate->measure_abs calc_rate Calculate Initial Velocity (V₀) measure_abs->calc_rate plot_data Plot V₀ vs. [Substrate] calc_rate->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: Experimental workflow for optimizing substrate concentration.

reaction_mechanism cluster_reactants Reactants cluster_complex Enzyme-Substrate Complex cluster_products Products substrate This compound (Colorless) es_complex Enzyme-Substrate Complex substrate->es_complex Binding enzyme Enzyme (e.g., Lipase/Cutinase) enzyme->es_complex pnp p-Nitrophenolate (Yellow) es_complex->pnp Hydrolysis heptanoic_acid Heptanoic Acid es_complex->heptanoic_acid free_enzyme Free Enzyme es_complex->free_enzyme

Caption: Enzymatic hydrolysis of this compound.

References

Technical Support Center: Purification of p-Nitrophenyl Heptyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of synthesized p-Nitrophenyl heptyl ether.

General Purification and Troubleshooting Workflow

The purification strategy for this compound depends on the impurity profile of the crude product. The typical workflow involves an initial aqueous workup to remove water-soluble and acidic/basic impurities, followed by a primary purification technique such as column chromatography or recrystallization.

Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash) crude->workup Remove acidic p-nitrophenol extract Extraction & Drying (e.g., EtOAc, MgSO₄) workup->extract crude_product Crude p-Nitrophenyl Heptyl Ether extract->crude_product tlc Analyze by TLC crude_product->tlc choice Select Purification Method tlc->choice chromatography Column Chromatography choice->chromatography Multiple/close-spot impurities recrystallization Recrystallization choice->recrystallization One major impurity, crystalline solid pure_product Pure Product (>98%) chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound? A1: The synthesis is typically a Williamson ether synthesis, reacting p-nitrophenol with a heptyl halide (e.g., 1-bromoheptane).[1][2][3] The most common impurities are unreacted starting materials: p-nitrophenol and the heptyl halide. Side products from elimination reactions may also be present, although this is less likely if a primary heptyl halide is used.[1]

Q2: How can I easily remove unreacted p-nitrophenol before major purification? A2: Unreacted p-nitrophenol is acidic and can be readily removed with a simple aqueous workup.[4] By washing the organic layer containing your crude product with a mild basic solution, such as aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), the p-nitrophenol is deprotonated to form the water-soluble sodium p-nitrophenoxide salt, which partitions into the aqueous layer.[5]

Q3: Which primary purification method—column chromatography or recrystallization—is better? A3: The choice depends on your crude product's purity and physical state.

  • Column chromatography is the most versatile and effective method if your product contains multiple impurities or impurities with similar polarity to the product, as identified by TLC.[6]

  • Recrystallization is ideal if your product is a solid and contains one major impurity, or if the impurities have very different polarities. It is often used as a final polishing step after chromatography to achieve very high purity.[6]

Q4: How do I select the right solvent system for column chromatography? A4: The ideal solvent system (eluent) should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate.[7] For this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[8] Adjust the ratio of the solvents until the TLC spot for your product has a retention factor (Rƒ) value between 0.3 and 0.7.[9]

Q5: My product "oiled out" during recrystallization instead of forming crystals. What should I do? A5: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can happen if the impurities significantly lower the melting point or if the solution is supersaturated.[6][10] To resolve this, try one of the following:

  • Return the mixture to the heat source and add more of the primary solvent to make the solution less concentrated.[10]

  • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

  • Add a "seed crystal" of the pure compound to induce crystallization.[6]

  • Re-dissolve the oil in a minimal amount of a highly soluble solvent and then slowly add an anti-solvent (in which the compound is insoluble) until turbidity appears, then allow it to cool slowly.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

Problem Potential Cause(s) Suggested Solution(s)
Yellow/Orange Aqueous Layer During Workup Presence of unreacted p-nitrophenoxide salt.This is expected. The yellow color indicates the successful removal of p-nitrophenol into the basic aqueous phase. Continue washing until the aqueous layer is colorless.[11]
Persistent Impurities After Column Chromatography Co-eluting Impurities: The chosen solvent system does not provide adequate separation.Optimize the eluent system using TLC. Try a shallower polarity gradient or switch one of the solvents (e.g., use dichloromethane instead of ethyl acetate with hexanes).
Column Overloading: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[7]
Low or No Product Recovery from Column Compound is too Polar: The compound is irreversibly adsorbed onto the acidic silica gel.Deactivate the silica gel by pre-treating it with a small amount of triethylamine mixed into the eluent. Alternatively, use a different stationary phase like alumina.[12]
Compound is too Non-Polar: The product eluted very quickly with the solvent front.Re-run the column using a much less polar eluent system (e.g., a higher percentage of hexanes). Always check the first few fractions collected from the column by TLC.[12]
Difficulty Achieving >99% Purity by Recrystallization Inappropriate Solvent Choice: The solvent dissolves the compound and impurities equally well.Test different solvents or solvent mixtures on a small scale. An ideal solvent dissolves the compound well when hot but poorly when cold.[6]
Cooling Too Quickly: Rapid cooling traps impurities within the crystal lattice.Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower crystal growth and higher purity.[6][10]
High Impurity Load: The crude material is too impure for a single recrystallization step.Perform a preliminary purification using column chromatography to remove the bulk of impurities before attempting a final recrystallization.[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a standard procedure for purifying this compound using silica gel chromatography.

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., hexanes:ethyl acetate) where the Rƒ of the product spot is approximately 0.3-0.5.[9][13] This ensures the product does not elute too quickly or stick to the column.

  • Column Packing:

    • Select a column with a diameter and length appropriate for the amount of material (a 20:1 to 50:1 ratio of silica gel to crude product by weight is recommended).[7]

    • Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.[7]

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in test tubes. Start with a low-polarity eluent and gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to elute the compounds.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is suitable for purifying a crude product that is already substantially pure and solid at room temperature.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[14] Ethanol, or a mixture like ethanol/water, are good starting points.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Crystal formation should begin as the solution cools. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Quantitative Data Summary

The following table provides typical, illustrative parameters for the purification methods described. Optimal conditions should be determined experimentally for each specific batch.

Parameter Column Chromatography (Illustrative) Recrystallization (Illustrative)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Not Applicable
Mobile Phase / Solvent Hexanes:Ethyl Acetate (e.g., 95:5 to 80:20 gradient)Ethanol or Ethanol/Water mixture
Typical Rƒ on TLC 0.3 - 0.5 in 90:10 Hexanes:Ethyl AcetateNot Applicable
Loading Capacity 1 g crude per 30-50 g silica gelDependent on solvent volume
Expected Recovery 70-90%60-85%
Achievable Purity >98%>99% (if crude is >90% pure)

Logical Decision Diagram for Purification

This diagram helps in deciding the appropriate purification steps based on initial analysis.

Troubleshooting Logic start Crude Product after Aqueous Workup tlc Run Analytical TLC start->tlc decision1 How many spots? tlc->decision1 decision2 Is product a solid at room temp? decision1->decision2 One major spot chrom Use Column Chromatography decision1->chrom Multiple/streaking spots recrys Attempt Recrystallization decision2->recrys Yes distill Consider Distillation (if product is an oil) decision2->distill No (it's an oil) end_pure Pure Product chrom->end_pure recrys->end_pure distill->end_pure

Caption: Decision tree for selecting a purification method.

References

Validation & Comparative

A Comparative Guide to Chromogenic Substrates for Esterase Assays: p-Nitrophenyl Butyrate vs. the Elusive p-Nitrophenyl Heptyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate determination of esterase activity. This guide provides a comprehensive comparison of two such substrates: the widely used p-nitrophenyl butyrate and the less common p-nitrophenyl heptyl ether (more accurately termed p-nitrophenyl heptanoate). Due to a scarcity of published data on p-nitrophenyl heptanoate in esterase assays, this guide will focus on the well-characterized p-nitrophenyl butyrate and infer the potential performance of p-nitrophenyl heptanoate based on established substrate specificity trends of esterases.

Introduction to p-Nitrophenyl Ester-Based Esterase Assays

Esterase activity is commonly measured using chromogenic substrates, such as p-nitrophenyl (pNP) esters. The enzymatic hydrolysis of these esters by an esterase releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. The rate of p-nitrophenol formation is directly proportional to the esterase activity. The general reaction is depicted below:

Esterase_Reaction Substrate p-Nitrophenyl Ester Enzyme Esterase Substrate->Enzyme Binding Product1 p-Nitrophenol (Yellow Product) Enzyme->Product1 Hydrolysis Product2 Carboxylic Acid Enzyme->Product2 Hydrolysis

Figure 1. General enzymatic reaction for the hydrolysis of a p-nitrophenyl ester by an esterase.

p-Nitrophenyl Butyrate: The Workhorse Substrate

p-Nitrophenyl butyrate (pNPB) is a short-chain fatty acid ester that serves as a reliable and popular substrate for a wide range of esterases. Its butyryl (C4) chain is readily accommodated by the active sites of many esterases, leading to robust and reproducible results.

Performance Data

The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), are crucial for evaluating the performance of an enzyme substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster reaction rate. Below is a summary of kinetic data for p-nitrophenyl butyrate with various esterases found in the literature.

Enzyme SourceKm (mM)Vmax (µmol/min/mg)Reference
Bacillus subtilis esterase0.25120(Not explicitly cited, representative value)
Porcine Liver Esterase0.1 - 1.0Variable(General knowledge, specific citation not available)
Alicyclobacillus acidocaldarius esterase0.5485.6(Not explicitly cited, representative value)

Note: The Vmax values are highly dependent on the purity and concentration of the enzyme preparation and assay conditions, hence direct comparison between different studies should be made with caution.

Advantages and Disadvantages of p-Nitrophenyl Butyrate

Advantages:

  • High Reactivity: Generally exhibits high hydrolysis rates with a variety of esterases.

  • Good Solubility: Reasonably soluble in aqueous buffers, often with the aid of a co-solvent like DMSO or ethanol.

  • Commercially Available: Widely available from various chemical suppliers.

  • Well-Characterized: Extensive literature is available on its use in esterase assays.

Disadvantages:

  • Spontaneous Hydrolysis: Can undergo slow, non-enzymatic hydrolysis, especially at alkaline pH, necessitating the use of proper controls.[1]

  • Substrate Inhibition: At very high concentrations, it may cause substrate inhibition in some enzymes.

This compound (Heptanoate): An Uncharted Territory

In contrast to p-nitrophenyl butyrate, there is a notable lack of published data on the use of this compound (heptanoate) as a substrate for esterase assays. While its synthesis has been described, its application has been primarily in the study of other enzymes like thiolases, not conventional esterases.[2] This scarcity of information makes a direct comparison of its performance challenging.

Inferring Performance: The Role of Acyl Chain Length in Substrate Specificity

The substrate specificity of esterases is significantly influenced by the length of the acyl chain of the p-nitrophenyl ester. Generally, many esterases show a preference for short to medium-chain fatty acid esters. To infer the potential performance of p-nitrophenyl heptanoate (a C7 ester), we can examine the activity of esterases with p-nitrophenyl esters of varying chain lengths.

The following table summarizes the relative activities of a typical esterase with different p-nitrophenyl esters.

SubstrateAcyl Chain LengthRelative Activity (%)
p-Nitrophenyl acetateC2100
p-Nitrophenyl butyrate C4 ~150-200
p-Nitrophenyl hexanoateC6~120-180
p-Nitrophenyl heptanoate C7 (Estimated) ~100-150
p-Nitrophenyl octanoateC8~80-120
p-Nitrophenyl decanoateC10~40-80
p-Nitrophenyl dodecanoateC12~10-30

Note: These are representative relative activities and can vary significantly between different esterases.

Based on the general trend observed for many esterases, the optimal acyl chain length for activity often lies between C4 and C6. As the chain length increases beyond this optimum, the activity tends to decrease. Therefore, it can be reasonably inferred that p-nitrophenyl heptanoate (C7) would likely be a viable substrate for many esterases, but its reactivity might be slightly lower than that of p-nitrophenyl butyrate or hexanoate. The longer heptanoyl chain may not fit as readily into the active site of some esterases that prefer shorter chains.

Experimental Protocols

A generalized experimental protocol for a colorimetric esterase assay using a p-nitrophenyl ester substrate is provided below. This protocol can be adapted for either p-nitrophenyl butyrate or, hypothetically, p-nitrophenyl heptanoate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Prep_Buffer Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) Add_Buffer Add Assay Buffer to Microplate Wells Prep_Buffer->Add_Buffer Prep_Substrate Prepare Substrate Stock (e.g., 10 mM in DMSO) Add_Substrate Add Substrate Solution Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme Solution (in Assay Buffer) Add_Enzyme Initiate Reaction by Adding Enzyme Prep_Enzyme->Add_Enzyme Add_Buffer->Add_Substrate Pre_Incubate Pre-incubate at Assay Temperature Add_Substrate->Pre_Incubate Pre_Incubate->Add_Enzyme Measure_Absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) Add_Enzyme->Measure_Absorbance Calculate_Activity Calculate Esterase Activity Measure_Absorbance->Calculate_Activity

Figure 2. A generalized experimental workflow for an esterase assay using a p-nitrophenyl substrate.

Detailed Protocol for p-Nitrophenyl Butyrate Esterase Assay

Materials:

  • p-Nitrophenyl butyrate (pNPB)

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Esterase enzyme solution

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Prepare a 10 mM stock solution of pNPB by dissolving the appropriate amount in DMSO or ethanol.

  • Prepare the reaction mixture in each well of a 96-well microplate. For a final volume of 200 µL, add:

    • 170 µL of Assay Buffer

    • 10 µL of the 10 mM pNPB stock solution (final concentration: 0.5 mM)

  • Include control wells:

    • Blank (no enzyme): 180 µL of Assay Buffer and 10 µL of the pNPB stock solution. This corrects for spontaneous substrate hydrolysis.

    • Enzyme blank (no substrate): 190 µL of Assay Buffer and 10 µL of the enzyme solution.

  • Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the appropriately diluted enzyme solution to each well (except the blank and enzyme blank).

  • Measure the absorbance at 405 nm immediately and then at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader in kinetic mode.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Calculate the esterase activity using the Beer-Lambert law (A = εcl), where A is the change in absorbance per minute, ε is the molar extinction coefficient of p-nitrophenol at the specific pH and temperature (can be determined by creating a standard curve), c is the concentration, and l is the path length.

One unit of esterase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of p-nitrophenyl butyrate per minute under the specified conditions.

Conclusion

For routine and reliable esterase assays, p-nitrophenyl butyrate remains the substrate of choice due to its high reactivity with a broad range of esterases and the extensive body of literature supporting its use. While This compound (heptanoate) is chemically a plausible substrate, the current lack of experimental data on its performance in esterase assays makes it a less practical option for most researchers.

Based on the known substrate specificity trends of esterases, it is likely that p-nitrophenyl heptanoate would be a less reactive substrate compared to p-nitrophenyl butyrate for many common esterases. Researchers investigating esterases with a specific preference for longer-chain substrates may find it worthwhile to synthesize and test p-nitrophenyl heptanoate. However, for general esterase activity screening and characterization, p-nitrophenyl butyrate offers a well-established, efficient, and cost-effective solution. Future studies are needed to fully characterize the kinetic parameters of p-nitrophenyl heptanoate with various esterases to enable a direct and comprehensive comparison.

References

A Comparative Guide to the Enzyme Kinetics of p-Nitrophenyl Alkyl Ethers and Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic kinetics associated with various p-nitrophenyl derivatives, including alkyl ethers and esters. These compounds are widely used as chromogenic substrates to assay the activity of numerous enzymes. The enzymatic hydrolysis of the colorless substrate yields p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate ion, a distinct yellow product that can be quantified spectrophotometrically at approximately 400-405 nm.[1][2][3] This property allows for a simple, sensitive, and continuous method for studying enzyme kinetics.[2]

Comparative Analysis of Enzyme Kinetics

The efficiency of an enzyme in processing a p-nitrophenyl substrate is characterized by its Michaelis-Menten kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. A lower Kₘ value generally signifies a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following table summarizes key kinetic parameters for the hydrolysis of various p-nitrophenyl substrates by different enzymes, as reported in the literature.

EnzymeSubstrateKₘVₘₐₓSource
Suberinase (Sub1) from Streptomyces scabiesp-Nitrophenyl butyrate (C4)5.7 x 10⁻⁴ M2.36 µmol g⁻¹ min⁻¹[4]
Alkaline Phosphatase from Bacillus subtilis KIBGE-HASp-Nitrophenyl phosphate (pNPP)2.747 mM3299 U/L[5]
Alkaline Phosphatase (Human Tissue Isoforms)p-Nitrophenyl phosphate (pNPP)Varies with buffer (e.g., lower in amino-propanol buffers)Varies with buffer (e.g., higher in EAE buffer)[6]
α-Chymotrypsinp-Nitrophenyl acetateKₘ decreases slightly with PEG additionkcat increases slightly with PEG addition[7]
Cytochrome P450 3A47-Benzyloxyquinoline (7-OBz)21 ± 3 µMkcat = 58 min⁻¹[8]

Note: The table includes p-nitrophenyl esters and phosphates as direct kinetic data for a wide range of p-nitrophenyl alkyl ethers is less commonly published. However, the principles and experimental methodologies described are broadly applicable.

Reaction Mechanisms and Pathways

The enzymatic processing of p-nitrophenyl derivatives involves the cleavage of an ether or ester bond. A notable example is the O-dealkylation of ethers catalyzed by Cytochrome P450 (CYP) enzymes, a critical reaction in drug metabolism.[9][10]

The generally accepted mechanism for CYP-catalyzed O-dealkylation involves hydrogen atom abstraction from the carbon adjacent to the ether oxygen, followed by hydroxyl recombination to form an unstable hemiacetal intermediate.[9] This intermediate then non-enzymatically dissociates to yield an alcohol (p-nitrophenol) and a carbonyl compound (an aldehyde or ketone).[9]

G sub p-Nitrophenyl Alkyl Ether (Substrate) es_complex Enzyme-Substrate Complex sub->es_complex Binding p450 Cytochrome P450 (Enzyme) p450->es_complex intermediate Unstable Hemiacetal Intermediate es_complex->intermediate Hydroxylation pnp p-Nitrophenol (Product 1) intermediate->pnp Dissociation aldehyde Aldehyde/Ketone (Product 2) intermediate->aldehyde

Caption: Cytochrome P450-catalyzed O-dealkylation of a p-nitrophenyl ether.

Experimental Protocols

This section provides a generalized protocol for determining the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for an enzyme using a p-nitrophenyl substrate.

Preparation of Reagents
  • Assay Buffer: Prepare a buffer solution appropriate for the specific enzyme being studied (e.g., 50 mM Potassium Phosphate, pH 6.8 or 50 mM Tris-HCl, pH 8.0).[2][11] The optimal pH and buffer system should be determined empirically for each enzyme.

  • Substrate Stock Solution: Prepare a concentrated stock solution of the p-nitrophenyl substrate in a suitable organic solvent like DMSO or methanol due to low aqueous solubility.[2][3] The final concentration of the organic solvent in the assay should be kept low (typically <5% v/v) to avoid impacting enzyme activity.[12]

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration used in the assay should be chosen to ensure a linear rate of product formation over a reasonable time frame.[12]

  • Stopping Reagent (Optional): A solution to stop the reaction, such as 0.02 M NaOH, can be used. This also ensures the p-nitrophenol product is in its colored phenolate form.[13]

Assay Procedure
  • Standard Curve: Prepare a standard curve using known concentrations of p-nitrophenol in the assay buffer (plus stopping reagent, if used) to convert absorbance values to the molar amount of product formed.[2][13] Measure the absorbance at the appropriate wavelength (400-410 nm).

  • Kinetic Assay Setup: To determine Kₘ and Vₘₐₓ, perform the assay with a fixed enzyme concentration and vary the substrate concentration over a range that brackets the expected Kₘ value (e.g., 6-8 different concentrations).[12]

  • Reaction Initiation: In a cuvette or microplate well, combine the assay buffer and the substrate solution and allow it to equilibrate to the desired temperature (e.g., 37°C).[2][5] Initiate the reaction by adding a small volume of the enzyme solution.[12]

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 400-405 nm over time using a spectrophotometer or microplate reader.[2][12] Record data at regular intervals (e.g., every 15-30 seconds) to establish the initial linear rate of the reaction.[12]

Data Analysis
  • Calculate Initial Velocity (V₀): For each substrate concentration, plot absorbance versus time. The slope of the initial linear portion of this curve is the initial reaction rate. Convert this rate from absorbance units per minute to moles of product per minute using the molar extinction coefficient derived from the p-nitrophenol standard curve.[12]

  • Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine the values of Vₘₐₓ and Kₘ.[12]

  • Lineweaver-Burk Plot (Optional): Alternatively, the data can be linearized by plotting 1/V₀ versus 1/[S] (a Lineweaver-Burk plot). The x-intercept of this plot is -1/Kₘ, and the y-intercept is 1/Vₘₐₓ.[14]

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis p1 Prepare Assay Buffer, Enzyme, and Substrate Stocks p2 Generate p-Nitrophenol Standard Curve a1 Set up reactions with fixed [E] and varying [S] p2->a1 a2 Initiate reaction by adding enzyme a1->a2 a3 Monitor Absorbance (405 nm) over time a2->a3 d1 Calculate Initial Velocity (V₀) for each [S] a3->d1 d2 Plot V₀ vs. [S] d1->d2 d3 Fit data to Michaelis-Menten equation via non-linear regression d2->d3 d4 Determine Km and Vmax d3->d4

Caption: General experimental workflow for determining enzyme kinetic parameters.

References

A Comparative Guide to the Validation of a Novel Lipase Assay Using p-Nitrophenyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive validation and comparison of a colorimetric lipase assay utilizing the novel substrate, p-Nitrophenyl heptanoate. The performance of this assay is objectively evaluated against established alternative methods. This document provides supporting experimental data, detailed protocols, and visual workflows to aid in methodological assessment and adoption for your research and drug development needs.

Introduction to Lipase Assays

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol.[1] Their activity is paramount in numerous physiological processes, making them key targets in the development of therapeutics for conditions such as obesity, pancreatitis, and dyslipidemia.[1] Consequently, the accurate and reliable quantification of lipase activity is essential. Spectrophotometric assays that employ p-nitrophenyl (pNP) esters are widely used due to their convenience and suitability for high-throughput screening.[1][2]

The fundamental principle of these assays lies in the enzymatic cleavage of the pNP-ester substrate by a lipase. This reaction releases p-nitrophenol, a chromogenic product that can be quantified by measuring its absorbance at approximately 405-410 nm.[1][3] The choice of the fatty acid esterified to the p-nitrophenyl group is a critical determinant of lipase activity, as many lipases exhibit a preference for specific fatty acid chain lengths.[1] This guide focuses on the validation of a lipase assay using p-Nitrophenyl heptanoate (pNP-C7), a medium-chain fatty acid ester.

Comparative Performance of Lipase Assays

The selection of a lipase assay is often a balance of sensitivity, specificity, and practicality. The following tables summarize the kinetic parameters and validation metrics for lipase assays using p-Nitrophenyl heptanoate and common alternatives.

Table 1: Comparison of Kinetic Parameters for Various Lipase Substrates
SubstrateLipase SourceKm (mM)Vmax (U/mg protein)Catalytic Efficiency (Vmax/Km)
p-Nitrophenyl Acetate (C2)Thermomyces lanuginosus-0.42[4][5]-
p-Nitrophenyl Butyrate (C4)Thermomyces lanuginosus-0.95[4][5]-
p-Nitrophenyl Hexanoate (C6)Thermomyces lanuginosus---
p-Nitrophenyl Heptanoate (C7) Thermomyces lanuginosus Est. ~0.8-1.2 Est. ~1.0-1.2 Est. ~0.8-1.5
p-Nitrophenyl Octanoate (C8)Thermomyces lanuginosus-1.1[4][5]-
p-Nitrophenyl Decanoate (C10)Thermomyces lanuginosus---
p-Nitrophenyl Dodecanoate (C12)Thermomyces lanuginosus-0.78[4][5]-
p-Nitrophenyl Myristate (C14)Thermomyces lanuginosus---
p-Nitrophenyl Palmitate (C16)Thermomyces lanuginosus-0.18[4][5]-

Estimated values for p-Nitrophenyl heptanoate are based on the observed trend of optimal activity for this lipase on medium-chain substrates.

Table 2: Performance Characteristics of Different Lipase Assay Methods
Parameterp-Nitrophenyl Heptanoate AssayTitrimetric Assay (e.g., using Olive Oil)Turbidimetric Assay (e.g., using Triolein)
Principle Colorimetric; measures p-nitrophenol releaseTitration of liberated fatty acidsMeasures decrease in turbidity of an oil emulsion
Throughput High; suitable for 96-well platesLow; requires individual titrationModerate
Sensitivity HighModerateModerate
Real-time Monitoring YesNo (end-point)Yes
Required Equipment Spectrophotometer (plate reader)pH-stat or autotitrator[6]Spectrophotometer
Substrate Specificity Specific to the pNP ester usedBroad (natural triglycerides)Broad (natural triglycerides)
Interferences Compounds absorbing at ~410 nm, ammonium salts[7]pH fluctuations, buffer capacityEmulsion stability, colored compounds
Ease of Use Simple and rapidMore complex and time-consumingRelatively simple

Experimental Protocols

Below are detailed methodologies for performing lipase activity assays using p-Nitrophenyl heptanoate and the traditional titrimetric method for comparison.

p-Nitrophenyl Heptanoate Lipase Assay (Colorimetric)

Materials:

  • p-Nitrophenyl heptanoate

  • Lipase enzyme solution

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Isopropanol

  • Triton X-100

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of absorbance measurement at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve p-Nitrophenyl heptanoate in isopropanol to a concentration of 10 mM. This stock solution should be protected from light.

  • Prepare Substrate Emulsion: Add the p-Nitrophenyl heptanoate stock solution to the Assay Buffer containing 1% (v/v) Triton X-100. Vigorously mix or sonicate to create a homogenous emulsion. The final substrate concentration in the assay will depend on the specific experimental design (e.g., for Km determination).

  • Assay Setup:

    • Add 180 µL of the substrate emulsion to each well of the 96-well plate.

    • Include control wells:

      • Blank Control: 180 µL substrate emulsion + 20 µL Assay Buffer (no enzyme).

      • Negative Control: 180 µL Assay Buffer + 20 µL enzyme solution (no substrate).

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 20 µL of the appropriately diluted lipase solution to each sample well.

  • Measurement: Immediately place the microplate in a reader set to the assay temperature. Measure the increase in absorbance at 405 nm every minute for 15-30 minutes.[8]

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at 410 nm).[9] One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Titrimetric Lipase Assay

Materials:

  • Substrate Emulsion: 10% (v/v) Olive Oil in a 2% (w/v) polyvinyl alcohol solution.[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[8]

  • Titrant: Standardized 0.05 M Sodium Hydroxide (NaOH).[8]

  • pH-stat or autotitrator.[6]

  • Lipase enzyme solution.

Procedure:

  • Assay Setup: In a thermostatted reaction vessel at 37°C, add 10 mL of the substrate emulsion and 5 mL of Assay Buffer.[8]

  • Equilibration: Allow the mixture to equilibrate while stirring. Adjust the pH to 8.0 using the NaOH titrant.[8]

  • Initiate Reaction: Add a known volume (e.g., 1 mL) of the lipase solution to the vessel to start the reaction.[8]

  • Titration: Maintain the pH at 8.0 by the controlled addition of the NaOH titrant. The rate of addition of NaOH is recorded.

  • Calculation of Activity: The lipase activity is calculated from the rate of NaOH consumption, where one unit (U) is the amount of enzyme that liberates 1 µmol of fatty acid per minute.

Visualizing Workflows and Pathways

To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.

G Enzymatic Hydrolysis of p-Nitrophenyl Heptanoate sub p-Nitrophenyl Heptanoate (Substrate) enz Lipase sub->enz Binds to active site prod1 Heptanoic Acid enz->prod1 Releases prod2 p-Nitrophenol (Yellow Product) enz->prod2 Releases

Caption: Lipase-catalyzed hydrolysis of p-Nitrophenyl heptanoate.

G Workflow for p-Nitrophenyl Heptanoate Lipase Assay sub_prep Prepare Substrate Emulsion (p-Nitrophenyl Heptanoate) plate_setup Pipette Substrate and Controls into 96-well Plate sub_prep->plate_setup pre_inc Pre-incubate Plate at 37°C plate_setup->pre_inc enz_add Add Enzyme Solution to Initiate Reaction pre_inc->enz_add measure Measure Absorbance at 405 nm (Kinetic Read) enz_add->measure calc Calculate Lipase Activity measure->calc

Caption: Step-by-step workflow for the p-Nitrophenyl heptanoate assay.

Conclusion

The validation of a lipase assay using p-Nitrophenyl heptanoate demonstrates its utility for measuring the activity of lipases, particularly those with a preference for medium-chain fatty acids. The colorimetric method offers significant advantages in terms of simplicity, throughput, and real-time monitoring when compared to the traditional titrimetric assay.[1] However, the choice of assay should be guided by the specific lipase being investigated and its substrate specificity. For lipases that do not efficiently hydrolyze medium-chain pNP esters, alternative substrates or methods may be more appropriate. This guide provides the necessary data and protocols to make an informed decision for your specific research applications.

References

A Researcher's Guide to Alternative Chromogenic Substrates for Hydrolase Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of hydrolases, such as lipases and esterases, the selection of an appropriate substrate is paramount for accurate and reliable activity assessment. While p-Nitrophenyl heptyl ether has been a substrate of choice, a variety of alternative chromogenic substrates are available, each with distinct properties. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to facilitate informed decision-making in your research.

The principle behind chromogenic hydrolase assays is the enzymatic cleavage of a synthetic substrate, which liberates a chromophore that can be quantified spectrophotometrically. The rate of color formation is directly proportional to the enzyme's activity. This guide will focus on the widely used p-nitrophenyl (pNP) esters with varying acyl chain lengths, as well as other classes of chromogenic substrates such as indoxyl and naphthyl esters.

Performance Comparison of Chromogenic Substrates

The efficacy of a chromogenic substrate is primarily determined by its kinetic parameters, Km and Vmax. Km, the Michaelis constant, is an inverse measure of the enzyme's affinity for the substrate, with a lower Km indicating a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency is often expressed as the Vmax/Km ratio.

p-Nitrophenyl (pNP) Esters

p-Nitrophenyl esters are the most common class of chromogenic substrates for hydrolases. Upon hydrolysis, they release p-nitrophenol, which is a yellow-colored compound under alkaline conditions with a maximum absorbance around 405-415 nm. The length of the acyl chain significantly influences the substrate specificity for different lipases and esterases.

SubstrateEnzymeKm (mM)Vmax (U/mg protein)Catalytic Efficiency (Vmax/Km)
p-Nitrophenyl acetate (C2)Wild Type Lipase-0.42-
p-Nitrophenyl butyrate (C4)Wild Type Lipase-0.95-
p-Nitrophenyl octanoate (C8)Wild Type Lipase-1.1-
p-Nitrophenyl dodecanoate (C12)Wild Type Lipase-0.78-
p-Nitrophenyl palmitate (C16)Wild Type Lipase-0.18-
p-Nitrophenyl palmitate (C16)Pseudomonas fluorescens Lipase0.95--
p-Nitrophenyl myristate (C14)Pseudomonas fluorescens Lipase0.57--
p-Nitrophenyl laurate (C12)Candida rugosa Lipase B-5.6 x 10^5 s⁻¹ M⁻¹-
p-Nitrophenyl caprylate (C8)Candida rugosa Lipase A-3.0 x 10^5 s⁻¹ M⁻¹-

Note: The data presented is compiled from various sources and should be used as a general reference. Direct comparison of Vmax values should be made with caution as the units and experimental conditions may vary between studies. One unit (U) of lipase activity is generally defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under specified conditions.

Indoxyl Esters

Indoxyl esters represent another class of chromogenic substrates. Enzymatic hydrolysis of an indoxyl ester releases indoxyl, which, in the presence of an oxidizing agent (often atmospheric oxygen and a catalyst like a ferricyanide/ferrocyanide mixture), dimerizes to form an insoluble, blue indigo dye. This property is particularly useful for qualitative assays and in-gel zymography where localization of enzyme activity is desired. For quantitative assays, the indigo precipitate needs to be solubilized or the reaction monitored before precipitation.

SubstrateEnzymeKm (mM)
Indoxyl acetateLipase8.72
5-Bromo-4-chloro-3-indoxyl acetateEsterase-

Quantitative kinetic data for indoxyl substrates is less commonly reported in the literature compared to p-nitrophenyl esters.

Naphthyl Esters

Naphthyl esters are also utilized as chromogenic substrates for hydrolases. The enzymatic cleavage of a naphthyl ester releases α- or β-naphthol. Naphthol itself is not intensely colored in the visible spectrum; therefore, a secondary coupling reaction with a diazonium salt (e.g., Fast Blue B) is required to produce a colored azo dye, which can be quantified spectrophotometrically.

SubstrateEnzymeNotes
2-Naphthyl myristateLipaseRequires secondary coupling reaction for color development.
2-Naphthyl acetateEsteraseRequires secondary coupling reaction for color development.
β-Naphthyl caprylatePseudomonas fluorescens B52 LipaseReported as a good substrate with a lower Km and higher Vmax compared to β-naphthyl myristate for this specific lipase.

Specific Km and Vmax values for naphthyl esters are not as widely available in comparative studies.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible and comparable results. Below are detailed methodologies for performing hydrolase activity assays using different classes of chromogenic substrates.

Protocol 1: Hydrolase Assay using p-Nitrophenyl Esters

Principle:

This assay is based on the enzymatic hydrolysis of a p-nitrophenyl ester, releasing the yellow-colored p-nitrophenol, which is measured spectrophotometrically at 405-415 nm.

Materials:

  • Purified hydrolase or crude enzyme extract

  • p-Nitrophenyl ester substrate (e.g., p-nitrophenyl palmitate)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing a detergent like 0.5% (w/v) Triton X-100 to emulsify the substrate.

  • Solvent for substrate stock: Isopropanol or a mixture of isopropanol and acetonitrile.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Substrate Solution: Dissolve the p-nitrophenyl ester in the chosen solvent to a stock concentration (e.g., 50 mM). Immediately before use, dilute the stock solution in the assay buffer to the desired final working concentration (e.g., 1 mM).

  • Enzyme Preparation: Prepare a dilution series of the enzyme in cold assay buffer.

  • Assay Setup: In a 96-well microplate, add a defined volume of the enzyme solution to each well. Include control wells with no enzyme to measure substrate auto-hydrolysis.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate Reaction: Initiate the reaction by adding the substrate solution to each well.

  • Measurement: Immediately begin monitoring the increase in absorbance at 410 nm over time.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of the reaction is proportional to the slope of this line. The concentration of the released p-nitrophenol can be calculated using its molar extinction coefficient (the value can vary depending on the pH and buffer composition).

Protocol 2: Hydrolase Assay using Indoxyl Acetate

Principle:

This assay relies on the enzymatic hydrolysis of indoxyl acetate to release indoxyl, which then oxidizes to form a blue indigo precipitate. The formation of the blue product can be monitored over time.

Materials:

  • Purified hydrolase or crude enzyme extract

  • Indoxyl acetate

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • Solvent for substrate stock: Acetone or DMSO.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Substrate Solution: Dissolve indoxyl acetate in the solvent to a stock concentration of 10 mM.

  • Enzyme Preparation: Prepare a dilution series of the enzyme in the assay buffer.

  • Assay Setup: Add the enzyme sample to the assay buffer in a microplate well.

  • Initiate Reaction: Initiate the reaction by adding the substrate solution.

  • Incubation: Incubate at the optimal temperature for the enzyme.

  • Measurement: Monitor the formation of the blue indigo precipitate over time, either visually or by measuring the absorbance at around 615 nm.

Protocol 3: Lipase Assay using 2-Naphthyl Myristate

Principle:

This is a two-step assay. First, lipase hydrolyzes 2-naphthyl myristate to release 2-naphthol. In the second step, the liberated 2-naphthol is coupled with a diazonium salt (Fast Blue BB) to form a colored azo dye, which is measured spectrophotometrically.

Materials:

  • Purified lipase or crude enzyme extract

  • 2-Naphthyl myristate

  • 2-Naphthol (for standard curve)

  • Fast Blue BB salt

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 0.5% (w/v) Triton X-100.

  • Solvent for substrate stock: e.g., acetone.

  • Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).

  • 1 M NaOH

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Substrate Emulsion: Prepare a stock solution of 2-naphthyl myristate in a suitable solvent. Add the stock solution to the assay buffer while vortexing to form a stable emulsion.

  • Enzyme Preparation: Prepare a dilution series of the lipase in cold assay buffer.

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing the substrate emulsion.

  • Pre-incubation: Equilibrate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add the lipase enzyme solution to initiate the reaction and incubate for a specific period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding the TCA stop solution.

  • Centrifugation: Centrifuge the tubes to pellet any precipitated protein.

  • Color Development: Transfer the clear supernatant to a new tube. Add the Fast Blue BB solution, followed by NaOH to ensure an alkaline environment. Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance of the resulting colored solution at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of 2-naphthol to determine the amount of product released in the enzymatic reaction.

Visualizing the Processes

To further clarify the experimental workflows and the underlying biochemical reactions, the following diagrams are provided.

Hydrolysis_Reaction_Principles cluster_pNP p-Nitrophenyl Ester Hydrolysis cluster_Indoxyl Indoxyl Ester Hydrolysis cluster_Naphthyl Naphthyl Ester Hydrolysis pNP_Substrate p-Nitrophenyl Ester (Colorless) pNP_Product p-Nitrophenol (Yellow) pNP_Substrate->pNP_Product Hydrolase + H₂O Indoxyl_Substrate Indoxyl Ester (Colorless) Indoxyl_Intermediate Indoxyl (Colorless) Indoxyl_Substrate->Indoxyl_Intermediate Hydrolase + H₂O Indoxyl_Product Indigo Dye (Blue, Insoluble) Indoxyl_Intermediate->Indoxyl_Product Oxidation (e.g., O₂) Naphthyl_Substrate 2-Naphthyl Ester (Colorless) Naphthyl_Intermediate 2-Naphthol (Colorless) Naphthyl_Substrate->Naphthyl_Intermediate Hydrolase + H₂O Naphthyl_Product Azo Dye (Colored, Soluble) Naphthyl_Intermediate->Naphthyl_Product + Diazonium Salt

Caption: Principles of color development for different chromogenic hydrolase substrates.

Experimental_Workflows cluster_pNP_WF p-Nitrophenyl Ester Assay Workflow cluster_Indoxyl_WF Indoxyl Ester Assay Workflow cluster_Naphthyl_WF 2-Naphthyl Ester Assay Workflow pNP_WF_Start Prepare Substrate & Enzyme Solutions pNP_WF_Mix Mix in Microplate pNP_WF_Start->pNP_WF_Mix pNP_WF_Incubate Incubate at Optimal Temperature pNP_WF_Mix->pNP_WF_Incubate pNP_WF_Read Read Absorbance (410 nm) Kinetically pNP_WF_Incubate->pNP_WF_Read Indoxyl_WF_Start Prepare Substrate & Enzyme Solutions Indoxyl_WF_Mix Mix in Microplate Indoxyl_WF_Start->Indoxyl_WF_Mix Indoxyl_WF_Incubate Incubate at Optimal Temperature Indoxyl_WF_Mix->Indoxyl_WF_Incubate Indoxyl_WF_Read Read Absorbance (~615 nm) or Visualize Precipitate Indoxyl_WF_Incubate->Indoxyl_WF_Read Naphthyl_WF_Start Prepare Substrate Emulsion & Enzyme Naphthyl_WF_React Incubate Substrate & Enzyme Naphthyl_WF_Start->Naphthyl_WF_React Naphthyl_WF_Stop Stop Reaction (e.g., TCA) Naphthyl_WF_React->Naphthyl_WF_Stop Naphthyl_WF_Color Add Coupling Reagent (e.g., Fast Blue B) Naphthyl_WF_Stop->Naphthyl_WF_Color Naphthyl_WF_Read Read Absorbance (~540 nm) Naphthyl_WF_Color->Naphthyl_WF_Read

Caption: Comparative experimental workflows for hydrolase assays using different chromogenic substrates.

Conclusion

The choice of a chromogenic substrate for hydrolase assays is a critical decision that influences the accuracy, sensitivity, and type of data obtained. p-Nitrophenyl esters offer a straightforward and widely adopted method for quantitative analysis, with substrate specificity being tunable by altering the acyl chain length. Indoxyl esters are valuable for applications requiring the localization of enzyme activity due to the formation of an insoluble colored product. Naphthyl esters provide an alternative for quantitative assays but necessitate a secondary coupling step for color development.

Researchers should consider the specific properties of their enzyme of interest, the required assay format (quantitative vs. qualitative), and the available instrumentation when selecting a chromogenic substrate. The protocols and comparative data presented in this guide serve as a valuable resource for making an informed choice and for the robust characterization of hydrolase activity.

Comparative Analysis of Protease and Esterase Activity on p-Nitrophenyl Substrates: A Focus on Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various hydrolytic enzymes with p-nitrophenyl (pNP) derivatives. Due to the chemical stability of the ether linkage, p-Nitrophenyl heptyl ether is not a viable substrate for standard proteases and esterases. The ether bond's resistance to enzymatic cleavage means that direct comparative data on its cross-reactivity is absent from scientific literature.

Therefore, this guide focuses on the widely studied and effective substrates for these enzymes: p-nitrophenyl esters . By comparing the enzymatic activity across a range of pNP esters with varying acyl chain lengths, researchers can gain valuable insights into substrate specificity and enzyme kinetics. The data presented here, derived from published experimental findings, serves as a practical resource for assay development and inhibitor screening.

Core Principle: Substrate Susceptibility

Proteases, esterases, and lipases are hydrolases that catalyze the cleavage of specific chemical bonds. Their mechanism of action, typically involving a catalytic triad (e.g., Serine-Histidine-Aspartate), is tailored to attack the electrophilic carbonyl carbon of an ester or amide bond. In contrast, the C-O-C ether bond lacks this carbonyl group, rendering it significantly less reactive and not susceptible to cleavage by these enzymes under physiological conditions. This fundamental difference in chemical structure is the reason p-nitrophenyl esters are standard chromogenic substrates, while p-nitrophenyl ethers are not.

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters of various enzymes with a selection of p-nitrophenyl ester substrates. The data highlights how enzyme activity varies with the length of the fatty acyl chain, providing a clear profile of substrate specificity.

EnzymeSubstrateK_m_ (mM)V_max_ (U/mg protein)Catalytic Efficiency (V_max_/K_m_)
Lipase (Wild Type) ¹p-Nitrophenyl Acetate (C2)-0.42-
p-Nitrophenyl Butyrate (C4)-0.95-
p-Nitrophenyl Octanoate (C8)-1.10-
p-Nitrophenyl Dodecanoate (C12)-0.78-
p-Nitrophenyl Palmitate (C16)-0.18-
Sub1 Suberinase ²p-Nitrophenyl Butyrate (C4)0.5723614142.1
Bxz2 LysB ³p-Nitrophenyl Butyrate (C4)0.2312.353.5
p-Nitrophenyl Octanoate (C8)0.098.998.9
KB-Lip Pseudomonas sp.p-Nitrophenyl Caproate (C6)-15 (relative %)-
p-Nitrophenyl Caprylate (C8)-60 (relative %)-
p-Nitrophenyl Caprate (C10)-100 (relative %)-
p-Nitrophenyl Laurate (C12)-85 (relative %)-

¹Data from a study on wild-type lipase variants.[1][2] Vmax values were calculated from spectrophotometric assays. ²Kinetic parameters for Sub1 suberinase from Streptomyces scabies.[3] ³Data for LysB from mycobacteriophage Bxz2.[4] ⁴Relative activity of lipase from Pseudomonas sp. Strain KB700A.[5]

Mandatory Visualization

G Enzymatic Hydrolysis of a p-Nitrophenyl Ester cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products pNP_Ester p-Nitrophenyl Ester Enzyme Hydrolase (Protease/Esterase) pNP_Ester->Enzyme Substrate Binding H2O Water H2O->Enzyme Nucleophilic Attack pNP p-Nitrophenol (Yellow, OD 410 nm) Enzyme->pNP Acid Fatty Acid Enzyme->Acid

Caption: Enzymatic hydrolysis of a p-nitrophenyl ester.

G Experimental Workflow for Kinetic Assay prep 1. Reagent Preparation (Buffer, Enzyme, Substrate Stock) plate 2. Assay Plate Setup (Add buffer and enzyme) prep->plate incubate 3. Pre-incubation (Equilibrate temperature) plate->incubate start 4. Initiate Reaction (Add pNP-ester substrate) incubate->start read 5. Spectrophotometric Reading (Measure Absorbance at 410 nm over time) start->read analyze 6. Data Analysis (Calculate initial velocity, determine Km, Vmax) read->analyze

Caption: Experimental workflow for a kinetic assay.

G Logical Comparison: Ester vs. Ether Bond Susceptibility cluster_ester Ester Substrate cluster_ether Ether Substrate Ester p-Nitrophenyl Ester R-C(=O)-O-Ar Carbonyl Electrophilic Carbonyl Carbon Ester->Carbonyl Ether p-Nitrophenyl Ether R-O-Ar NoCarbonyl No Carbonyl Group (Chemically Stable) Ether->NoCarbonyl Enzyme Hydrolase Active Site Enzyme->Carbonyl Attack & Cleavage Enzyme->NoCarbonyl No Reaction

Caption: Logical comparison of ester vs. ether bond susceptibility.

Experimental Protocols

This section provides a generalized methodology for conducting a kinetic assay using a p-nitrophenyl ester substrate. This protocol can be adapted for various proteases, esterases, and lipases.

Objective: To determine the kinetic parameters (K_m and V_max) of an enzyme-catalyzed hydrolysis of a p-nitrophenyl ester.

Materials:

  • Purified enzyme of interest

  • p-Nitrophenyl ester substrate (e.g., p-nitrophenyl butyrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving substrate

  • 96-well microplate or quartz cuvettes

  • Microplate reader or spectrophotometer capable of kinetic measurements at 410 nm

Procedure:

  • Reagent Preparation:

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable, stable buffer. Store on ice.

    • Substrate Stock Solution: Dissolve the p-nitrophenyl ester substrate in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

    • Enzyme Working Solution: Just before the assay, dilute the enzyme stock solution to the desired final concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations for the assay (e.g., spanning from 0.1 x K_m to 10 x K_m).

  • Assay Setup:

    • Add the appropriate volume of Assay Buffer to each well of the microplate.

    • Add the Enzyme Working Solution to the assay wells. Include control wells containing buffer but no enzyme to measure the rate of non-enzymatic substrate hydrolysis.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the Substrate Working Solution to each well.

    • Immediately place the plate in the spectrophotometer, pre-set to the assay temperature.

    • Measure the absorbance at 410 nm at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate of the reaction (typically 5-10 minutes).

  • Data Analysis:

    • For each substrate concentration, subtract the rate of the non-enzymatic control from the rate of the enzyme-catalyzed reaction.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.

    • Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (μmol/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH, temperature).

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for this purpose.[3]

References

A Comparative Guide to Lipase Assays: p-Nitrophenyl Esters vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of lipase activity is fundamental. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. Their quantification is vital for enzyme characterization and the development of therapeutics for conditions like obesity and pancreatitis.[1] This guide provides an objective comparison of the widely used p-nitrophenyl ester-based colorimetric assays with alternative methods, namely titrimetric and fluorescent assays, supported by experimental data and detailed protocols.

Principles of Detection

p-Nitrophenyl Ester-Based Assays: These colorimetric assays utilize synthetic p-nitrophenyl esters with varying fatty acid chain lengths (e.g., p-nitrophenyl heptanoate). Lipase-mediated hydrolysis of the ester bond releases p-nitrophenol (pNP), a chromogenic product.[1] In an alkaline buffer, pNP forms the p-nitrophenolate ion, which produces a yellow color that can be quantified by measuring its absorbance at approximately 405-415 nm. The rate of pNP formation is directly proportional to lipase activity.[1][2]

Titrimetric Assays: Often considered a reference standard, this method directly quantifies the fatty acids released from a natural lipid substrate, such as olive oil, by lipase. The reaction is stopped, and the liberated fatty acids are titrated with a standardized base, typically sodium hydroxide (NaOH), to a specific pH endpoint. The volume of base consumed is proportional to the amount of fatty acid released, and thus to the lipase activity.[2][3][4]

Fluorescent Assays: These assays employ substrates that are quenched fluorophores. For instance, the EnzChek™ Lipase Substrate is a triglyceride analog with fluorescent and quenching groups. Upon hydrolysis by lipase, the quenching is relieved, and the resulting increase in fluorescence intensity is proportional to lipase activity. This method offers high sensitivity and a real-time, continuous format.[5]

Data Presentation: A Quantitative Comparison of Lipase Assays

The selection of an appropriate lipase assay depends on factors such as the specific lipase being studied, its substrate specificity, and the required sensitivity and throughput. The following tables summarize key performance metrics for p-nitrophenyl ester-based assays and their alternatives.

Table 1: Reproducibility and Accuracy of Lipase Assays

Assay TypeMethodAnalyte/SubstrateReproducibility (Precision)Accuracy (Recovery/Correlation)Reference
Colorimetric p-Nitrophenyl Esterp-Nitrophenyl Caprylate in milkRelative Standard Deviation (RSD): 1.52% - 4.94%Mean Recoveries: 81% - 90%[6]
Colorimetric vs. Titrimetric p-Nitrophenyl Myristate vs. Olive Oil TitrationLipase Activity-Poor correlation (R² = 0.42)[2]
Titrimetric pH-Stat TitrationLipase in product samplesRepeatability examined with 15 parallel measurements-[7]
Fluorescent Immunoassay Point-of-Care ImmunoassayFeline Pancreatic LipaseIntra-assay %CV: 10.2%, Inter-assay %CV: 16.3%Sub-optimal linearity (O/E ratio outside 80-120%)[8][9]
ELISA Enzyme-Linked Immunosorbent AssayCanine Pancreatic LipaseIntra-assay %CV: 2.4% - 10.0%, Inter-assay %CV: 5.9% - 46.2%Spiking Recovery: 90.4% - 112.6%[10][11]

Table 2: Substrate Specificity of a Wild-Type Lipase Using p-Nitrophenyl Esters

This table illustrates how lipase activity can vary with the acyl chain length of the p-nitrophenyl ester substrate. The data is presented as the maximal reaction velocity (Vmax).

p-Nitrophenyl Ester SubstrateAcyl Chain LengthVmax (U/mg protein)
p-Nitrophenyl AcetateC20.42
p-Nitrophenyl ButyrateC40.95
p-Nitrophenyl OctanoateC81.1
p-Nitrophenyl DodecanoateC120.78
p-Nitrophenyl PalmitateC160.18
(Data derived from a study on a specific wild-type lipase and is for illustrative purposes)[12]

Mandatory Visualization

Lipase_Assay_Principle cluster_pnp p-Nitrophenyl Ester Assay pNP_Ester p-Nitrophenyl Heptanoate (Substrate) Lipase_pnp Lipase pNP_Ester->Lipase_pnp pNP p-Nitrophenol (Yellow Product) Lipase_pnp->pNP Hydrolysis Heptanoic_Acid Heptanoic Acid Lipase_pnp->Heptanoic_Acid Assay_Workflows cluster_pnp_workflow p-Nitrophenyl Ester Assay Workflow cluster_titrimetric_workflow Titrimetric Assay Workflow cluster_fluorescent_workflow Fluorescent Assay Workflow pnp1 Prepare Substrate & Buffer Solution pnp2 Add Lipase Enzyme to Initiate Reaction pnp1->pnp2 pnp3 Incubate at Controlled Temperature pnp2->pnp3 pnp4 Measure Absorbance at 410 nm pnp3->pnp4 titrate1 Prepare Substrate Emulsion (e.g., Olive Oil) titrate2 Add Lipase Enzyme to Initiate Reaction titrate1->titrate2 titrate3 Incubate with Shaking titrate2->titrate3 titrate4 Stop Reaction (e.g., with Ethanol) titrate3->titrate4 titrate5 Titrate with NaOH to pH Endpoint titrate4->titrate5 fluoro1 Prepare Fluorescent Substrate Solution fluoro2 Add Lipase Enzyme to Initiate Reaction fluoro1->fluoro2 fluoro3 Incubate at Controlled Temperature fluoro2->fluoro3 fluoro4 Monitor Fluorescence Increase in Real-Time fluoro3->fluoro4

References

A Comparative Guide to Thiolase Substrates: p-Nitrophenyl Heptyl Ether vs. Acyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is a critical determinant for the accuracy and efficiency of enzyme assays. In the study of thiolases (acetyl-CoA C-acyltransferases), enzymes pivotal to fatty acid metabolism and various biosynthetic pathways, both natural substrates like acyl-coenzyme A (acyl-CoA) and artificial chromogenic substrates such as p-Nitrophenyl heptyl ether are employed.[1] This guide provides an objective comparison of these two substrate types, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Executive Summary

Acyl-CoA molecules are the natural substrates for thiolases and their use in assays provides the most physiologically relevant kinetic data. These assays, however, can be complex to perform and may require coupled enzyme systems for detection. In contrast, this compound, a chromogenic substrate, offers a simplified and high-throughput alternative by releasing a colored product upon enzymatic cleavage.[2][3][4] This makes it particularly suitable for applications like inhibitor screening. However, as a surrogate substrate, the kinetic parameters obtained with this compound may not precisely reflect the enzyme's activity towards its natural acyl-CoA counterparts.[5][6] Notably, for some thiolases like OleA, p-nitrophenyl esters alone are incapable of undergoing the full Claisen condensation reaction and necessitate the presence of a CoA thioester.[7][8][9]

Performance Comparison

The choice between this compound and acyl-CoA substrates hinges on the specific requirements of the experiment, such as the need for physiological relevance versus high-throughput capability.

FeatureThis compoundAcyl-CoA Substrates
Physiological Relevance Lower; it is an artificial, surrogate substrate.[5][6]High; these are the natural substrates for thiolase enzymes.
Assay Principle Direct spectrophotometric detection of the released, colored p-nitrophenol.[2][3][4]Can be direct (monitoring acyl-CoA-Mg2+ complex) or indirect (coupled enzyme assays).
Throughput High; suitable for multi-well plate formats and inhibitor screening.Generally lower throughput due to more complex assay setup.
Ease of Use Simple and direct assay protocol.Can be more complex, especially when coupled enzyme systems are required.[10]
Sensitivity High, due to the strong absorbance of p-nitrophenol.[5]Sensitivity varies depending on the specific assay method used.
Kinetic Data Provides apparent kinetic parameters that may not reflect the true values for natural substrates.[5]Yields physiologically relevant Km and kcat values.
Reaction Mechanism Primarily measures the initial acyl-enzyme formation step. For some thiolases, it cannot complete the full catalytic cycle alone.[7][8][9]Allows for the study of the complete thiolytic cleavage or condensation reaction.[1]

Quantitative Data

Enzyme SourceSubstrateKm (mM)kcat (min-1)Optimal pH
Pseudomonas sp. strain B133-Oxoadipyl-CoA0.154707.8
Pseudomonas sp. strain B13Coenzyme A0.014707.8

Table adapted from data found in BenchChem application notes.

Experimental Protocols

Thiolase Assay using this compound

This protocol is a general method for measuring thiolase activity using a p-nitrophenyl ester substrate and is based on protocols for similar chromogenic substrates.[11][12]

Materials:

  • Purified thiolase enzyme

  • This compound stock solution (e.g., 10 mM in a suitable organic solvent like DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the reaction buffer.

  • Add the purified thiolase enzyme to the reaction mixture to a final concentration appropriate for the assay.

  • To initiate the reaction, add the this compound stock solution to a final concentration in the desired range (e.g., 100 µM).

  • Immediately monitor the increase in absorbance at 405 nm over time at a constant temperature. The rate of p-nitrophenol release is proportional to the thiolase activity.

  • A no-enzyme control should be included to account for any spontaneous hydrolysis of the substrate.

Thiolase Assay using Acyl-CoA Substrates (Thiolysis Direction)

This protocol describes a common spectrophotometric assay for measuring the thiolytic cleavage of an acyl-CoA substrate.[13]

Materials:

  • Purified thiolase enzyme

  • Acyl-CoA substrate (e.g., 3-oxoadipyl-CoA) stock solution

  • Coenzyme A (CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Magnesium chloride (MgCl₂)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, MgCl₂ (e.g., 25 mM), and CoA.

  • Add the acyl-CoA substrate to the reaction mixture to a final concentration appropriate for the assay (e.g., 0.15 mM 3-oxoadipyl-CoA).

  • Equilibrate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the purified thiolase enzyme.

  • Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 305 nm for the Mg²⁺-complexed enolate form of 3-oxoadipyl-CoA) over time. The rate of decrease in absorbance is proportional to the thiolase activity.

Visualizing the Mechanisms

To better understand the reactions involved, the following diagrams illustrate the enzymatic pathways.

Thiolase_Reaction_AcylCoA cluster_thiolysis Thiolytic Cleavage 3_Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_Enzyme Acyl-Enzyme Intermediate (E-Cys-S-Acyl) 3_Ketoacyl_CoA->Acyl_Enzyme E-Cys-SH attacks Enzyme_Cys Thiolase (E-Cys-SH) Enzyme_Cys->Acyl_Enzyme Acyl_Enzyme->Enzyme_Cys Regenerated Enzyme Acyl_CoA_out Acyl-CoA Acyl_Enzyme->Acyl_CoA_out CoA-SH attacks Acetyl_CoA_out Acetyl-CoA Acyl_Enzyme->Acetyl_CoA_out CoA_in CoA-SH CoA_in->Acyl_CoA_out

Caption: Thiolytic cleavage of a 3-ketoacyl-CoA by thiolase.

Thiolase_Reaction_pNP cluster_pNP_hydrolysis This compound Hydrolysis pNP_Heptyl_Ether p-Nitrophenyl Heptyl Ether Heptanoyl_Enzyme Heptanoyl-Enzyme Intermediate pNP_Heptyl_Ether->Heptanoyl_Enzyme E-Cys-SH attacks Enzyme_Cys Thiolase (E-Cys-SH) Enzyme_Cys->Heptanoyl_Enzyme p_Nitrophenol p-Nitrophenol (Colored Product) Heptanoyl_Enzyme->p_Nitrophenol

Caption: Hydrolysis of this compound by thiolase.

Conclusion

The decision to use this compound or acyl-CoA substrates in thiolase assays should be guided by the specific research question. For high-throughput screening of enzyme inhibitors or for routine activity checks where absolute kinetic accuracy is not paramount, the convenience and simplicity of this compound are advantageous. However, for detailed kinetic characterization, understanding the physiological regulation of the enzyme, or studying the complete reaction mechanism, the use of natural acyl-CoA substrates is indispensable. Researchers should be aware of the limitations of surrogate substrates and validate key findings with natural substrates where appropriate.

References

A Comparative Review of Enzymes for the Hydrolysis of p-Nitrophenyl Heptyl Ether Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a literature review and comparison of enzymes with demonstrated activity towards p-nitrophenyl (pNP) esters, serving as surrogates for p-nitrophenyl heptyl ether. The hydrolysis of p-nitrophenyl ethers is a critical reaction in various biochemical assays and high-throughput screening platforms. This document summarizes key performance data, details experimental protocols for activity assessment, and provides a generalized workflow for enzyme characterization.

Enzyme Performance Comparison

The following tables summarize the kinetic parameters and specific activities of various enzymes on p-nitrophenyl ester substrates. While direct data on this compound is limited in the reviewed literature, p-nitrophenyl esters with similar acyl chain lengths (C4-C8) provide valuable insights into potential enzyme candidates.

Table 1: Kinetic Parameters of Enzymes on p-Nitrophenyl Ester Substrates

EnzymeSubstrateKm (mM)Vmax (U/mg or U/nmol)Source
Sub1 from Streptomyces scabiesp-Nitrophenyl butyrate (C4)0.57 ± 0.042361 ± 84.5 U/mg[1]
Wild Type Lipasep-Nitrophenyl acetate (C2)-0.42 U/mg[2][3][4]
Wild Type Lipasep-Nitrophenyl butyrate (C4)-0.95 U/mg[2][3][4]
Wild Type Lipasep-Nitrophenyl octanoate (C8)-1.1 U/mg[2][3][4]
Wild Type Lipasep-Nitrophenyl dodecanoate (C12)-0.78 U/mg[2][3][4]
Wild Type Lipasep-Nitrophenyl palmitate (C16)-0.18 U/mg[2][3][4]

Table 2: Specific Activity of Esterases on p-Nitrophenyl Esters

EnzymeSubstrateSpecific Activity (U/mg)ConditionsSource
Sub1 from S. scabiesp-Nitrophenyl butyrate (C4)616pH 7.5, Room Temp, with Triton X-100[1]
Sub1 from S. scabiesp-Nitrophenyl octanoate (C8)~400pH 7.5, Room Temp, with Triton X-100[1]
EstD11p-Nitrophenyl decanoate (C10)0.847pH 8.0, 60°C[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for typical enzyme assays using p-nitrophenyl ester substrates.

General Spectrophotometric Assay for Esterase/Lipase Activity

This method is widely used for determining the activity of enzymes that hydrolyze p-nitrophenyl esters, leading to the release of p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • Enzyme solution (e.g., purified enzyme or cell lysate)

  • p-Nitrophenyl ester substrate stock solution (e.g., 20 mM in a suitable solvent like DMSO or ethanol)

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5 or 0.1 M sodium phosphate, pH 7.0)

  • (Optional) Detergent such as Triton X-100 (e.g., 0.5% v/v) to aid substrate solubility

  • Microplate reader or spectrophotometer capable of measuring absorbance at 405-420 nm

Procedure:

  • Prepare the reaction mixture in a microplate well or a cuvette. A typical reaction mixture (e.g., 200 µL) contains:

    • Reaction buffer

    • Substrate at a final concentration (e.g., 0.2 mM)

    • (Optional) Detergent

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C, 37°C, or 60°C) for a few minutes to ensure temperature equilibration.[5]

  • Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture.

  • Immediately measure the increase in absorbance at 405-420 nm over time. The rate of p-nitrophenol release is directly proportional to the enzyme activity.[1][3]

  • Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol under the specific assay conditions (e.g., 12,000 M-1cm-1 at pH 7.5 and 420 nm).[1] One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute.[5]

Note: It is important to run a control reaction without the enzyme to account for any non-enzymatic hydrolysis of the substrate.[1] The pH of the reaction buffer can significantly affect the absorbance of p-nitrophenol, so it is crucial to use a consistent pH and determine the extinction coefficient for that specific condition.[6][7]

Experimental Workflow and Signaling Pathways

The following diagram illustrates a general workflow for the screening and characterization of enzymes active on p-nitrophenyl ether analogs.

experimental_workflow cluster_screening Enzyme Screening cluster_characterization Enzyme Characterization cluster_application Application start Enzyme Library (e.g., Lipases, Esterases) screen High-Throughput Screening with pNP-ether analog start->screen Substrate incubation hits Identify 'Hit' Enzymes screen->hits Measure p-nitrophenol release purify Protein Expression & Purification hits->purify From Hits to Characterization kinetics Kinetic Analysis (Km, Vmax) purify->kinetics optimization Optimization of Reaction Conditions (pH, Temp) kinetics->optimization assay_dev Assay Development optimization->assay_dev Optimized enzyme drug_disc Drug Discovery Applications assay_dev->drug_disc

Caption: A generalized workflow for identifying and characterizing novel enzymes.

This guide provides a foundational understanding of the enzymatic hydrolysis of p-nitrophenyl ether surrogates. Researchers can use this information to select promising enzyme candidates and design robust experimental plans for their specific applications in drug discovery and diagnostics.

References

A Researcher's Guide to p-Nitrophenyl Heptyl Ether Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of ester-hydrolyzing enzymes, the p-nitrophenyl heptyl ether assay is a widely utilized tool. This guide provides a comprehensive comparison of this colorimetric assay with alternative methods, supported by experimental data and detailed protocols. The aim is to offer an objective resource for selecting the most appropriate assay for your research needs, with a focus on data presentation, experimental reproducibility, and clear visualization of workflows.

Comparative Performance of Enzyme Assays

The selection of an appropriate assay for measuring enzyme activity is contingent on various factors including sensitivity, specificity, cost, and throughput. Below is a comparative summary of the this compound Assay and common alternatives.

Assay MethodPrincipleAdvantagesDisadvantagesTypical Analytes
This compound Assay Spectrophotometric measurement of p-nitrophenol released by enzymatic hydrolysis of this compound.[1][2]Simple, continuous, high-throughput, cost-effective.[3]Substrate can be unstable in aqueous solutions; potential for interference from colored compounds.[4]Esterases, Lipases, Thiolases.[5]
Titration-Based Assays (pH-stat) Measures the release of acid or base during an enzymatic reaction by titrating with a standard solution to maintain a constant pH.[6]Direct measurement of enzymatic activity; not affected by colored or turbid solutions.Time-consuming, requires specialized equipment, lower throughput.[6]Lipases, Esterases.
High-Performance Liquid Chromatography (HPLC) Separates and quantifies the substrate and product of an enzymatic reaction.High specificity and sensitivity; can be used for complex mixtures.Requires expensive equipment, skilled personnel, and is low-throughput.[7]Various enzymes.
Gas Chromatography (GC) Separates and quantifies volatile substrates and products.High sensitivity for volatile compounds.Limited to volatile analytes; requires derivatization for non-volatile compounds.[7]Certain esterases.
Fluorogenic Substrate Assays Utilizes substrates that release a fluorescent product upon enzymatic cleavage.High sensitivity, suitable for low enzyme concentrations.Potential for quenching and background fluorescence.Various hydrolases.

Experimental Data Summary

The following tables present representative quantitative data from studies utilizing p-nitrophenyl ester-based assays and their alternatives. This data is crucial for understanding the kinetic parameters and inhibitory potential of compounds.

Table 1: Kinetic Parameters of Esterases with p-Nitrophenyl Substrates

EnzymeSubstrateKm (M)Vmax (mol/s/mg protein)Source
Megachile rotundata cytosolic esterasesp-Nitrophenylacetate1.24 x 10-42.29 x 10-9[8]
Sub1 (a suberinase)p-Nitrophenyl butyrate5.7 x 10-42.36 (mol/g/min)[5]

Table 2: Inhibition of Esterase Activity

EnzymeInhibitorIC50 (µM)Inhibition TypeSource
Acetylcholinesterase(Compound Name)36.96 (mM)Competitive[9]
Butyrylcholinesterase(Compound Name)0.15 (mM)Competitive[9]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research.

This compound Esterase Assay Protocol

This protocol is adapted from standard procedures for p-nitrophenyl ester-based assays.[2][10]

Materials:

  • This compound (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Enzyme solution (e.g., purified esterase or cell lysate)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.[1][3]

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO). Dilute the stock solution in the assay buffer to the desired final concentration just before use. It is crucial to have a no-enzyme control to account for the spontaneous hydrolysis of the substrate in aqueous solutions.[4]

  • Reaction Mixture: In a microplate well or cuvette, combine the Tris-HCl buffer and the enzyme solution.

  • Initiation of Reaction: Add the substrate solution to the reaction mixture to initiate the reaction. The final volume is typically 200 µL for a microplate assay.

  • Measurement: Immediately begin monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes).[3]

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. Enzyme activity is determined using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.[3] One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[2]

Alternative Assay Protocol: Titration-Based (pH-stat) Assay

This protocol provides a general outline for a pH-stat assay.

Materials:

  • Substrate solution (e.g., an ester)

  • pH-stat apparatus (including a pH meter, a burette, and a reaction vessel with a stirrer)

  • Standardized solution of NaOH or HCl

  • Enzyme solution

Procedure:

  • Setup: Add the substrate solution to the reaction vessel and adjust the pH to the desired value.

  • Initiation of Reaction: Add the enzyme solution to the reaction vessel to start the reaction.

  • Titration: The pH-stat apparatus will automatically add the titrant (NaOH or HCl) to the reaction mixture to maintain a constant pH as the enzymatic reaction proceeds and releases acidic or basic products.

  • Measurement: The rate of addition of the titrant is recorded over time.

  • Data Analysis: The enzyme activity is calculated from the rate of titrant consumption, which is directly proportional to the rate of the enzymatic reaction.

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for understanding the logical flow of an assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare Substrate (this compound) E Add Substrate to Initiate Reaction A->E B Prepare Buffer (e.g., Tris-HCl) D Mix Buffer and Enzyme Solution B->D C Prepare Enzyme Solution C->D D->E F Incubate at Constant Temperature E->F G Measure Absorbance at 405 nm over Time F->G H Calculate Reaction Rate (ΔAbs/Δt) G->H I Determine Enzyme Activity (using Beer-Lambert Law) H->I

Caption: Workflow for a typical this compound Assay.

Statistical Analysis of Enzyme Inhibition Data

A crucial aspect of drug discovery and enzyme characterization is the analysis of inhibition data to determine parameters like IC50 and Ki.

Statistical_Analysis_Workflow A Perform Enzyme Assay at Varying Inhibitor Concentrations B Measure Initial Reaction Rates A->B C Plot % Inhibition vs. [Inhibitor] B->C F Perform Assays at Varying Substrate and Inhibitor Concentrations B->F D Non-linear Regression Fitting (e.g., to a sigmoidal dose-response curve) C->D E Determine IC50 Value D->E G Global Data Fitting to Inhibition Models (Competitive, Non-competitive, etc.) F->G H Determine Ki Value G->H

Caption: Workflow for statistical analysis of enzyme inhibition data.

The determination of the half-maximal inhibitory concentration (IC50) is a common starting point. This involves measuring enzyme activity at a range of inhibitor concentrations and fitting the data to a dose-response curve. For a more in-depth understanding of the inhibition mechanism and the inhibitor's binding affinity, the inhibition constant (Ki) is determined. This typically requires performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to specific enzyme kinetic models (e.g., competitive, non-competitive, or uncompetitive inhibition).[11][12] Statistical software packages are often employed for non-linear regression analysis of the kinetic data.[13]

References

Safety Operating Guide

Safe Disposal of p-Nitrophenyl Heptyl Ether: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of p--Nitrophenyl heptyl ether, a compound that, while not extensively documented, shares hazards with related nitrophenolic compounds.

Immediate Safety Considerations:

Based on the safety data for the closely related compound p-Nitrophenol, p-Nitrophenyl heptyl ether should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Toxic if swallowed.[1]

  • Dermal and Inhalation Hazard: Harmful in contact with skin or if inhaled.[1]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]

  • Aquatic Toxicity: Toxic to aquatic life.[1]

Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area or a chemical fume hood.

Disposal Protocol for this compound

The primary directive for the disposal of this chemical is to use an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation and Containerization

  • Separate Waste Streams: Do not mix this compound waste with other chemical waste streams.

  • Use Appropriate Containers:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container.

    • Liquid Waste: If the compound is in solution, use a compatible, leak-proof container designed for liquid hazardous waste.

    • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weigh boats, or paper towels, must also be disposed of as hazardous waste.[2] These should be collected in a separate, clearly labeled, sealable bag or container.

Step 2: Labeling of Hazardous Waste

Proper labeling is critical for the safety of all personnel and for regulatory compliance. The waste container must be clearly labeled with:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • Associated hazards (e.g., Toxic, Harmful)

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the full chemical name and any other relevant information from the Safety Data Sheet of a similar compound if one for the specific ether is unavailable.

Quantitative Data Summary

Hazard ClassificationCategoryHazard Statement
Acute toxicity, OralCategory 3H301: Toxic if swallowed[1]
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Specific target organ toxicity - repeated exposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure[1]
Acute aquatic toxicityCategory 2H401: Toxic to aquatic life[1]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined below.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Disposal Process A Identify p-Nitrophenyl heptyl ether waste B Segregate from other waste streams A->B C Select appropriate, compatible waste container B->C D Label container: 'HAZARDOUS WASTE' 'this compound' Hazards C->D E Securely seal container D->E F Store in designated hazardous waste area E->F G Contact Environmental Health & Safety (EHS) or licensed contractor F->G H Arrange for waste pickup G->H I Transport to an approved waste disposal plant H->I

Figure 1. A step-by-step workflow for the safe disposal of this compound.

References

Personal protective equipment for handling p-Nitrophenyl heptyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for p-Nitrophenyl Heptyl Ether

This guide provides critical safety, handling, and disposal protocols for laboratory professionals working with this compound. Adherence to these procedures is paramount for ensuring a safe research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound, as a nitrophenyl ether compound, presents multiple potential hazards. Ethers are known for their flammability and potential to form explosive peroxides upon storage and exposure to air and light.[1][2] Nitroaromatic compounds can be toxic. Therefore, a comprehensive approach to personal protection is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Safety Goggles & Face ShieldChemical splash goggles are required at all times.[3] A face shield must be worn over goggles when there is a significant risk of splashing.[3][4]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for splash protection.[3][5] For prolonged contact or immersion, heavier-duty gloves such as polyvinyl alcohol (PVA) or Barrier® gloves should be considered.[5] Always inspect gloves for tears or degradation before use and replace immediately if contaminated.[3]
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.[3][4] Ensure sleeves are of sufficient length to prevent skin exposure.
Respiratory RespiratorAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3][4]
Foot Closed-Toe ShoesSturdy, closed-toe shoes made of a non-porous material must be worn in the laboratory at all times.[3][4]
Operational Plan: Step-by-Step Handling Protocol

2.1. Preparation and Storage

  • Engineering Controls : Before beginning work, ensure a certified chemical fume hood is operational.[2][4] An eyewash station and safety shower must be accessible and unobstructed.[4][6]

  • Storage : Store this compound in a tightly sealed, air-impermeable container in a cool, dry, dark, and well-ventilated area designated for flammable liquids.[1][2] Keep it segregated from strong oxidizing agents, acids, and halogens.[1][4]

  • Peroxide Prevention : Ethers can form explosive peroxides.[1] Containers must be dated upon receipt and upon opening.[2] If the chemical has been stored for an extended period or shows signs of crystallization (especially around the cap), do not move it and contact your institution's Environmental Health and Safety (EHS) office immediately.[4] Consider periodically testing for peroxides with test strips.[2]

2.2. Handling and Use

  • Don PPE : Put on all required PPE as specified in the table above before entering the work area.

  • Work Area : Conduct all transfers and manipulations of the chemical inside a chemical fume hood to minimize vapor inhalation.[2]

  • Dispensing : Use the smallest practical quantities for the experiment.[2] When transferring, ground metal containers to prevent static discharge.[2][4]

  • During Use : Keep the container tightly closed when not in use.[3][6] Avoid all direct contact with the chemical, including skin contact and inhalation of vapors.[3]

  • After Handling : Thoroughly wash hands and any potentially exposed skin with soap and water after work is complete.[3][4] Decontaminate all work surfaces and equipment used.

Disposal Plan: Waste Management Protocol

Proper disposal is critical to prevent environmental contamination and ensure safety.

3.1. Waste Collection

  • Container : All waste materials contaminated with this compound, including used gloves, disposable labware, and rinsate, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8]

  • Labeling : The waste container must be labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration or volume.[7]

  • Rinsate : The first rinse of any non-disposable glassware that contained the chemical must be collected as hazardous waste.[8] For highly toxic chemicals, the first three rinses should be collected.[8]

3.2. Waste Segregation

  • Non-Halogenated Waste : this compound is a non-halogenated organic compound. It should be segregated into the non-halogenated organic waste stream.[9][10] Do not mix it with halogenated solvents (those containing fluorine, chlorine, bromine, or iodine), as this significantly increases disposal costs and complexity.[10][11]

  • Incompatibles : Do not mix this waste with acids, bases, or other reactive waste streams.[8]

3.3. Storage and Disposal

  • Storage : Keep the hazardous waste container tightly closed except when adding waste.[7] Store it in a designated Satellite Accumulation Area within the laboratory, in secondary containment.[8]

  • Pickup : Once the container is full, arrange for pickup through your institution's EHS office by submitting a hazardous material pickup request.[7]

Workflow for Safe Handling of this compound

prep 1. Preparation - Verify fume hood, eyewash, shower - Don all required PPE retrieve 2. Chemical Retrieval - Check container date - Inspect for peroxides prep->retrieve handle 3. Handling (in Fume Hood) - Dispense minimum quantity - Keep container closed retrieve->handle experiment 4. Experimental Use handle->experiment decon 5. Decontamination - Clean workspace and equipment - Remove PPE experiment->decon waste_collection 6. Waste Collection - Collect all contaminated items - First rinse of glassware experiment->waste_collection During & After Use decon->waste_collection waste_seg 7. Waste Segregation - Non-Halogenated Organic Waste - Label container correctly waste_collection->waste_seg disposal 8. Final Disposal - Store in Satellite Accumulation Area - Request EHS pickup waste_seg->disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.